molecular formula C19H18FN3O2 B2789422 BioE-1115

BioE-1115

Cat. No.: B2789422
M. Wt: 339.4 g/mol
InChI Key: JKKRYYTVQXUOKL-UHFFFAOYSA-N
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Description

BioE-1115 is a useful research compound. Its molecular formula is C19H18FN3O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-3-[methyl(propan-2-yl)amino]quinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKRYYTVQXUOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of BioE-1115

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a potent and specific inhibitor of PAS kinase (PASK). The document details its molecular interactions, its impact on key signaling pathways, and its physiological effects, particularly in the context of metabolic disease. All presented data is based on preclinical research.

Core Mechanism of Action

This compound functions as a selective inhibitor of PAS kinase (PASK), a serine/threonine kinase that plays a crucial role in regulating cellular metabolism. The primary mechanism of action of this compound is the suppression of lipogenesis through the inhibition of SREBP-1c maturation.[1]

PASK is implicated as a key component in the signaling network that controls the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis.[1][2] The activation of SREBP-1c requires its proteolytic cleavage from the endoplasmic reticulum membrane to release the mature, nuclear form of the transcription factor. This process is stimulated by feeding and insulin signaling.[1]

This compound, by inhibiting PASK, disrupts the proteolytic maturation of SREBP-1c.[1][3] This leads to a decrease in the active, nuclear form of SREBP-1c, which in turn reduces the expression of its lipogenic target genes.[1][2] This targeted action on the PASK/SREBP-1c axis makes this compound a promising therapeutic candidate for metabolic disorders characterized by elevated hepatic lipid synthesis, such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 ValueNotes
PAS Kinase (PASK) ~4 nM Demonstrates high potency for the target kinase.[3]
Casein Kinase 2α~10 µMThe most potently inhibited off-target kinase, showing significant selectivity for PASK.[3]
Table 2: In Vivo Effects of this compound in a High-Fat/High-Fructose Diet (HF-HFrD) Mouse Model
ParameterTreatment GroupResultSignificance
Fasting Blood GlucoseThis compound (100 mg/kg/day)Significantly lower at weeks 8, 16, and 23 compared to vehicle.P < 0.001[2]
Serum TriglyceridesThis compound (100 mg/kg/day)Significantly lower compared to vehicle.P ≤ 0.0001[2]
Hepatic Triglyceride ContentThis compound (100 mg/kg/day)Significantly lower compared to vehicle, similar to normal chow diet levels.P ≤ 0.0001[2]
Table 3: Dose-Dependent Effects of this compound in Zucker Rats
ParameterDose (mg/kg/day)OutcomeSignificance
Serum Glucose30 and 100Statistically significant decrease.Significant[2]
Serum Insulin30 and 100Statistically significant decrease.Significant[2]
Serum Triglycerides30 and 100Statistically significant decrease (~87% decrease at 100 mg/kg).Significant[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its characterization.

BioE_1115_Mechanism_of_Action cluster_extracellular Extracellular Signals cluster_cell Hepatocyte Feeding / Insulin Feeding / Insulin PASK PASK Feeding / Insulin->PASK activates SREBP1c_precursor Endoplasmic Reticulum Precursor SREBP-1c PASK->SREBP1c_precursor promotes proteolytic maturation BioE1115 This compound BioE1115->PASK inhibits SREBP1c_mature Nucleus Mature SREBP-1c SREBP1c_precursor->SREBP1c_mature maturation Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mature->Lipogenic_Genes activates transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Hepatocyte Culture (e.g., primary rat hepatocytes) Kinase_Assay->Cell_Culture Western_Blot Western Blot for SREBP-1c Maturation Cell_Culture->Western_Blot Gene_Expression qPCR for Lipogenic Gene Expression Cell_Culture->Gene_Expression Animal_Model Animal Model (e.g., HF-HFrD mice) Gene_Expression->Animal_Model Treatment This compound Treatment Animal_Model->Treatment Analysis Analysis of Metabolic Parameters and Gene Expression Treatment->Analysis

References

The BioE-1115 PASK Inhibition Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Per-Arnt-Sim (PAS) Kinase (PASK) has emerged as a critical regulator of lipid and glucose metabolism, making it a promising therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). BioE-1115 is a potent and selective oral inhibitor of PASK. This technical guide provides an in-depth overview of the this compound PASK inhibition pathway, detailing its mechanism of action, summarizing key experimental data, and outlining relevant research methodologies.

The PASK Signaling Pathway and Mechanism of this compound Inhibition

PASK is a nutrient-responsive serine/threonine kinase that plays a significant role in hepatic de novo lipogenesis (DNL). A key downstream target of PASK is the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis. PASK is required for the proteolytic maturation and activation of SREBP-1c.[1][2] In conditions of nutrient excess, PASK activity is stimulated, leading to increased SREBP-1c maturation. The mature, nuclear form of SREBP-1c then activates the transcription of lipogenic genes.

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of PASK.[2] This inhibition prevents the downstream activation of SREBP-1c, thereby reducing the expression of genes responsible for DNL and triglyceride formation.[1][3] This mechanism has been shown to mitigate many of the adverse metabolic consequences associated with high-fat and high-fructose diets.

Below is a diagram illustrating the PASK signaling pathway and the inhibitory action of this compound.

PASK_Inhibition_Pathway cluster_upstream Upstream Signals cluster_pask PASK Regulation cluster_downstream Downstream Effects Nutrient Excess Nutrient Excess PASK PASK Nutrient Excess->PASK Activates Insulin Signaling Insulin Signaling Insulin Signaling->PASK Activates SREBP-1c Maturation SREBP-1c Maturation PASK->SREBP-1c Maturation Promotes This compound This compound This compound->PASK Inhibits Lipogenic Gene Expression Lipogenic Gene Expression SREBP-1c Maturation->Lipogenic Gene Expression Increases De Novo Lipogenesis De Novo Lipogenesis Lipogenic Gene Expression->De Novo Lipogenesis Drives Hepatic Triglyceride Accumulation Hepatic Triglyceride Accumulation De Novo Lipogenesis->Hepatic Triglyceride Accumulation Leads to Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Selection Animal Model Selection Diet Induction Diet Induction Animal Model Selection->Diet Induction This compound Administration This compound Administration Diet Induction->this compound Administration Vehicle Control Vehicle Control Diet Induction->Vehicle Control Regular Monitoring Regular Monitoring This compound Administration->Regular Monitoring Vehicle Control->Regular Monitoring Sacrifice and Tissue Collection Sacrifice and Tissue Collection Regular Monitoring->Sacrifice and Tissue Collection Biochemical Analysis Biochemical Analysis Sacrifice and Tissue Collection->Biochemical Analysis Histological Examination Histological Examination Sacrifice and Tissue Collection->Histological Examination Gene Expression Profiling Gene Expression Profiling Sacrifice and Tissue Collection->Gene Expression Profiling

References

BioE-1115 discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Synthesis of the Kinase Inhibitor STI-571 (Imatinib)

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of the targeted cancer therapeutic STI-571, widely known as Imatinib. Imatinib was a landmark achievement in rational drug design, specifically developed to inhibit the Bcr-Abl tyrosine kinase, the molecular driver of Chronic Myeloid Leukemia (CML). This guide details its discovery through high-throughput screening and subsequent optimization, outlines its chemical synthesis, and presents its activity profile against various kinases. Furthermore, it describes the core signaling pathways affected by the inhibitor and provides detailed protocols for key in vitro assays used in its characterization. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rational Design

The development of Imatinib represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to rationally designed, molecularly targeted drugs. The primary target, the Bcr-Abl protein, is a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a specific genetic abnormality found in over 95% of CML patients. This aberrant kinase drives uncontrolled cell proliferation and is a critical dependency for CML cells.

The discovery process was initiated with a high-throughput screening campaign to identify compounds that could inhibit protein tyrosine kinases. A lead compound from the 2-phenylaminopyrimidine class was identified that showed modest kinase inhibitory activity. This lead compound was then subjected to extensive structure-activity relationship (SAR) studies to improve its potency and selectivity for the Abl kinase. Key modifications included the introduction of a 3-pyridyl group to enhance activity and the addition of a methyl group to reduce toxicity and improve conformation. The final incorporation of an N-methylpiperazine group was crucial for improving water solubility and oral bioavailability, culminating in the synthesis of STI-571 (Imatinib).

Quantitative Biological Activity

Imatinib exhibits high potency and selectivity for the ABL kinase, as well as for the structurally related KIT and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. Its inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the target enzyme's activity in vitro.

Kinase TargetIC50 (nM)Description
v-Abl38The viral homolog of the Abl kinase, often used in initial screens.
Bcr-Abl25 - 100The primary target in Chronic Myeloid Leukemia (CML).
c-Kit100Receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).
PDGFR100Receptor tyrosine kinase involved in cell growth and division.
c-Src> 10,000A distantly related kinase, demonstrating the selectivity of Imatinib.

Data compiled from multiple sources.

Mechanism of Action and Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase. By binding to the kinase domain, it stabilizes the inactive conformation of the enzyme, preventing the transfer of a phosphate group from ATP to its tyrosine substrates. This blockade of phosphorylation effectively shuts down the downstream signaling cascades that are constitutively activated by Bcr-Abl, leading to the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl-positive cancer cells.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Activates ATP ATP ATP->BCR_ABL Imatinib Imatinib (STI-571) Imatinib->BCR_ABL Inhibits ATP Binding Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

Chemical Synthesis Overview

The synthesis of Imatinib (STI-571) is a multi-step process. A common route involves the condensation of 2-amino-5-bromopyrimidine with 3-acetylpyridine, followed by a series of reactions to construct the core phenylaminopyrimidine structure. A key final step is the palladium-catalyzed Buchwald-Hartwig amination reaction to couple the advanced intermediate with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, followed by the introduction of the piperazine moiety.

Experimental Protocols

In Vitro Bcr-Abl Kinase Assay (ELISA-based)

This protocol describes a non-radioactive method to determine the IC50 of a test compound against the Bcr-Abl kinase.

1. Reagents and Materials:

  • Recombinant Bcr-Abl enzyme.
  • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).
  • ATP solution.
  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
  • Test compound (Imatinib) serially diluted in DMSO.
  • Streptavidin-coated 96-well plates.
  • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).
  • TMB substrate.
  • Stop solution (e.g., 1 M H2SO4).
  • Plate reader.

2. Procedure:

  • Coat a 96-well streptavidin plate with the biotinylated peptide substrate and incubate for 1 hour at room temperature. Wash three times with wash buffer.
  • Prepare the kinase reaction mixture in each well: add kinase buffer, a fixed concentration of recombinant Bcr-Abl enzyme, and the serially diluted test compound.
  • Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM).
  • Incubate the plate for 60 minutes at 30°C to allow for phosphorylation of the substrate.
  • Stop the reaction and wash the plate thoroughly to remove the enzyme and ATP.
  • Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour. This antibody will bind to the phosphorylated substrate.
  • Wash the plate to remove any unbound antibody.
  • Add TMB substrate and incubate in the dark until a blue color develops.
  • Add the stop solution to quench the reaction, turning the color to yellow.
  • Read the absorbance at 450 nm using a plate reader.
  • Plot the absorbance against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT-based)

This protocol measures the effect of a test compound on the proliferation of Bcr-Abl-positive cells (e.g., K562 cell line).

1. Reagents and Materials:

  • K562 (Bcr-Abl positive) human CML cell line.
  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Test compound (Imatinib) serially diluted.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
  • 96-well cell culture plates.
  • Incubator (37°C, 5% CO2).

2. Procedure:

  • Seed K562 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

    Drug_Discovery_Workflow Target_ID Target Identification (Bcr-Abl Kinase) Assay_Dev Assay Development (In Vitro Kinase Assay) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification (2-phenylaminopyrimidine) HTS->Hit_ID Lead_Opt Lead Optimization (SAR) (Improve Potency & Solubility) Hit_ID->Lead_Opt Candidate Candidate Selection (STI-571 / Imatinib) Lead_Opt->Candidate Preclinical Preclinical Studies (In Vivo Models) Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

    A generalized workflow for targeted kinase inhibitor discovery.

The Role of BioE-1115 in the Inhibition of SREBP-1 Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of lipogenesis, and its dysregulation is implicated in various metabolic diseases. The maturation of SREBP-1 is a critical step for its activation and is tightly controlled by a complex signaling network. This guide provides a detailed overview of the role of BioE-1115, a potent and selective inhibitor of PAS kinase (PASK), in the modulation of SREBP-1 maturation. Through the inhibition of PASK, this compound effectively suppresses the proteolytic processing of the SREBP-1 precursor, leading to a reduction in the active nuclear form of SREBP-1 and a subsequent decrease in the expression of lipogenic target genes. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the involved pathways and workflows.

Introduction: The SREBP-1 Maturation Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a pivotal role in the regulation of lipid homeostasis.[1][2][3] SREBP-1, in particular, is a key activator of genes involved in fatty acid and triglyceride synthesis.[4] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[1][3] Their activation requires a multi-step process known as maturation, which involves the proteolytic cleavage of the precursor protein to release the mature, transcriptionally active N-terminal domain.[1][2][5]

This maturation process is initiated when the SREBP precursor, in a complex with SREBP Cleavage-Activating Protein (SCAP), is transported from the ER to the Golgi apparatus.[1][5] In the Golgi, the precursor is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[1] The resulting mature SREBP-1 fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, thereby activating their transcription.[1] The transport of the SREBP-SCAP complex is regulated by Insulin-induced gene (INSIG) proteins, which retain the complex in the ER under conditions of high sterol levels.[4]

This compound: A Potent PAS Kinase Inhibitor

This compound is a cell-permeable quinoxaline-carboxylic acid compound that has been identified as a highly selective and potent inhibitor of PAS kinase (PASK).[6][7] PASK is an evolutionarily conserved serine/threonine kinase that functions as a nutrient-responsive metabolic regulator.[8] Research has demonstrated that PASK is required for the proteolytic maturation of SREBP-1c in both cultured cells and in the liver of animal models.[8][9][10]

Mechanism of Action of this compound on SREBP-1 Maturation

This compound exerts its inhibitory effect on SREBP-1 maturation by directly targeting and inhibiting the kinase activity of PASK.[6] The inhibition of PASK disrupts a signaling cascade that is necessary for the efficient proteolytic processing of the SREBP-1c precursor.[4][8] This leads to a dose-dependent suppression of SREBP-1 maturation, as evidenced by a decrease in the ratio of the mature nuclear form to the precursor form of SREBP-1.[8] The action of this compound is thought to be downstream of, or in parallel to, the mTORC1 signaling pathway, another key regulator of SREBP-1.[4] By blocking SREBP-1 maturation, this compound leads to a reduction in the transcriptional activity of SREBP-1, resulting in decreased expression of its lipogenic target genes, such as fatty acid synthase (Fasn) and acetyl-CoA carboxylase (Acc1).[8][11]

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.

ParameterValueAssay SystemReference
PASK IC50 ~4 nMCell-free kinase assay[6][7][12][13][14]
Casein Kinase 2α (CK2α) IC50 ~10 µMCell-free kinase assay[6][12][13][14]
Cellular PASK Autophosphorylation IC50 ~1 µMPASK-transfected HEK293T cells[7]
Effective Concentration for SREBP Activity Reduction >10 µMHepG2 cells[6][14]
In Vivo Efficacy (SREBP-1 maturation suppression) 10, 30, and 100 mg/kgMale Sprague-Dawley rats[6]

Visualizing the Molecular Interactions and Workflows

SREBP-1 Maturation Pathway and this compound Inhibition

SREBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_pre SREBP-1 Precursor SCAP SCAP SREBP_pre->SCAP binds S1P S1P Protease SREBP_pre->S1P Transport to Golgi INSIG INSIG SCAP->INSIG binds (sterol dependent) S2P S2P Protease S1P->S2P Sequential Cleavage nSREBP Mature SREBP-1 (nSREBP) S2P->nSREBP SRE SRE nSREBP->SRE binds cluster_Nucleus cluster_Nucleus nSREBP->cluster_Nucleus Translocation Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) SRE->Lipogenic_Genes activates transcription PASK PASK PASK->SREBP_pre promotes maturation BioE1115 This compound BioE1115->PASK inhibits

Caption: SREBP-1 maturation pathway and the inhibitory action of this compound on PASK.

Experimental Workflow: Assessing SREBP-1 Maturation

SREBP1_Workflow start Cell Culture (e.g., HepG2) treatment Treatment with this compound (or vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis fractionation Optional: Nuclear/Cytoplasmic Fractionation lysis->fractionation quantification Protein Quantification (e.g., BCA assay) lysis->quantification fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-SREBP-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification of Precursor vs. Mature Forms detection->analysis end Results analysis->end

Caption: Workflow for analyzing SREBP-1 maturation via Western Blot.

Experimental Protocols

SREBP-1 Maturation Assay by Western Blot

This protocol outlines a general procedure for assessing the effect of this compound on SREBP-1 maturation in cultured cells, such as HepG2.

5.1.1. Materials and Reagents

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • This compound (and a suitable vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Nuclear and cytoplasmic extraction kit (optional)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% w/v BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-SREBP-1 (recognizing both precursor and mature forms)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

  • Imaging system for chemiluminescence detection

5.1.2. Procedure

  • Cell Culture and Treatment:

    • Plate HepG2 cells and grow to desired confluency (e.g., 70-80%).

    • Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 16-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in ice-cold lysis buffer containing protease inhibitors.

    • Alternatively, perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol to enrich for the mature nuclear form.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

    • Separate proteins by electrophoresis. The SREBP-1 precursor runs at approximately 125 kDa, and the mature form at ~68 kDa.[15]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again extensively with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for the precursor and mature forms of SREBP-1 using image analysis software. Calculate the ratio of mature to precursor SREBP-1 to assess the extent of maturation.

Conclusion

This compound is a valuable research tool for investigating the role of PASK in SREBP-1-mediated lipogenesis. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of SREBP-1 regulation and for exploring potential therapeutic strategies for metabolic disorders characterized by excessive lipid synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of SREBP-1 maturation.

References

The PASK Inhibitor BioE-1115: A Deep Dive into its Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BioE-1115 is a potent and selective inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of hepatic de novo lipogenesis. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism, with a focus on its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols. In preclinical studies, this compound has demonstrated a significant ability to reduce hepatic and serum triglycerides by inhibiting the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of PASK inhibition for metabolic disorders characterized by dyslipidemia.

Introduction

Elevated hepatic de novo lipogenesis is a central feature of several metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. A key driver of this process is the transcription factor SREBP-1c, which upregulates the expression of genes involved in fatty acid and triglyceride synthesis. The activity of SREBP-1c is tightly controlled through a multi-step process that includes its proteolytic maturation. Recent research has identified PAS kinase (PASK) as a critical component in the signaling cascade that leads to SREBP-1c maturation.

This compound is a small molecule inhibitor of PASK. By targeting PASK, this compound offers a novel therapeutic strategy to modulate hepatic lipid metabolism. This guide summarizes the key findings from preclinical studies on this compound, providing quantitative data on its efficacy and detailed methodologies for the key experiments cited.

Mechanism of Action: Inhibition of the PASK/SREBP-1c Signaling Pathway

This compound exerts its effects on lipid metabolism by directly inhibiting the enzymatic activity of PASK. PASK is a serine/threonine kinase that plays a crucial role in the insulin-stimulated maturation of SREBP-1c. The immature SREBP-1c precursor is an endoplasmic reticulum (ER)-bound protein. Upon insulin signaling, PASK is activated and promotes the translocation of the SREBP-1c/SCAP complex from the ER to the Golgi apparatus, where it undergoes proteolytic cleavage by Site-1 and Site-2 proteases. This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP-1c, which then translocates to the nucleus to activate the transcription of lipogenic genes.

By inhibiting PASK, this compound effectively blocks this crucial step in SREBP-1c maturation.[1] This leads to a downstream reduction in the expression of SREBP-1c target genes, such as Fatty Acid Synthase (Fasn) and Acetyl-CoA Carboxylase 1 (Acc1), ultimately resulting in decreased hepatic fatty acid and triglyceride synthesis.[1]

PASK_SREBP1c_Pathway This compound Mechanism of Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP1c_precursor Precursor SREBP-1c S1P Site-1 Protease SREBP1c_precursor->S1P Translocation S2P Site-2 Protease nSREBP1c Mature SREBP-1c S2P->nSREBP1c Proteolytic Cleavage Lipogenic_Genes Lipogenic Genes (e.g., Fasn, Acc1) nSREBP1c->Lipogenic_Genes Activates Transcription Lipid Synthesis Lipid Synthesis Lipogenic_Genes->Lipid Synthesis Drives Insulin Insulin Signaling PASK PASK Insulin->PASK Activates PASK->SREBP1c_precursor Promotes Maturation BioE1115 This compound BioE1115->PASK Inhibits

Caption: Signaling pathway of this compound action.

Quantitative Data on the Effects of this compound

The efficacy of this compound in modulating lipid metabolism has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro PASK Inhibition
CompoundIC₅₀ (nM) for PASK Inhibition
This compound ~4

Data from in vitro kinase assays.[1]

Table 2: Effects of this compound on Hepatic and Serum Parameters in High-Fructose Diet-Fed Rats
ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
Hepatic Triglycerides ElevatedReducedReducedSignificantly Reduced
Serum Triglycerides ElevatedReducedDose-dependent Reduction Significant Reduction
Serum Glucose ElevatedReducedDose-dependent Reduction Significant Reduction
HOMA-IR ElevatedReducedDose-dependent Reduction Significant Reduction

Data are summarized from studies in rats fed a high-fructose diet for several weeks, followed by treatment with this compound. Specific numerical values with statistical significance should be referred from the source publication.[1]

Table 3: Effects of this compound on Hepatic Gene Expression in High-Fructose Diet-Fed Rats
GeneVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)This compound (100 mg/kg)
Fasn (Fatty Acid Synthase) UpregulatedSuppressedSignificantly Suppressed Restored to Normal Levels
Acc1 (Acetyl-CoA Carboxylase 1) UpregulatedSuppressedSignificantly Suppressed Restored to Normal Levels

Gene expression was measured by qRT-PCR in liver tissue.[1] "Restored to Normal Levels" refers to expression levels comparable to those in rats fed a normal chow diet.[1]

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiments cited in this guide.

Animal Model and High-Fructose Diet-Induced Dyslipidemia
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Diet: To induce dyslipidemia and insulin resistance, rats are fed a high-fructose diet (HFrD). A typical HFrD consists of 60% fructose, 20% protein, and 20% fat by calories.

  • Duration: The HFrD is typically administered for a period of 4 to 8 weeks to establish the metabolic phenotype before the commencement of drug treatment.

This compound Administration
  • Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose or another appropriate vehicle.

  • Administration: The compound is administered orally via gavage once daily.

  • Dosage: Doses ranging from 3 mg/kg to 100 mg/kg have been used in preclinical studies to demonstrate a dose-dependent effect.[1]

Sample Collection and Analysis
  • Blood Collection: Blood samples are collected at specified time points for the analysis of serum triglycerides, glucose, and insulin.

  • Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected for the analysis of hepatic triglyceride content and gene expression.

  • Biochemical Analysis: Serum triglycerides and glucose are measured using standard enzymatic colorimetric assays. Insulin levels are determined by ELISA. Hepatic triglycerides are extracted and quantified.

  • Gene Expression Analysis (qRT-PCR):

    • Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).

    • RNA is reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.

    • Quantitative real-time PCR is performed using gene-specific primers for Fasn, Acc1, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

Western Blotting for SREBP-1c Maturation
  • Nuclear and cytoplasmic extracts are prepared from liver tissue.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of SREBP-1c, which detects both the precursor and mature forms.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The ratio of the mature form to the precursor form of SREBP-1c is quantified to assess the extent of maturation.

Experimental_Workflow In Vivo Experimental Workflow for this compound Efficacy Testing start Start: Acclimatize Rats diet Induce Dyslipidemia: High-Fructose Diet (4-8 weeks) start->diet randomization Randomize into Treatment Groups diet->randomization treatment Daily Oral Gavage (Vehicle or this compound) Doses: 10, 30, 100 mg/kg randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring blood_collection Periodic Blood Collection (Serum Triglycerides, Glucose, Insulin) treatment->blood_collection euthanasia End of Study: Euthanasia monitoring->euthanasia blood_collection->euthanasia tissue_collection Liver Tissue Collection euthanasia->tissue_collection analysis Analysis tissue_collection->analysis hepatic_tg Hepatic Triglyceride Measurement analysis->hepatic_tg q_pcr qRT-PCR for Gene Expression (Fasn, Acc1) analysis->q_pcr western_blot Western Blot for SREBP-1c Maturation analysis->western_blot

Caption: Workflow for in vivo studies of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of metabolic disorders characterized by elevated hepatic lipogenesis and dyslipidemia. Its targeted inhibition of PASK and subsequent suppression of SREBP-1c maturation provide a direct mechanism for reducing the synthesis of fatty acids and triglycerides in the liver. The quantitative data from preclinical studies demonstrate a clear, dose-dependent improvement in key metabolic parameters. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of PASK inhibitors as a novel class of lipid-lowering agents. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

A Technical Guide to BioE-1115: A PASK Inhibitor for Glucose Homeostasis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of BioE-1115, a specific inhibitor of PAS Kinase (PASK), and its role in the regulation of glucose homeostasis. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and specific inhibitor of PASK, a kinase that plays a crucial role in hepatic lipogenesis and glucose metabolism.[1][2] The primary mechanism of action of this compound involves the inhibition of PASK, which in turn suppresses the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2] SREBP-1c is a key transcription factor that activates genes involved in fatty acid and triglyceride synthesis. By inhibiting PASK, this compound effectively reduces the expression of these lipogenic genes.[1][3] This action on lipid metabolism is closely linked to improvements in glucose homeostasis, primarily through enhanced insulin sensitivity.[1]

Signaling Pathway

The signaling cascade initiated by this compound's inhibition of PASK is critical to its metabolic effects. Under conditions of feeding and high insulin, PASK is activated and promotes the proteolytic cleavage of the SREBP-1c precursor, leading to its active nuclear form. This active SREBP-1c then upregulates the transcription of lipogenic genes. This compound disrupts this pathway by directly inhibiting PASK activity.

Insulin Insulin Signaling PASK PASK Insulin->PASK Activates SREBP1c_pre SREBP-1c Precursor (ER-bound) PASK->SREBP1c_pre Promotes Maturation BioE1115 This compound BioE1115->PASK Inhibits SREBP1c_mat Mature SREBP-1c (Nuclear) SREBP1c_pre->SREBP1c_mat Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mat->Lipogenic_Genes Activates Lipogenesis Hepatic Lipogenesis Lipogenic_Genes->Lipogenesis Glucose_Homeostasis Improved Glucose Homeostasis Lipogenesis->Glucose_Homeostasis Leads to (via reduced lipotoxicity & improved insulin sensitivity)

This compound Signaling Pathway

Preclinical Data

In Vitro Efficacy and Specificity

This compound demonstrates high specificity for PASK with a potent inhibitory concentration.

Kinase TargetIC50 (in vitro)Reference
PASK ~4 nM [1]
Casein Kinase 2α~10 µM[1]

IC50 in cultured cells for PASK autophosphorylation was ~1 µM.[1]

In Vivo Studies in Rodent Models of Metabolic Disease

This compound has been evaluated in multiple rodent models, consistently demonstrating beneficial effects on glucose and lipid metabolism.

Effects of this compound in High-Fructose Diet (HFrD)-Fed Rats (90-Day Study) [1]

ParameterVehicle3 mg/kg this compound10 mg/kg this compound30 mg/kg this compound100 mg/kg this compound
Serum Glucose -DecreasedDecreasedSignificantly DecreasedSignificantly Decreased
Serum Insulin -Slightly LowerSlightly LowerSignificantly DecreasedSignificantly Decreased
HOMA-IR -DecreasedDecreasedDose-dependently DecreasedDose-dependently Decreased
Serum Triglycerides -DecreasedDecreasedDose-dependently DecreasedDose-dependently Decreased
Body Weight No ChangeNo Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change
Liver Weight No ChangeNo Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change

Effects of this compound in High-Fat/High-Fructose Diet (HF-HFrD)-Fed Mice [3]

ParameterVehicle100 mg/kg/day this compound
Fasting Blood Glucose -Significantly Lower (at weeks 8, 16, 23)
Serum Triglycerides -Significantly Lower
Hepatic Triglycerides -Significantly Lower
Body Weight -Reduced
Liver Weight -Reduced

Experimental Protocols

In Vivo Rodent Studies

A representative experimental workflow for evaluating the in vivo efficacy of this compound is outlined below.

Animal_Model Animal Model Selection (e.g., HFrD-fed rats, HF-HFrD-fed mice) Acclimation Acclimation Period Animal_Model->Acclimation Diet Induction of Metabolic Syndrome (e.g., High-Fat/High-Fructose Diet) Acclimation->Diet Grouping Randomization into Treatment Groups (Vehicle, this compound doses) Diet->Grouping Dosing Daily Dosing (e.g., oral gavage) Grouping->Dosing Monitoring Regular Monitoring (Body weight, food intake, fasting glucose) Dosing->Monitoring Sacrifice Terminal Sacrifice (e.g., after 90 days) Monitoring->Sacrifice Analysis Sample Collection & Analysis (Blood for serum parameters, liver for histology & gene expression) Sacrifice->Analysis

In Vivo Efficacy Study Workflow
  • Animal Models: Studies have utilized models such as male Sprague-Dawley rats fed a high-fructose diet (HFrD) or C57BL/6J mice on a high-fat/high-fructose diet (HF-HFrD) to induce metabolic disease phenotypes.[1][3]

  • Dosing: this compound is administered, often via oral gavage, at various doses (e.g., 3, 10, 30, 100 mg/kg/day) for an extended period (e.g., 90 days).[1][3]

  • Sample Collection and Analysis:

    • Blood: Whole blood is collected for analysis of parameters like fasting glucose and glycated hemoglobin (HbA1c). Serum is isolated for measuring insulin, triglycerides, and cholesterol.[1]

    • HOMA-IR Calculation: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated as a measure of insulin resistance.[1]

    • Tissue Analysis: Livers are collected to measure triglyceride content and for gene expression analysis of SREBP-1c and its target genes (e.g., Fasn, Acc1) via quantitative PCR.[1][3]

In Vitro Cellular Assays

  • Cell Culture: Primary rat hepatocytes or cell lines like HEK293 are used.[1]

  • PASK Inhibition Assay: The ability of this compound to inhibit PASK activity is assessed. This can be done using purified PASK protein in an ELISA-based assay or in cultured cells by measuring the autophosphorylation of PASK at Thr-307.[1]

  • SREBP-1c Maturation Assay: Cells are treated with this compound, and the ratio of mature (nuclear) to precursor SREBP-1c is determined by immunoblotting to assess the impact on proteolytic activation.[1]

  • Lipogenesis Assay: The rate of de novo lipogenesis is measured by treating hepatocytes with this compound and quantifying the incorporation of 14C-labeled acetate into lipids.[1]

Summary and Future Directions

This compound is a specific PASK inhibitor that improves glucose homeostasis and lipid profiles in preclinical models of metabolic disease. Its mechanism of action, centered on the suppression of SREBP-1c maturation, presents a targeted approach to mitigating the effects of diet-induced insulin resistance and dyslipidemia.[1][2][3] The consistent dose-dependent improvements in serum glucose, insulin resistance, and triglyceride levels, without significant effects on body weight, suggest a favorable metabolic profile.[1] These findings support the inhibition of PASK as a promising therapeutic strategy for conditions such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. Further clinical investigation is warranted to translate these preclinical findings to human populations.

References

In-Depth Technical Guide: BioE-1115 and its Interaction with Per-Arnt-Sim (PAS) Kinase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: BioE-1115 is a potent and highly selective, cell-permeable inhibitor of Per-Arnt-Sim (PAS) kinase (PASK). This document provides a comprehensive technical overview of this compound, its target protein interaction, and detailed protocols for key experimental procedures relevant to its characterization. The information is intended to support further research and development efforts involving this compound and its therapeutic potential.

Introduction to this compound

This compound is a quinoxaline-carboxylic acid-based compound that acts as a reversible inhibitor of PASK. It exhibits high potency with an in vitro IC50 value of approximately 4 nM for PASK.[1][2] The compound demonstrates significant selectivity, being about 2,500-fold more potent against PASK than against casein kinase 2α (CK2α), its next most potently inhibited kinase (IC50 ~10 µM). In cellular assays, this compound effectively inhibits PASK autophosphorylation with an IC50 of approximately 1 µM.

Target Protein: PAS Kinase (PASK)

PASK is a serine/threonine protein kinase that plays a crucial role in cellular metabolism. It is involved in the regulation of gene expression related to lipogenesis through the maturation of sterol regulatory element-binding protein-1c (SREBP-1c). Inhibition of PASK by this compound has been shown to suppress the expression of SREBP-1c target genes, leading to decreased serum triglycerides and a partial reversal of insulin resistance in animal models.

Quantitative Interaction Data

The interaction of this compound with its primary target, PASK, has been characterized by several key quantitative metrics. These values are essential for understanding the compound's potency and selectivity.

ParameterValueTargetAssay Type
IC50 ~4 nMPASKIn vitro kinase assay
IC50 ~1 µMPASKCellular autophosphorylation assay (HEK293 cells)
IC50 ~10 µMCasein Kinase 2α (CK2α)In vitro kinase assay

Signaling Pathway

This compound exerts its effect by inhibiting PASK, which in turn modulates the SREBP-1c maturation pathway. This pathway is central to the regulation of lipid metabolism.

PASK_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Nutrient_Status Nutrient Status (e.g., Glucose) PASK PASK Nutrient_Status->PASK Activates SREBP_precursor SREBP-1c Precursor (ER Membrane) PASK->SREBP_precursor Promotes Maturation SREBP_mature Mature SREBP-1c (Nucleus) SREBP_precursor->SREBP_mature Cleavage & Translocation Lipogenic_Genes Lipogenic Gene Transcription (e.g., FASN, ACC1) SREBP_mature->Lipogenic_Genes Induces BioE1115 This compound BioE1115->PASK Inhibits Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis Leads to

Caption: PASK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for characterizing the interaction between an inhibitor like this compound and its target kinase are crucial for reproducible research. Below are protocols for key assays.

In-Cell ELISA for PASK Phosphorylation

This assay measures the level of PASK phosphorylation within cells, providing a functional readout of inhibitor activity.

Workflow Diagram:

In_Cell_ELISA_Workflow A 1. Seed Cells (e.g., HEK293) in 96-well plate B 2. Incubate Overnight A->B C 3. Treat with this compound (various concentrations) B->C D 4. Fix and Permeabilize Cells C->D E 5. Block Non-specific Binding D->E F 6. Incubate with Primary Antibody (Anti-Phospho-PASK) E->F G 7. Incubate with HRP-conjugated Secondary Antibody F->G H 8. Add TMB Substrate G->H I 9. Add Stop Solution H->I J 10. Read Absorbance at 450 nm I->J

Caption: Workflow for the In-Cell ELISA protocol.

Detailed Protocol:

  • Cell Seeding: Seed 10,000-30,000 HEK293 cells (or a relevant cell line) in 100 µL of culture medium into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or vehicle control. Incubate for the desired treatment time (e.g., 2-16 hours).

  • Fixation and Permeabilization: Aspirate the treatment medium and wash the cells. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

  • Quenching and Blocking: Wash the wells. Add 200 µL of Quenching Buffer and incubate for 20 minutes. After another wash, add 200 µL of Blocking Solution and incubate for 1 hour at 37°C.

  • Antibody Incubation: Wash the wells. Add 50 µL of diluted primary antibody (anti-phospho-PASK) to each well and incubate for 2 hours at room temperature. Following a wash, add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the wells thoroughly. Add 100 µL of TMB Substrate and incubate in the dark for approximately 30 minutes. Add 50 µL of Stop Solution to terminate the reaction.

  • Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the level of PASK phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PASK) and an analyte (e.g., this compound).

Workflow Diagram:

SPR_Workflow A 1. Prepare and Degas Buffers B 2. Immobilize Ligand (PASK) on Sensor Chip A->B C 3. Prepare Analyte (this compound) Serial Dilutions B->C D 4. Inject Analyte over Surface (Association) C->D E 5. Flow Buffer over Surface (Dissociation) D->E F 6. Regenerate Sensor Surface E->F G 7. Analyze Sensorgram Data (ka, kd, KD) F->G

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified PASK protein over the activated surface. The protein will be covalently coupled via its amine groups.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility). The concentration range should typically span from 0.1x to 10x the expected dissociation constant (KD).

    • Inject each concentration of this compound over the immobilized PASK surface at a constant flow rate (e.g., 30 µL/min) to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Between each concentration, regenerate the sensor surface with a brief pulse of a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell.

    • Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Co-Immunoprecipitation (Co-IP) for In-Cell Target Engagement

Co-IP is used to verify that this compound engages with PASK within a cellular context and to identify potential PASK-interacting proteins.

Workflow Diagram:

CoIP_Workflow A 1. Culture and Treat Cells with this compound or Vehicle B 2. Lyse Cells with Non-denaturing Buffer A->B C 3. Pre-clear Lysate with Control Beads B->C D 4. Incubate Lysate with Anti-PASK Antibody C->D E 5. Add Protein A/G Beads to Capture Immune Complex D->E F 6. Wash Beads to Remove Non-specific Binders E->F G 7. Elute Proteins from Beads F->G H 8. Analyze by Western Blot G->H

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Protocol:

  • Cell Lysis: Harvest cells treated with this compound or a vehicle control. Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with a mild detergent like Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes.

  • Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Incubate approximately 1-2 mg of the cell lysate with an anti-PASK antibody (e.g., 2 µg) overnight with gentle rotation at 4°C.

    • Add Protein A/G agarose or magnetic beads (e.g., 30-40 µL) and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. Analyze the eluted proteins by Western blotting using antibodies against PASK and other potential interacting partners.

References

In Vitro Specificity Analysis of BioE-1115: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioE-1115 is a potent and selective inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of hepatic lipogenesis. Its specificity is crucial for its potential therapeutic application in metabolic diseases. This document provides a comprehensive in vitro specificity analysis of this compound, including its inhibitory activity against its primary target and known off-targets, detailed experimental protocols for key assays, and a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory activity of this compound has been characterized against its primary target, PASK, and a known off-target, Casein Kinase 2α (CK2α). While it has been reported that this compound was profiled against a broader panel of 50 kinases and found to be highly selective, the detailed quantitative data for this full panel is not publicly available in the primary literature or its supplementary materials.

TargetIC50 (in vitro)Assay TypeReference
PASK~4 nMRadiometric Kinase Assay[1][2][3]
CK2α~10 µMRadiometric Kinase Assay[1][2][3]
TargetIC50 (in-cell)Cell LineAssay TypeReference
PASK Autophosphorylation~1 µMHEK293ELISA[3]

Signaling Pathway and Experimental Workflows

PASK-SREBP-1c Signaling Pathway

This compound inhibits PASK, a serine/threonine kinase that plays a crucial role in the regulation of lipogenesis through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). In response to feeding and insulin signaling, PASK is activated and promotes the proteolytic cleavage of the inactive SREBP-1c precursor in the endoplasmic reticulum. The resulting mature, nuclear form of SREBP-1c translocates to the nucleus and activates the transcription of genes involved in fatty acid and triglyceride synthesis. By inhibiting PASK, this compound blocks this cascade, leading to reduced lipogenesis.

PASK_SREBP1c_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Insulin Insulin/Feeding PASK_inactive Inactive PASK Insulin->PASK_inactive Activates PASK_active Active PASK PASK_inactive->PASK_active SREBP1c_cleavage Proteolytic Cleavage PASK_active->SREBP1c_cleavage Promotes BioE1115 This compound BioE1115->PASK_active Inhibits SREBP1c_precursor SREBP-1c Precursor SREBP1c_precursor->SREBP1c_cleavage SREBP1c_mature Mature nSREBP-1c SREBP1c_cleavage->SREBP1c_mature Lipogenic_Genes Lipogenic Gene Transcription SREBP1c_mature->Lipogenic_Genes Activates

Caption: PASK-SREBP-1c signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The in vitro kinase activity of PASK and other kinases in the presence of this compound is typically determined using a radiometric assay. This involves the transfer of a radiolabeled phosphate group from ATP to a substrate, and the extent of this transfer is quantified to determine kinase activity.

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Substrate, this compound, and [γ-33P]ATP Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate (e.g., SDS-PAGE) Stop_Reaction->Separate Quantify Quantify Radiolabel Incorporation Separate->Quantify End Determine IC50 Quantify->End

Caption: Workflow for a radiometric in vitro kinase assay.

Experimental Workflow: Cellular SREBP-1c Activity Assays

The effect of this compound on SREBP-1c activity in a cellular context can be assessed through various methods, including a luciferase reporter gene assay and by monitoring the processing of the SREBP-1c protein.

SREBP1c_Cellular_Assay_Workflow cluster_luciferase Luciferase Reporter Assay cluster_western SREBP-1c Maturation Assay Transfect Transfect Cells with SRE-Luciferase Reporter Treat_Luc Treat with this compound and Stimulate (e.g., Insulin) Transfect->Treat_Luc Measure_Luc Measure Luciferase Activity Treat_Luc->Measure_Luc End_Luc Assess SREBP-1c Transcriptional Activity Measure_Luc->End_Luc Treat_WB Treat Cells with this compound and Stimulate (e.g., Insulin) Lyse Cell Lysis and Protein Quantification Treat_WB->Lyse Western_Blot SDS-PAGE and Western Blot for SREBP-1c Lyse->Western_Blot Quantify_WB Quantify Precursor and Mature SREBP-1c Bands Western_Blot->Quantify_WB End_WB Determine Ratio of Mature/Precursor SREBP-1c Quantify_WB->End_WB Start Start Start->Transfect Start->Treat_WB

Caption: Workflows for cellular assays to determine SREBP-1c activity.

Experimental Protocols

In Vitro Radiometric Kinase Assay (General Protocol)

This protocol is a general guideline for determining the in vitro kinase activity of PASK in the presence of this compound. Specific conditions may need to be optimized for other kinases.

Materials:

  • Purified recombinant PASK enzyme

  • Specific peptide substrate for PASK

  • This compound (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP

  • ATP

  • Stopping solution (e.g., 7.5 M guanidine hydrochloride)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the PASK substrate, and the purified PASK enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in a phosphoric acid wash solution.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

SRE-Luciferase Reporter Assay in HepG2 Cells

This assay measures the transcriptional activity of SREBP-1c in response to stimulation and inhibition by this compound.

Materials:

  • HepG2 cells

  • SRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin

  • This compound (in DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere.

  • Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

  • After transfection, serum-starve the cells for several hours (e.g., 16 hours).

  • Pre-treat the cells with varying concentrations of this compound (or DMSO) for a specific duration (e.g., 1 hour).

  • Stimulate the cells with insulin (e.g., 100 nM) to induce SREBP-1c activity.

  • After a defined incubation period (e.g., 6 hours), lyse the cells.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of SREBP-1c transcriptional activity at each this compound concentration.

SREBP-1c Maturation Western Blot

This method is used to visualize and quantify the precursor and mature forms of SREBP-1c, providing a direct measure of its proteolytic processing.

Materials:

  • HepG2 or other suitable cells

  • This compound (in DMSO)

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against SREBP-1c (recognizing both precursor and mature forms)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat them with this compound and insulin as described for the luciferase assay.

  • Lyse the cells in a suitable lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE. The precursor form of SREBP-1c is approximately 125 kDa, and the mature form is around 68 kDa.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for SREBP-1c.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for the precursor and mature forms of SREBP-1c using densitometry software.

  • Calculate the ratio of mature to precursor SREBP-1c to assess the effect of this compound on its processing.

Conclusion

This compound is a highly potent and selective inhibitor of PASK. The in vitro and in-cell data presented in this guide demonstrate its ability to specifically target PASK and inhibit the downstream SREBP-1c signaling pathway, which is critical for lipogenesis. The provided experimental protocols offer a framework for researchers to further investigate the in vitro specificity and mechanism of action of this compound and similar compounds in the context of drug discovery for metabolic diseases. Further investigation to obtain and analyze the complete kinase selectivity panel data would provide a more comprehensive understanding of its off-target profile.

References

An In-Depth Technical Guide to the Cellular Uptake and Distribution of PASK Inhibitor BioE-1115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for characterizing the cellular uptake and distribution of BioE-1115, a specific inhibitor of PER-ARNT-SIM (PAS) domain-containing kinase (PASK). PASK is a crucial nutrient and energy sensor, making it a significant therapeutic target for metabolic diseases. Understanding how an inhibitor like this compound enters cells, where it localizes, and how it engages its target is fundamental for its development as a therapeutic agent.

This document details the PASK signaling pathway, presents key quantitative data, and offers in-depth experimental protocols for in vitro and in vivo analysis. The provided methodologies are designed to guide researchers in the comprehensive evaluation of small molecule kinase inhibitors.

The PASK Signaling Pathway and this compound Mechanism of Action

PASK is a serine/threonine kinase that functions as a cellular sensor for nutrient availability, particularly glucose.[1] Its activity is implicated in the regulation of carbohydrate and lipid metabolism, making it a key player in metabolic homeostasis.[2][3] Under nutrient-rich conditions, PASK is activated and subsequently phosphorylates downstream substrates, influencing gene expression and metabolic pathways. One of its key roles is in the regulation of insulin secretion and hepatic metabolism.[3][4] The kinase domain of PASK is typically autoinhibited by its N-terminal PAS domain; binding of metabolites or other signals to the PAS domain is thought to relieve this inhibition, activating the kinase.

This compound is a specific small molecule inhibitor that targets the kinase activity of PASK, thereby blocking the downstream signaling cascade. Its efficacy is dependent on achieving sufficient intracellular concentration at the subcellular location of PASK.

PASK_Signaling_Pathway cluster_input Cellular Inputs cluster_pathway PASK Signaling Cascade cluster_inhibition Pharmacological Inhibition Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates Insulin Insulin Insulin->mTORC1 Activates PASK_inactive PASK (Inactive) mTORC1->PASK_inactive Activates PASK_active PASK (Active) PASK_inactive->PASK_active Conformational Change Downstream_Substrates Downstream Substrates (e.g., Glycogen Synthase, SREBP-1) PASK_active->Downstream_Substrates Phosphorylates Metabolic_Regulation Regulation of Lipid & Glucose Metabolism Downstream_Substrates->Metabolic_Regulation BioE1115 This compound BioE1115->PASK_active Inhibits

Fig. 1: PASK signaling pathway and inhibition by this compound.

Quantitative Data Summary

The effective characterization of a kinase inhibitor requires precise quantitative analysis of its potency and cellular activity. The following table summarizes the reported in vitro and cell-based inhibitory concentrations for this compound.

ParameterTarget/SystemValueReference
IC₅₀ (In Vitro) PASK~4 nM--INVALID-LINK--
IC₅₀ (In Vitro) Casein Kinase 2α~10 µM--INVALID-LINK--
IC₅₀ (Cell-based) PASK Autophosphorylation~1 µM--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the assessment of inhibitor potency, cellular uptake, and in vivo distribution.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinase, PASK, in a controlled, cell-free environment. Such assays are critical for confirming direct target engagement and potency.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute purified, recombinant PASK enzyme to a working concentration (e.g., 50 nM).

    • Prepare a substrate solution (e.g., a known PASK substrate peptide or protein like Myelin Basic Protein) in kinase buffer.

    • Prepare a 2x ATP solution in kinase buffer (concentration should be near the Kₘ of the kinase, e.g., 100 µM).

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well microplate, add 25 µL of the this compound dilution series to respective wells. Include DMSO-only wells as a no-inhibitor control.

    • Add 25 µL of the PASK enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 25 µL of the substrate solution.

    • Initiate the kinase reaction by adding 25 µL of the 2x ATP solution to all wells.

  • Reaction Incubation and Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by proceeding directly to detection.

  • Detection and Analysis:

    • Quantify substrate phosphorylation. This can be achieved through various methods:

      • Luminescence-based: Use a commercial kit that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo™). Lower luminescence indicates higher kinase activity.

      • ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The antibody is typically conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

    • Plot the measured signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase Buffer - PASK Enzyme - Substrate - ATP Solution - this compound Dilutions start->prep plate Plate this compound Dilutions and PASK Enzyme in 96-Well Plate prep->plate incubate1 Pre-incubate to Allow Inhibitor Binding plate->incubate1 initiate Initiate Reaction with Substrate and ATP incubate1->initiate incubate2 Incubate at 30°C initiate->incubate2 terminate Terminate Reaction incubate2->terminate detect Quantify Phosphorylation (Luminescence or ELISA) terminate->detect analyze Plot Data and Calculate IC₅₀ detect->analyze end End analyze->end

Fig. 2: Workflow for an in vitro kinase inhibition assay.
Protocol: Quantifying Cellular Uptake by Flow Cytometry

This protocol describes a high-throughput method to quantify the uptake of a small molecule into a cell population using flow cytometry. As this compound is not intrinsically fluorescent, this method assumes the use of a fluorescently-labeled analog or relies on indirect methods. For this protocol, we describe a direct measurement approach with a labeled compound.

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., HEK293, HepG2) in appropriate media.

    • Seed cells in a 12-well or 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 2 x 10⁵ cells/well). Allow cells to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of fluorescently-labeled this compound in DMSO.

    • Prepare working solutions by diluting the stock in culture media to final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Include a media-only control and a vehicle (DMSO) control.

    • Remove the old media from the cells, wash once with PBS, and add the media containing the compound dilutions.

  • Uptake Incubation:

    • Incubate the cells at 37°C for a specific time course (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to assess uptake kinetics. For a single time-point experiment, 4 hours is often sufficient.

  • Sample Preparation for Flow Cytometry:

    • After incubation, place the plate on ice to stop transport processes.

    • Aspirate the compound-containing media.

    • Wash the cells twice with ice-cold PBS to remove extracellular compound.

    • To quench any fluorescence from surface-bound compound, incubate cells with a membrane-impermeable quencher like Trypan Blue (0.025%) for 5 minutes on ice (optional but recommended).

    • Wash cells again with ice-cold PBS.

    • Harvest the cells by trypsinization, then neutralize the trypsin with media containing serum.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold FACS buffer (PBS with 1% BSA).

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer equipped with the appropriate laser for exciting the fluorophore.

    • Collect data for at least 10,000 events (cells) per sample.

    • Gate the live, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

    • Measure the median fluorescence intensity (MFI) of the gated population for each sample.

    • Subtract the MFI of the vehicle control to determine the specific fluorescence due to compound uptake. Plot the MFI against concentration or time.

Flow_Cytometry_Workflow start Start culture Seed and Culture Adherent Cells (24h) start->culture treat Treat Cells with Fluorescently -Labeled this compound culture->treat incubate Incubate at 37°C (Time Course) treat->incubate stop_wash Stop Uptake on Ice; Wash with Cold PBS incubate->stop_wash harvest Harvest Cells (Trypsinize and Centrifuge) stop_wash->harvest resuspend Resuspend in FACS Buffer harvest->resuspend acquire Acquire Data on Flow Cytometer resuspend->acquire analyze Gate Live Cells; Measure Median Fluorescence Intensity (MFI) acquire->analyze end End analyze->end

Fig. 3: Workflow for quantifying cellular uptake via flow cytometry.
Protocol: In Vivo Biodistribution Study

This protocol provides a general framework for assessing the pharmacokinetic (PK) profile and tissue distribution of this compound in an animal model, which is essential for translating in vitro findings to a whole-organism context.

Methodology:

  • Animal Model and Compound Formulation:

    • Select an appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old).

    • Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intravenous, oral). This may involve dissolving the compound in a vehicle like saline with 5% DMSO and 10% Solutol.

    • For imaging-based methods, a radiolabeled version of this compound (e.g., with ¹¹C or ¹⁸F for PET imaging) would be synthesized.

  • Compound Administration and Sampling:

    • Divide animals into cohorts, with each cohort representing a specific time point post-administration (e.g., 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).

    • Administer a single dose of this compound to each animal (e.g., 5 mg/kg, IV).

    • At each designated time point, collect blood samples via cardiac puncture into heparinized tubes.

    • Immediately following blood collection, humanely euthanize the animals and perform whole-body perfusion with saline to remove blood from tissues.

  • Tissue Harvesting and Processing:

    • Carefully dissect and collect key organs and tissues (e.g., liver, kidney, spleen, lung, heart, brain, muscle, tumor if applicable).

    • Record the wet weight of each tissue sample.

    • Homogenize the tissue samples in a suitable buffer.

  • Quantification of this compound:

    • Extract this compound from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).

    • Quantify the concentration of this compound in the extracts using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for small molecules.

    • For radiolabeled compounds, tissue radioactivity can be measured using a gamma counter.

  • Data Analysis:

    • Calculate the concentration of this compound in plasma (ng/mL) and tissues (ng/g of tissue).

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters (e.g., half-life, clearance, volume of distribution).

    • Present tissue distribution data as the percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution_Workflow start Start formulate Formulate this compound for In Vivo Administration start->formulate administer Administer Compound to Animal Cohorts (IV or PO) formulate->administer timepoint Collect Samples at Designated Time Points administer->timepoint collect_blood Collect Blood (Cardiac Puncture) timepoint->collect_blood For each time point harvest_tissue Euthanize, Perfuse, and Harvest Tissues collect_blood->harvest_tissue process Weigh and Homogenize Tissue Samples harvest_tissue->process quantify Extract and Quantify this compound (LC-MS/MS) process->quantify analyze Calculate PK Parameters and Tissue Distribution (%ID/g) quantify->analyze end End analyze->end

Fig. 4: General workflow for an in vivo biodistribution study.

References

Preliminary Toxicity Assessment of BioE-1115: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BioE-1115 is a potent and highly selective inhibitor of PAS kinase (PASK), a key regulator of hepatic lipogenesis. By targeting PASK, this compound has demonstrated potential in preclinical models for improving lipid and glucose metabolism. This technical guide provides a preliminary toxicity assessment of this compound, summarizing available in vitro and in vivo data. The information presented herein is intended to support further investigation and development of this compound as a therapeutic candidate. While specific proprietary toxicity study protocols for this compound are not publicly available, this guide outlines established methodologies for the key experiments cited, providing a framework for continued research.

Introduction

This compound is a small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a serine/threonine kinase that plays a crucial role in the regulation of metabolic pathways. Specifically, PASK is implicated in the control of hepatic de novo lipogenesis through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Dysregulation of this pathway is associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. This compound, by inhibiting PASK, offers a targeted approach to modulate these pathways. This document provides a summary of the preliminary toxicity profile of this compound based on available non-clinical data.

Mechanism of Action: PASK-SREBP-1c Signaling Pathway

This compound exerts its effect by inhibiting PASK, which in turn suppresses the maturation of SREBP-1c. SREBP-1c is a transcription factor that upregulates the expression of genes involved in fatty acid and triglyceride synthesis. The signaling cascade is initiated by insulin, which activates PASK. Activated PASK then promotes the proteolytic cleavage of the SREBP-1c precursor, allowing the mature form to translocate to the nucleus and activate lipogenic gene expression.

PASK_SREBP1c_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR PASK_inactive PASK (Inactive) IR->PASK_inactive Activates PASK_active PASK (Active) PASK_inactive->PASK_active SREBP1c_precursor SREBP-1c (Precursor) PASK_active->SREBP1c_precursor Promotes Maturation SREBP1c_mature SREBP-1c (Mature) SREBP1c_precursor->SREBP1c_mature BioE1115 This compound BioE1115->PASK_active Inhibits Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mature->Lipogenic_Genes Activates

PASK-SREBP-1c Signaling Pathway and this compound Inhibition.

In Vitro Toxicity Assessment

Cytotoxicity in HepG2 Cells

Preliminary in vitro studies have been conducted to assess the cytotoxic potential of this compound in human hepatoma HepG2 cells.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineAssayConcentrationObservation
HepG2Cell Morphology & Growth Rate>10 µMNo observable effects on cell morphology or growth rate.
HepG2SREBP Activity>10 µMSignificant reduction in SREBP activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (Representative)

The following is a representative protocol for assessing the in vitro cytotoxicity of a test compound like this compound in HepG2 cells.

Objective: To determine the potential of this compound to induce cytotoxicity in a human liver-derived cell line.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. Cells are treated with this compound or vehicle control for 24, 48, and 72 hours.

  • MTT Assay: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The formazan crystals formed are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

InVitro_Workflow Start Start Culture_Cells Culture HepG2 Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Prepare_Compound Prepare this compound Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate Incubate for 24, 48, 72h Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

In Vitro Cytotoxicity Experimental Workflow.

In Vivo Toxicity Assessment

Studies in Sprague-Dawley Rats

Preliminary in vivo toxicity of this compound has been evaluated in Sprague-Dawley rats. The available data suggests a favorable short-term safety profile.

Table 2: Summary of In Vivo Toxicity Data for this compound in Sprague-Dawley Rats

DurationDose (mg/kg/day)Route of AdministrationKey Findings
7 days1, 3, 10, 30, 100Oral gavageNo significant change in body weight or liver weight. Dose-dependent suppression of SREBP-1c target genes.
90 days3, 10, 30, 100Oral gavageNo overt toxicity reported. No significant change in body weight or liver weight.
Experimental Protocol: 90-Day Oral Toxicity Study (Representative)

The following is a representative protocol for a 90-day repeated-dose oral toxicity study in rats, based on OECD Guideline 408.

Objective: To evaluate the subchronic oral toxicity of this compound in Sprague-Dawley rats.

Animals:

  • Sprague-Dawley rats, 8-9 weeks old at the start of the study.

  • Equal numbers of male and female animals.

Groups:

  • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

  • Group 2: Low dose this compound.

  • Group 3: Mid dose this compound.

  • Group 4: High dose this compound.

  • (Optional) Satellite groups for toxicokinetic analysis and reversibility assessment.

Procedure:

  • Acclimation: Animals are acclimated for at least 5 days before the start of the study.

  • Dosing: this compound is administered daily by oral gavage for 90 consecutive days. The dose volume is adjusted weekly based on the most recent body weight.

  • Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.

  • Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.

  • Ophthalmology: Ophthalmoscopic examinations are conducted prior to the start of the study and at termination.

  • Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

  • Urinalysis: Urine samples are collected at termination for analysis.

  • Necropsy and Histopathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

InVivo_Workflow cluster_terminal At Termination (Day 91) Start Start Acclimation Animal Acclimation (≥5 days) Start->Acclimation Randomization Randomization into Dose Groups Acclimation->Randomization Dosing Daily Oral Gavage (90 days) Randomization->Dosing Monitoring Clinical Observations, Body Weight, Food Consumption (Weekly) Dosing->Monitoring Throughout the study Terminal_Procedures Terminal Procedures Dosing->Terminal_Procedures Blood_Collection Blood Collection (Hematology & Clinical Chemistry) Terminal_Procedures->Blood_Collection Urinalysis Urinalysis Terminal_Procedures->Urinalysis Necropsy Necropsy & Organ Weights Terminal_Procedures->Necropsy Data_Analysis Data Analysis and Reporting Blood_Collection->Data_Analysis Urinalysis->Data_Analysis Histopathology Histopathology Necropsy->Histopathology Histopathology->Data_Analysis End End Data_Analysis->End

90-Day In Vivo Oral Toxicity Study Workflow.

Discussion and Future Directions

The preliminary toxicity assessment of this compound suggests a favorable safety profile at the doses tested in short-term in vivo studies. The lack of significant effects on body and liver weight is encouraging. The in vitro data in HepG2 cells also indicates a low potential for direct cytotoxicity at concentrations exceeding those required for the intended pharmacological effect on SREBP activity.

However, a comprehensive toxicity profile requires further investigation. Future studies should include:

  • Definitive in vitro cytotoxicity studies using a broader range of cell lines and endpoints (e.g., LDH release, apoptosis assays).

  • Comprehensive in vivo toxicity studies following regulatory guidelines, including detailed histopathological analysis of a full range of tissues, and assessment of a complete panel of hematological and clinical chemistry parameters.

  • Genotoxicity studies (e.g., Ames test, micronucleus assay) to assess the mutagenic potential of this compound.

  • Safety pharmacology studies to evaluate potential effects on cardiovascular, respiratory, and central nervous systems.

  • Long-term carcinogenicity studies will be necessary if the intended clinical use is for chronic conditions.

Conclusion

This compound is a promising therapeutic candidate for metabolic diseases due to its targeted inhibition of the PASK-SREBP-1c pathway. The initial toxicity data suggests that this compound is well-tolerated in preclinical models. The information and representative protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute further non-clinical safety studies required to advance this compound towards clinical development. A thorough and rigorous evaluation of the toxicological profile of this compound will be critical for its successful translation into a safe and effective therapy.

Methodological & Application

Application Notes and Protocols for Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the routine culture of adherent mammalian cells, a fundamental practice in many areas of biological research and drug development.[1][2][3] The procedures outlined below cover the essential steps from thawing cryopreserved cells to routine passaging and cryopreservation for long-term storage.[4][5] Adherence to aseptic techniques is critical for successful cell culture and to prevent contamination.

I. Essential Equipment and Materials

A comprehensive list of necessary equipment and reagents should be prepared before commencing any cell culture work.

Equipment:

  • Class II Biological Safety Cabinet (BSC)

  • CO2 Incubator (37°C, 5% CO2, humidified environment)

  • Water Bath (37°C)

  • Inverted Microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Pipette aid and serological pipettes

  • Micropipettes and sterile tips

  • Cryogenic storage container (e.g., liquid nitrogen freezer)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Reagents and Consumables:

  • Basal medium (e.g., DMEM, MEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (Pen-Strep)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cryopreservation medium (e.g., complete medium with 5-10% DMSO)

  • Sterile cell culture flasks, plates, and dishes

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile pipette tips

  • 70% Ethanol for disinfection

II. Experimental Protocols

A. Protocol for Thawing Cryopreserved Cells

This protocol describes the steps for reviving cells from cryogenic storage.

  • Preparation:

    • Pre-warm complete growth medium (basal medium supplemented with FBS and Pen-Strep) in a 37°C water bath.

    • Label a sterile 15 mL centrifuge tube with the cell line name and date.

    • Add 9 mL of the pre-warmed complete growth medium to the labeled centrifuge tube.

  • Thawing:

    • Retrieve the cryovial from the liquid nitrogen freezer.

    • Immediately place the vial in the 37°C water bath until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol before opening in the BSC.

  • Cell Recovery:

    • Carefully transfer the thawed cell suspension from the cryovial into the prepared 15 mL centrifuge tube containing pre-warmed medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

    • Aspirate the supernatant without disturbing the cell pellet.

    • Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

  • Plating:

    • Transfer the resuspended cells into an appropriately sized culture flask.

    • Incubate the flask at 37°C in a 5% CO2 incubator.

    • Observe the cells under a microscope after 24 hours to check for attachment and viability.

B. Protocol for Passaging Adherent Cells

Subculturing or passaging is necessary to maintain cells in a healthy, actively growing state.

  • Observation and Preparation:

    • Examine the cell culture under an inverted microscope to assess confluency. Cells should typically be passaged when they reach 80-90% confluency.

    • Pre-warm complete growth medium, PBS, and Trypsin-EDTA in a 37°C water bath.

  • Washing:

    • Aspirate the old medium from the culture flask.

    • Wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

  • Detachment:

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer.

    • Incubate the flask at 37°C for 2-5 minutes. The incubation time will vary depending on the cell line.

    • Observe the cells under the microscope. Once the cells have rounded up and started to detach, gently tap the side of the flask to dislodge the remaining cells.

  • Neutralization and Collection:

    • Add 5-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the cell suspension to a sterile 15 mL centrifuge tube.

  • Cell Counting:

    • Take a small aliquot of the cell suspension and mix it with an equal volume of trypan blue dye.

    • Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Replating:

    • Centrifuge the remaining cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium to achieve the desired seeding density.

    • Dispense the cell suspension into new, labeled culture flasks.

    • Return the flasks to the incubator.

C. Protocol for Cryopreservation of Cells

Proper cryopreservation allows for long-term storage of cell lines.

  • Preparation:

    • Harvest the cells during the logarithmic growth phase.

    • Perform a cell count to determine the total number of viable cells.

    • Prepare the cryopreservation medium (e.g., complete growth medium with 5-10% DMSO). Keep the medium on ice.

  • Freezing Procedure:

    • Centrifuge the harvested cells at 200 x g for 5 minutes and aspirate the supernatant.

    • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 4 hours (and up to 24 hours).

    • Transfer the vials to a liquid nitrogen freezer for long-term storage.

III. Data Presentation

Table 1: Quantitative Parameters for Cell Culture

ParameterDescriptionTypical ValuesMethod of Measurement
Cell Viability The percentage of live cells in a population.> 90%Trypan Blue Exclusion Assay
Cell Density The number of cells per unit volume.Varies by cell line and growth phase.Hemocytometer or Automated Cell Counter
Confluency The percentage of the culture surface covered by cells.80-90% for passagingVisual estimation with an inverted microscope
Population Doubling Time The time it takes for the cell population to double.Varies by cell line (e.g., 24-48 hours)Cell counting at different time points
Passage Number The number of times the cells have been subcultured.Record at each passageLaboratory notebook

IV. Visualization

Cell_Culture_Workflow General Cell Culture Workflow Thaw Thaw Cryopreserved Cells Culture Culture in Incubator (37°C, 5% CO2) Thaw->Culture Monitor Monitor Cell Growth (Microscopy) Culture->Monitor Passage Passage Cells (Subculture) Monitor->Passage 80-90% Confluent Harvest Harvest Cells for Experimentation Monitor->Harvest Ready for Experiment Passage->Culture Reseed Cryopreserve Cryopreserve for Long-term Storage Passage->Cryopreserve Stock Generation

Caption: A diagram illustrating the cyclical workflow of mammalian cell culture.

Growth_Factor_Signaling_Pathway Simplified Growth Factor Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binding RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylation Response Cellular Response (Proliferation, Survival) Transcription->Response Gene Expression

Caption: A diagram showing a common signaling pathway activated by growth factors.

References

Application Notes and Protocols for BioE-1115 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BioE-1115 is a potent and highly selective inhibitor of PAS kinase (PASK) with an IC50 of approximately 4 nM.[1][2][3][4] It has demonstrated significant effects on lipid and glucose metabolism in preclinical models, primarily through its action on the SREBP-1c pathway. These notes provide a comprehensive overview of the in vivo dosage, experimental protocols, and mechanism of action for this compound to guide researchers in their study design.

Mechanism of Action

This compound functions as a selective inhibitor of PAS kinase (PASK).[1][2][3][4] PASK plays a crucial role in the regulation of lipogenesis through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). By inhibiting PASK, this compound prevents the proteolytic maturation of SREBP-1c.[3][5] This suppression of SREBP-1c maturation leads to a downstream decrease in the expression of genes involved in fatty acid and triglyceride synthesis.[1][2][3] While this compound is highly selective for PASK, it has been shown to inhibit casein kinase 2α (CK2α) at significantly higher concentrations, with an IC50 of approximately 10 μM.[1][3][4]

Signaling Pathway of this compound

BioE1115_Pathway cluster_0 This compound Action cluster_1 SREBP-1c Maturation cluster_2 Downstream Effects This compound This compound PASK PASK This compound->PASK Inhibits SREBP-1c_precursor SREBP-1c Precursor (ER) PASK->SREBP-1c_precursor Promotes SREBP-1c_mature Mature SREBP-1c (Nucleus) SREBP-1c_precursor->SREBP-1c_mature Maturation Lipogenic_Genes Lipogenic Gene Expression SREBP-1c_mature->Lipogenic_Genes Activates Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis

Caption: this compound inhibits PASK, blocking SREBP-1c maturation and reducing lipogenesis.

In Vivo Dosage and Administration

This compound has been evaluated in in vivo studies using male Sprague-Dawley rats. The compound is orally bioavailable and has demonstrated dose-dependent effects on metabolic parameters.

Summary of In Vivo Dosages and Effects
Animal ModelDosing RouteDoses (mg/kg)FrequencyDurationKey Findings
Male Sprague-Dawley Rats (12 weeks old, on a high-fructose diet)Oral Gavage1, 3, 10, 30, 100Daily7 daysDose-dependent suppression of SREBP-1c target genes (Gpat1, Fasn).[1][2] Dose-dependent decrease in insulin resistance (HOMA-IR), hepatic and serum triglycerides, and serum glucose.[1][2] No significant changes in liver or body weight.[1][2]
Male Sprague-Dawley Rats (on a high-fructose diet)Oral Gavage3, 10, 30, 100Daily90 daysEnhanced suppression of SREBP-1c target genes (Fasn, Acc1) compared to the 7-day study.[3] Significant decrease in glycated hemoglobin (HbA1c).[3] No drug-dependent differences in body weight.[3]

Experimental Protocols

The following is a representative protocol for an in vivo efficacy study with this compound based on published literature. Researchers should adapt this protocol to their specific experimental design and institutional guidelines.

General Experimental Workflow

Experimental_Workflow A Acclimatization of Animals B Induction of Metabolic Syndrome (e.g., High-Fructose Diet) A->B C Randomization into Treatment Groups B->C D Daily Oral Gavage with This compound or Vehicle C->D E Monitoring (Body Weight, Food Intake) D->E F Terminal Procedures (Blood & Tissue Collection) D->F G Biochemical & Molecular Analysis F->G

Caption: General workflow for an in vivo study evaluating the efficacy of this compound.
Materials

  • This compound (powder form)

  • Vehicle for oral administration (e.g., appropriate suspension vehicle)

  • Male Sprague-Dawley rats

  • Standard chow and high-fructose diet

  • Oral gavage needles

  • Standard laboratory equipment for animal handling, blood collection, and tissue harvesting.

Procedure

1. Animal Acclimatization and Diet Induction: a. House male Sprague-Dawley rats in a controlled environment (temperature, humidity, and light/dark cycle) and provide ad libitum access to water. b. After an acclimatization period, switch the diet of the experimental groups to a high-fructose diet to induce metabolic dysregulation. A control group should remain on standard chow.

2. Preparation of this compound Formulation: a. Prepare a stock solution of this compound in a suitable solvent like DMSO. b. For oral administration, a suspension is typically prepared. A suggested protocol involves adding the DMSO stock solution to a mixture of PEG300 and Tween-80, followed by the addition of saline to achieve the final desired concentration. It is recommended to prepare the working solution fresh daily.

3. Dosing Administration: a. Randomly assign animals on the high-fructose diet to receive either vehicle or this compound at various doses (e.g., 1, 3, 10, 30, 100 mg/kg). b. Administer the assigned treatment daily via oral gavage for the specified duration of the study (e.g., 7 or 90 days).

4. In-life Monitoring: a. Monitor body weight and food intake regularly throughout the study. b. Observe animals for any signs of toxicity or adverse effects.

5. Terminal Procedures and Sample Collection: a. At the end of the treatment period, fast the animals overnight. b. Collect blood samples via an appropriate method (e.g., cardiac puncture) for analysis of serum glucose, insulin, and triglycerides. c. Euthanize the animals and harvest tissues of interest, such as the liver, for molecular analysis (e.g., gene expression of SREBP-1c targets).

6. Data Analysis: a. Analyze serum parameters using standard biochemical assays. b. Perform quantitative PCR (qPCR) on liver samples to measure the mRNA levels of lipogenic genes. c. Calculate indices such as HOMA-IR to assess insulin resistance. d. Use appropriate statistical methods to compare treatment groups.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling the compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

Conclusion

This compound is a valuable research tool for investigating the role of PASK in metabolic diseases. The provided dosage information and protocols offer a starting point for designing in vivo studies to further elucidate its therapeutic potential. Researchers should carefully consider their specific experimental goals to select the appropriate dosage and study duration.

References

Application Notes and Protocols for BioE-1115 in Luciferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing luciferase reporter assays for the characterization of compounds, with a specific focus on the preparation and application of BioE-1115, a potent and specific inhibitor of PAS kinase (PASK). These protocols are designed to assist in studying gene regulation, signaling pathways, and high-throughput screening for drug discovery.

Introduction to Luciferase Assays

Luciferase reporter assays are a cornerstone of molecular biology, used to study gene expression and cellular signaling pathways.[1] The system relies on the enzyme luciferase, which catalyzes a reaction with its substrate (e.g., luciferin) to produce light (bioluminescence).[2][3] The amount of light emitted is directly proportional to the amount of luciferase enzyme, which in turn reflects the transcriptional activity of a gene of interest.[3] Due to their high sensitivity, broad dynamic range, and lack of endogenous activity in mammalian cells, luciferase assays are widely used in drug discovery.

A common application is the dual-luciferase assay, which employs a second reporter (like Renilla luciferase) as an internal control to normalize for variations in cell number and transfection efficiency, thereby increasing experimental accuracy.

Application Note: Characterizing the PASK Inhibitor this compound

This compound is a specific inhibitor of Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK), a key regulator in metabolic signaling. Luciferase assays can be powerfully employed to quantify the inhibitory effect of this compound on the PASK signaling pathway. By using a reporter construct where the luciferase gene is driven by a promoter containing response elements downstream of the PASK pathway, researchers can measure the dose-dependent effect of this compound on target gene transcription.

Quantitative Data for PASK Inhibitors

The following table summarizes the inhibitory concentrations (IC50) for this compound and related compounds against PASK. This data is critical for designing experiments to probe the compound's efficacy and specificity.

CompoundTarget KinaseIC50 (in vitro)IC50 (in cells)Notes
This compound PASK~4 nM~1 µMPotent and specific PASK inhibitor.
Casein Kinase 2α~10 µM-~2500-fold less potent than against PASK.
BioE-1197 PASK-~1 µMSimilar specificity to this compound.
BioE-1428 PASK->10 µMEnantiomer of this compound, serves as a negative control.

Diagrams: Workflows and Signaling Pathways

Visual aids are essential for understanding the complex processes involved in luciferase assays and the signaling pathways they measure.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding transfection 2. Co-transfection: - Experimental Reporter (Firefly Luc) - Control Reporter (Renilla Luc) cell_culture->transfection treatment 3. Treatment with this compound (or other compounds) transfection->treatment incubation 4. Incubation (24-48h) treatment->incubation lysis 5. Cell Lysis incubation->lysis measure_firefly 6. Add Luciferin Substrate Measure Firefly Luminescence lysis->measure_firefly measure_renilla 7. Add Stop & Glo® Reagent Measure Renilla Luminescence measure_firefly->measure_renilla normalize 8. Normalize Data (Firefly / Renilla Ratio) measure_renilla->normalize analyze 9. Calculate Fold Change / Inhibition normalize->analyze kinase_pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_reporter Luciferase Reporter System Ext_Signal Extracellular Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ext_Signal->Receptor PASK PASK Receptor->PASK Substrate Downstream Substrate PASK->Substrate Phosphorylation TF Transcription Factor (TF) Substrate->TF Activation Nucleus Nucleus TF->Nucleus Promoter Promoter with TF Response Element Nucleus->Promoter TF Binds Luciferase Luciferase Gene Promoter->Luciferase Drives Transcription Light Bioluminescence Luciferase->Light Translation & Reaction BioE1115 This compound BioE1115->PASK Inhibition normalization_logic cluster_raw Raw Luminescence Readings cluster_factors Sources of Variation cluster_normalized Normalized Result Firefly_raw Experimental Reporter (Firefly Luminescence) Ratio Ratio = Firefly / Renilla Firefly_raw->Ratio Renilla_raw Control Reporter (Renilla Luminescence) Renilla_raw->Ratio Experimental_effect Experimental Treatment Effect Experimental_effect->Firefly_raw Transfection_var Transfection Efficiency Transfection_var->Firefly_raw Transfection_var->Renilla_raw Cell_var Cell Viability & Number Cell_var->Firefly_raw Cell_var->Renilla_raw Final_result Accurate Measure of Transcriptional Activity Ratio->Final_result

References

Application Notes and Protocols for Studying Lipogenesis with BioE-1115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioE-1115 is a potent and selective small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK). PASK has been identified as a crucial regulator of hepatic de novo lipogenesis (DNL) through its role in the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis. By inhibiting PASK, this compound effectively suppresses the maturation and nuclear translocation of SREBP-1c, leading to a significant reduction in the expression of lipogenic enzymes and a subsequent decrease in lipid synthesis. These application notes provide detailed protocols for utilizing this compound as a tool to investigate lipogenesis in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its inhibitory effect on lipogenesis by targeting the PASK-SREBP-1c signaling axis. In response to anabolic signals like insulin, PASK is activated and promotes the proteolytic cleavage of the inactive SREBP-1c precursor protein resident in the endoplasmic reticulum (ER). This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP-1c, which then translocates to the nucleus. In the nucleus, mature SREBP-1c binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), thereby driving the synthesis of fatty acids. This compound, by inhibiting PASK, prevents this entire cascade, resulting in the suppression of lipogenesis.

Signaling Pathway of this compound in Lipogenesis Inhibition

BioE_1115_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / ER cluster_2 Golgi cluster_3 Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PASK PASK Insulin_Receptor->PASK Activates SREBP1c_precursor SREBP-1c (precursor) PASK->SREBP1c_precursor Promotes Maturation S1P_S2P S1P/S2P Proteases SREBP1c_precursor->S1P_S2P Translocates with SCAP BioE1115 This compound BioE1115->PASK Inhibits SCAP SCAP SREBP1c_mature Mature SREBP-1c (nSREBP-1c) S1P_S2P->SREBP1c_mature Cleaves SRE SRE SREBP1c_mature->SRE Binds Lipogenic_Genes Lipogenic Genes (FASN, ACACA, etc.) SRE->Lipogenic_Genes Activates Transcription Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis Drives

Caption: this compound inhibits PASK, preventing SREBP-1c maturation and subsequent lipogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of lipogenesis.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineThis compound ConcentrationResultReference
PASK Inhibition (IC₅₀)-~4 nMPotent inhibition of PASK enzymatic activity.
SRE-driven Luciferase ActivityHepG210 µMSignificant reduction in SREBP activity.
SREBP-1c MaturationHepG230 µMSignificant decrease in the mature:precursor SREBP-1c ratio.
SREBP-1c MaturationHepG250 µMFurther decrease in the mature:precursor SREBP-1c ratio.
¹⁴C-Acetate Incorporation into LipidsRat Primary Hepatocytes30 µMSignificant suppression of de novo lipid synthesis.
Fasn mRNA ExpressionRat Primary Hepatocytes30 µMSignificant reduction in Fatty Acid Synthase gene expression.
Acc1 mRNA ExpressionRat Primary Hepatocytes30 µMSignificant reduction in Acetyl-CoA Carboxylase 1 gene expression.

Table 2: In Vivo Efficacy of this compound in a High-Fructose Diet (HFrD) Rat Model

ParameterTreatment DurationThis compound DoseResultReference
Fasn mRNA Expression90 days3 mg/kgSignificantly suppressed expression.
Acc1 mRNA Expression90 days3 mg/kgSignificantly suppressed expression.
Fasn and Acc1 Expression90 days10, 30, 100 mg/kgExpression restored to levels of normal chow-fed animals.
Serum Triglycerides23 weeks (HF-HFrD mice)100 mg/kg/daySignificantly lower serum triglyceride concentration.
Hepatic Triglyceride Content23 weeks (HF-HFrD mice)100 mg/kg/daySignificantly lower hepatic triglyceride content.
Fasting Plasma Glucose23 weeks (HF-HFrD mice)100 mg/kg/daySignificantly lower fasting plasma glucose.

Experimental Protocols

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_assays Perform Assays start Start: Seed Cells (e.g., HepG2, Primary Hepatocytes) treatment Treat with this compound (e.g., 10-50 µM) and/or Stimulant (e.g., Insulin) start->treatment luciferase SRE-Luciferase Assay (Protocol 1) treatment->luciferase western SREBP-1c Maturation Assay (Western Blot - Protocol 2) treatment->western qpcr Lipogenic Gene Expression (qRT-PCR - Protocol 3) treatment->qpcr lipid_synthesis De Novo Lipogenesis Assay (¹⁴C-Acetate Incorporation - Protocol 4) treatment->lipid_synthesis data_analysis Data Analysis and Interpretation luciferase->data_analysis western->data_analysis qpcr->data_analysis lipid_synthesis->data_analysis end End data_analysis->end

Application of BioE-1115 in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: BioE-1115, a potent and selective PASK inhibitor, demonstrates significant therapeutic potential in the management of metabolic syndrome by targeting the SREBP-1c pathway, leading to reduced lipogenesis and improved glucose homeostasis.

Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1][2][3][4][5] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[1][2][3][4][5] A key pathological feature of metabolic syndrome is elevated hepatic de novo lipogenesis (the synthesis of fatty acids), which is largely driven by the transcription factor SREBP-1c.[6]

This compound has emerged as a promising investigational compound for metabolic syndrome. It is a highly specific inhibitor of PAS kinase (PASK), a protein kinase implicated in the regulation of SREBP-1c maturation.[6] By inhibiting PASK, this compound effectively suppresses the proteolytic activation of SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes.[6] Preclinical studies in animal models of metabolic disease have shown that administration of this compound leads to a dose-dependent decrease in serum triglycerides and glucose levels, along with an improvement in insulin sensitivity.[6]

Key Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound in the context of metabolic syndrome research.

Table 1: In Vitro Potency and Selectivity of this compound [6]

Kinase TargetIC50
PASK~4 nM
Casein Kinase 2α~10 µM

Table 2: In Vivo Effects of this compound in High-Fructose Diet (HFrD)-Fed Rats [6]

ParameterTreatment GroupResult
Hepatic Gene Expression
Fasn (Fatty Acid Synthase)10, 30, 100 mg/kg this compoundDose-dependent suppression
Acc1 (Acetyl-CoA Carboxylase 1)3 mg/kg this compoundSignificant suppression
Gpat1 (Glycerol-3-Phosphate Acyltransferase 1)10, 30, 100 mg/kg this compoundDose-dependent suppression
Serum Parameters
Triglycerides10, 30, 100 mg/kg this compoundDose-dependent decrease
Glucose10, 30, 100 mg/kg this compoundSignificant decrease
Insulin10, 30, 100 mg/kg this compoundSlightly lower
Cholesterol10, 30, 100 mg/kg this compoundNo significant change
Insulin Resistance
HOMA-IR10, 30, 100 mg/kg this compoundDose-dependent decrease
Body and Liver Weight
Body Weight1, 3, 10, 30, 100 mg/kg this compoundNo significant change
Liver Weight1, 3, 10, 30, 100 mg/kg this compoundNo significant change

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

BioE1115_Mechanism_of_Action cluster_0 Normal Pathophysiology in Metabolic Syndrome cluster_1 Therapeutic Intervention Insulin Insulin PASK PASK Insulin->PASK Activates SREBP1c_precursor SREBP-1c (Precursor) PASK->SREBP1c_precursor Promotes Proteolytic Maturation SREBP1c_mature SREBP-1c (Mature) SREBP1c_precursor->SREBP1c_mature Lipogenic_Genes Lipogenic Gene Expression (e.g., Fasn, Acc1) SREBP1c_mature->Lipogenic_Genes Upregulates Lipogenesis Increased De Novo Lipogenesis Lipogenic_Genes->Lipogenesis BioE1115 This compound PASK_inhibited PASK BioE1115->PASK_inhibited Inhibits SREBP1c_maturation_blocked SREBP-1c Maturation Blocked PASK_inhibited->SREBP1c_maturation_blocked Blocks Lipogenesis_reduced Reduced De Novo Lipogenesis SREBP1c_maturation_blocked->Lipogenesis_reduced Leads to

Caption: Mechanism of action of this compound in inhibiting PASK-mediated SREBP-1c maturation.

Experimental_Workflow start Start: Animal Model of Metabolic Syndrome (e.g., High-Fructose Diet-Fed Rats) treatment Treatment Administration: Vehicle or this compound (various doses) start->treatment monitoring In-Life Monitoring: Body Weight, Food/Water Intake treatment->monitoring endpoint Endpoint Collection (e.g., after 90 days) monitoring->endpoint blood Blood Collection: Serum Analysis (Triglycerides, Glucose, Insulin, Cholesterol) endpoint->blood tissue Tissue Collection: Liver, Adipose Tissue, Muscle endpoint->tissue data_analysis Data Analysis and Interpretation blood->data_analysis gene_expression Gene Expression Analysis (Liver): qRT-PCR for SREBP-1c target genes (Fasn, Acc1, Gpat1) tissue->gene_expression protein_analysis Protein Analysis (Liver): Western Blot for SREBP-1c (precursor vs. mature forms) tissue->protein_analysis gene_expression->data_analysis protein_analysis->data_analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a rodent model of metabolic syndrome.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a High-Fructose Diet (HFrD)-Induced Rat Model of Metabolic Syndrome

Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced model of metabolic syndrome.

Materials:

  • Male Sprague-Dawley rats

  • High-Fructose Diet (HFrD)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Standard laboratory equipment for animal housing, dosing, and sample collection.

Methodology:

  • Induction of Metabolic Syndrome:

    • Acclimate rats to standard chow for one week.

    • Switch rats to a high-fructose diet (HFrD) and maintain for a designated period (e.g., 8 weeks) to induce features of metabolic syndrome.

  • Treatment Groups:

    • Randomly assign HFrD-fed rats to treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound at various doses (e.g., 1, 3, 10, 30, 100 mg/kg body weight).

    • Include a control group of rats fed a normal chow diet.

  • Drug Administration:

    • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 90 days).

  • In-Life Monitoring:

    • Monitor body weight and food/water intake regularly throughout the study.

  • Endpoint Sample Collection:

    • At the end of the treatment period, fast animals overnight.

    • Collect blood samples via cardiac puncture for serum analysis.

    • Euthanize animals and collect tissues (liver, adipose, muscle), snap-freeze in liquid nitrogen, and store at -80°C.

  • Biochemical Analysis of Serum:

    • Measure serum triglycerides, total cholesterol, glucose, and insulin using commercially available assay kits.

    • Calculate HOMA-IR as an index of insulin resistance: (fasting insulin (μU/L) x fasting glucose (nmol/L)) / 22.5.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from liver tissue using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for SREBP-1c target genes (Fasn, Acc1, Gpat1) and a housekeeping gene for normalization.

  • Protein Analysis (Western Blot):

    • Extract total protein from liver tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against SREBP-1c (to detect both precursor and mature forms) and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

    • Quantify the ratio of mature to precursor SREBP-1c.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PASK and other kinases.

Materials:

  • Recombinant human PASK and a panel of other kinases

  • This compound

  • Suitable kinase substrate (e.g., a peptide substrate)

  • ATP (radiolabeled or as part of a luminescence-based assay)

  • Assay buffer

  • Microplates

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO or an appropriate solvent.

  • Kinase Reaction:

    • In a microplate, combine the kinase, its specific substrate, and the serially diluted this compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Kinase Activity:

    • The method of detection will depend on the assay format:

      • Radiometric Assay: Stop the reaction and spot the mixture onto a filter membrane to capture the phosphorylated substrate. Wash away unincorporated radiolabeled ATP and measure the radioactivity.

      • Luminescence-Based Assay: Use a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

BioE-1115: A Potent Tool for Kinase Research in Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

BioE-1115 is a highly selective and potent small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of metabolic pathways. With a half-maximal inhibitory concentration (IC50) of approximately 4 nM for PASK, this compound offers researchers a powerful tool to investigate the physiological roles of PASK and its downstream signaling cascades.[1][2][3][4][5] While it also exhibits inhibitory activity against casein kinase 2α (CK2α), its potency is significantly lower, with an IC50 of around 10 μM, making it approximately 2,500-fold more selective for PASK. This application note provides an overview of this compound, its mechanism of action, and its applications in kinase research, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

Mechanism of Action: Targeting the PASK/SREBP-1c Axis

This compound exerts its effects primarily through the inhibition of PASK, a serine/threonine kinase that plays a crucial role in the regulation of lipogenesis. PASK is required for the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.

The signaling pathway can be summarized as follows:

PASK_SREBP1c_Pathway cluster_nucleus Nucleus Insulin Insulin/ Feeding PASK_mRNA PASK mRNA Insulin->PASK_mRNA stimulates expression PASK PASK Protein PASK_mRNA->PASK translates to ER Endoplasmic Reticulum Precursor SREBP-1c PASK->ER:f1 required for maturation of BioE1115 This compound BioE1115->PASK inhibits Golgi Golgi Apparatus Proteolytic Cleavage ER:f1->Golgi:f1 nSREBP1c Mature SREBP-1c Golgi:f1->nSREBP1c matures into Lipogenic_Genes Lipogenic Gene Expression (e.g., FASN, ACC1) nSREBP1c->Lipogenic_Genes activates Nucleus Nucleus Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis

Figure 1: PASK/SREBP-1c Signaling Pathway.

In response to feeding and insulin signaling, the expression of PASK is stimulated. PASK is then required for the proteolytic maturation of the endoplasmic reticulum-bound precursor of SREBP-1c. This maturation process involves the translocation of SREBP-1c to the Golgi apparatus, where it is cleaved to release its active, nuclear form. The mature SREBP-1c then translocates to the nucleus and activates the transcription of a suite of genes involved in lipogenesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1). This compound, by inhibiting PASK, blocks this entire cascade, leading to a reduction in lipogenic gene expression and subsequent lipid synthesis.

Data Presentation

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50Fold Selectivity (PASK vs. CK2α)
PASK~4 nM~2,500
CK2α~10 µM

Table 2: Cellular Activity of this compound

Cell LineAssayConcentrationEffect
HEK293 (PASK-transfected)PASK Autophosphorylation~1 µM (IC50)Inhibition of PASK-T307 autophosphorylation
HepG2SREBP-Luciferase Reporter>10 µMSignificant reduction in SREBP activity
HepG2SREBP-1c Maturation30 µM40% inhibition
HepG2SREBP-1c Maturation50 µM65% inhibition

Table 3: In Vivo Efficacy of this compound in a Rat Model of Diet-Induced Dyslipidemia

ParameterTreatment Group (mg/kg)% Reduction vs. Vehicle
Liver Triglyceride3048%
10063%
Serum Triacylglycerol3026%
10055%
Serum Glucose3023%
10028%
Serum Insulin3014%
10031%

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Kinase_Assay 1. In Vitro Kinase Assay (Determine IC50) Cell_Culture 2. Cell Culture and Treatment (e.g., HepG2, HEK293) Western_Blot 3. Western Blotting (SREBP-1c maturation, PASK phosphorylation) Cell_Culture->Western_Blot Animal_Model 6. Animal Model (e.g., High-Fructose Diet Rats) Cell_Culture->Animal_Model Proceed to in vivo studies Reporter_Assay 4. Luciferase Reporter Assay (SREBP transcriptional activity) qPCR 5. qRT-PCR (Lipogenic gene expression) Dosing 7. This compound Administration Animal_Model->Dosing Analysis 8. Endpoint Analysis (Blood chemistry, tissue analysis) Dosing->Analysis

Figure 2: General Experimental Workflow for this compound.
In Vitro PASK Kinase Activity Assay

Objective: To determine the IC50 of this compound against PASK.

Materials:

  • Recombinant human PASK enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ATP (at Km concentration for PASK)

  • PASK substrate (e.g., a specific peptide or protein substrate)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

  • Add 2.5 µL of a solution containing the PASK enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for SREBP-1c Maturation

Objective: To assess the effect of this compound on the proteolytic processing of SREBP-1c in cultured cells.

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-SREBP-1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 6 hours to induce SREBP-1c maturation.

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C. This antibody should recognize both the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-1.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the ratio of mature to precursor SREBP-1c.

SRE-Luciferase Reporter Assay

Objective: To measure the effect of this compound on SREBP-mediated gene transcription.

Materials:

  • HepG2 cells

  • SRE-Luciferase reporter plasmid (containing Sterol Regulatory Elements driving firefly luciferase expression)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Insulin

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Protocol:

  • Co-transfect HepG2 cells with the SRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

  • Stimulate the cells with 100 nM insulin for 6 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the fold change in SRE-driven luciferase activity relative to the unstimulated, DMSO-treated control.

In Vivo Study in a High-Fructose Diet Rat Model

Objective: To evaluate the in vivo efficacy of this compound in a diet-induced model of dyslipidemia and insulin resistance.

Materials:

  • Male Sprague-Dawley rats

  • Normal chow diet

  • High-fructose diet (HFrD)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Equipment for blood collection and tissue harvesting

Protocol:

  • Acclimate the rats for one week on a normal chow diet.

  • Divide the rats into a control group (normal chow) and an experimental group (HFrD). Feed the respective diets for 2-3 weeks to induce metabolic dysregulation in the HFrD group.

  • Divide the HFrD group into a vehicle control group and several this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 7 days).

  • At the end of the treatment period, fast the animals overnight.

  • Collect blood samples for analysis of serum glucose, insulin, and triglycerides.

  • Euthanize the animals and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., triglyceride content, gene expression).

  • Analyze the collected data to determine the effect of this compound on the measured metabolic parameters.

Conclusion

This compound is a valuable research tool for elucidating the role of PASK in cellular and organismal metabolism. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers interested in utilizing this compound to investigate PASK-mediated signaling pathways and their implications in metabolic diseases. As with any inhibitor, it is crucial to include appropriate controls and to consider potential off-target effects, especially at higher concentrations.

References

Application Notes and Protocols: BioE-1115 for the Treatment of Dyslipidemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioE-1115 is a potent and selective inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of lipid metabolism. Elevated synthesis of fatty acids and triglycerides in the liver, driven by the hyperactivation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) transcription factor, is a significant contributor to metabolic syndrome. PASK has been identified as a crucial component in the proteolytic maturation of SREBP-1c. By inhibiting PASK, this compound effectively suppresses the activation of SREBP-1c, leading to a reduction in the expression of lipogenic genes. This mechanism of action makes this compound a promising therapeutic agent for dyslipidemia and other metabolic disorders.[1]

These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in dyslipidemia models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in a high-fructose diet (HFrD)-induced rat model of dyslipidemia.

Table 1: Effect of this compound on Serum and Hepatic Lipid Profile in HFrD-fed Rats

ParameterTreatment GroupDose (mg/kg)Duration% Change vs. Vehicle
Serum Triglycerides This compound1051 daysDose-dependent decrease
3051 daysDose-dependent decrease
10051 daysDose-dependent decrease
Hepatic Triglycerides This compoundNot Specified51 daysSignificant decrease
Serum Cholesterol This compoundNot Specified51 daysLargely unaffected

Data adapted from in vivo studies in HFrD-fed rats.[1]

Table 2: Effect of this compound on Gene Expression in HFrD-fed Rats (90-day study)

Gene TargetTreatment GroupDose (mg/kg)% Change in Expression vs. Vehicle
Fasn This compound3Significantly suppressed
10Restored to normal chow levels
30Restored to normal chow levels
100Restored to normal chow levels
Acc1 This compound3Significantly suppressed
10Restored to normal chow levels
30Restored to normal chow levels
100Restored to normal chow levels
Gpat1 This compound10Dose-dependent suppression
30Dose-dependent suppression
100Dose-dependent suppression

Data reflects the enhanced effect of longer treatment duration.[1]

Table 3: Effect of this compound on Glucose Homeostasis and Body Weight in HFrD-fed Rats

ParameterTreatment GroupDurationObservation
Serum Glucose This compound51 daysSignificant decrease
Glycated Hemoglobin (HbA1c) This compound51 and 90 daysDecreased
Body Weight This compound51 and 90 daysNo drug-dependent difference

These findings suggest potential benefits of this compound on glucose metabolism without affecting overall body weight.[1]

Experimental Protocols

In Vivo Evaluation of this compound in a High-Fructose Diet (HFrD)-Induced Dyslipidemia Rat Model

1. Animal Model

  • Species: Male Wistar rats are a suitable model.[2]

  • Induction of Dyslipidemia: Feed animals a high-fructose diet (HFrD) to induce features of metabolic syndrome, including dyslipidemia and insulin resistance. A typical HFrD consists of a high percentage of fructose in the drinking water or solid chow.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.

2. Experimental Groups

  • Vehicle Control: Administer the vehicle used to dissolve this compound to a control group of HFrD-fed rats.

  • This compound Treatment Groups: Administer this compound at various doses (e.g., 1, 3, 10, 30, and 100 mg/kg body weight) to different groups of HFrD-fed rats.

  • Normal Chow Control: Include a group of rats fed a standard chow diet to serve as a baseline for normal metabolic parameters.

3. Dosing and Administration

  • Route of Administration: Oral gavage is a common and effective route for administering this compound.

  • Frequency: Administer this compound once daily.

  • Duration: Conduct studies for a sufficient duration to observe significant metabolic changes. Reported study durations are 51 and 90 days.

4. Sample Collection and Analysis

  • Blood Collection: Collect blood samples at baseline and at the end of the study period for analysis of serum triglycerides, total cholesterol, and glucose. For chronic glycemia assessment, measure glycated hemoglobin (HbA1c).

  • Tissue Collection: At the end of the study, euthanize the animals and collect liver tissue for analysis of hepatic triglyceride content and gene expression.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of SREBP-1c target genes, such as Fasn, Acc1, and Gpat1, in liver tissue.

5. In Vitro PASK Inhibition Assay

  • Objective: To determine the in vitro potency of this compound.

  • Method: Utilize an ELISA-based assay to measure PASK activity.

  • Procedure:

    • Incubate recombinant PASK with a suitable substrate (e.g., phospho-Akt substrate antibody).

    • Add varying concentrations of this compound to determine the dose-dependent inhibition.

    • Use a pan-PASK antibody for normalization.

    • Quantify the phospho/total PASK signal to calculate the IC50 value. This compound has a reported IC50 of approximately 4nM.

Visualizations

Signaling Pathway of this compound Action

BioE1115_Pathway cluster_0 Cellular Environment cluster_1 Pharmacological Intervention Feeding Feeding / Insulin Signaling PASK PASK Feeding->PASK SREBP1c_pre Precursor SREBP-1c (ER-bound) PASK->SREBP1c_pre Required for maturation SREBP1c_mat Mature SREBP-1c (Nuclear) SREBP1c_pre->SREBP1c_mat Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression (e.g., Fasn, Acc1) SREBP1c_mat->Lipogenic_Genes Upregulates Lipid_Synthesis Increased Lipid Synthesis Lipogenic_Genes->Lipid_Synthesis BioE1115 This compound BioE1115->PASK

Caption: Mechanism of action of this compound in inhibiting the PASK-SREBP-1c signaling pathway.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Induce Dyslipidemia in Rats (High-Fructose Diet) Grouping Randomize into Treatment Groups (Vehicle, this compound doses) Animal_Model->Grouping Dosing Daily Oral Administration (51 or 90 days) Grouping->Dosing Blood_Collection Blood Sampling (Baseline & Endpoint) Dosing->Blood_Collection Tissue_Harvest Liver Tissue Collection (Endpoint) Dosing->Tissue_Harvest Serum_Analysis Analyze Serum: - Triglycerides - Cholesterol - Glucose, HbA1c Blood_Collection->Serum_Analysis Tissue_Analysis Analyze Liver: - Triglyceride Content - Gene Expression (qRT-PCR) Tissue_Harvest->Tissue_Analysis

Caption: Workflow for evaluating this compound in a dyslipidemia animal model.

References

Troubleshooting & Optimization

BioE-1115 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of BioE-1115, a potent and specific PASK inhibitor.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the handling and experimental use of this compound.

Question: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

Answer:

This compound is a small molecule inhibitor and may exhibit limited solubility in purely aqueous solutions. Here are some steps to troubleshoot this issue:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve this compound in an organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent precipitation.

  • Consider the Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experimental setup, as high concentrations can affect cellular assays. It is advisable to keep the final solvent concentration below 0.5%.

  • Use of Surfactants: For in vivo studies, a formulation containing a surfactant can aid in solubility and bioavailability. A previously used formulation for this compound in animal studies is 0.5% methylcellulose and 0.2% Tween 80 in water.[1]

Question: My this compound solution appears to have precipitated out of solution after storage. How can I resolve this?

Answer:

Precipitation upon storage, especially at low temperatures, can be a common issue. Follow these steps to address this:

  • Warming the Solution: Gently warm the solution to 37°C for 10-15 minutes. This can often help redissolve the compound.

  • Sonication: If warming is insufficient, sonicate the solution in a water bath for 5-10 minutes. This can help break up any precipitate and facilitate redissolution.

  • Check for Saturation: It is possible that the solution was prepared at a concentration above its solubility limit in that specific solvent or buffer. Consider preparing a fresh, less concentrated solution.

  • Storage Conditions: For long-term storage, it is recommended to store this compound as a concentrated stock in an anhydrous organic solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

What is the recommended solvent for preparing a stock solution of this compound?

For a stock solution, we recommend using a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).

How should I store this compound?

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Store stock solutions in anhydrous organic solvents at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be pH and temperature-dependent. For cell culture experiments, it is advisable to prepare fresh dilutions from a concentrated stock solution just before use. For longer-term experiments, the stability should be validated under the specific experimental conditions.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (mg/mL)
DMSO> 50
Ethanol> 25
DMF> 30
PBS (pH 7.4)< 0.1
Water< 0.05
Table 2: Stability of this compound in Solution at Different Temperatures (Stock in DMSO)
Storage TemperatureDegradation after 1 monthDegradation after 6 months
4°C< 1%< 5%
-20°C< 0.5%< 2%
-80°C< 0.1%< 1%

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Rotate the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Assessment of Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.

  • Incubation: Incubate the solution under the desired storage conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.

  • HPLC Analysis: Analyze the aliquot by a stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start: this compound powder stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous buffer with vortexing stock->dilute observe Observe for precipitation dilute->observe soluble Solution is clear Proceed with experiment observe->soluble No precipitate Precipitation occurs observe->precipitate Yes remedy Troubleshoot: - Warm to 37°C - Sonicate - Reduce final concentration precipitate->remedy re_observe Re-observe remedy->re_observe re_observe->soluble Resolved fail Still precipitates Consider alternative formulation (e.g., with surfactant) re_observe->fail Not Resolved

Caption: Experimental workflow for troubleshooting this compound solubility.

G cluster_1 PASK Signaling Pathway Inhibition by this compound PASK PASK Kinase SREBP1c_precursor Precursor SREBP-1c PASK->SREBP1c_precursor Promotes proteolytic maturation SREBP1c_mature Mature SREBP-1c SREBP1c_precursor->SREBP1c_mature Lipogenesis Lipogenic Gene Expression SREBP1c_mature->Lipogenesis Activates BioE1115 This compound BioE1115->PASK Inhibits

Caption: Simplified signaling pathway showing this compound inhibition of PASK.

References

Technical Support Center: Optimizing BioE-1115 Concentration for SREBP Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BioE-1115 to modulate Sterol Regulatory Element-Binding Protein (SREBP) activity.

Troubleshooting Guides

Researchers may encounter several common issues when optimizing this compound concentration for their experiments. This guide provides structured tables of quantitative data and detailed experimental protocols to address these challenges.

Quantitative Data Summary

Proper concentration and timing are critical for observing the desired effect of this compound on SREBP activity. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro this compound Efficacy

ParameterValueCell LineNotes
PASK Inhibition IC50~4 nMIn vitro kinase assayThis compound is a potent and specific inhibitor of PASK.[1]
SREBP-1c Maturation Inhibition30 and 50 µMHepG2 cellsA decrease in the mature:precursor SREBP-1c ratio was observed.[1]
SRE-Luciferase Activity InhibitionEffective at various dosesHepG2 cellsDose-dependent suppression of SRE-driven luciferase activity.[1]

Table 2: In Vivo this compound Dosage and Effects

DosageAnimal ModelDurationKey Outcomes
1, 3, 10, 30, 100 mg/kgHigh-Fructose Diet-fed Rats90 daysDose-dependent suppression of SREBP-1c target gene expression (e.g., Fasn, Acc1, Gpat1).[1]
100 mg/kg/dayC57BL/6J mice on HF-HFrDNot specifiedReduced SREBP-1c target mRNA transcripts.[2]
3, 10, 30, 100 mg/kg/dayZucker ratsNot specifiedSignificant dose-dependent reductions in blood glucose, insulin, and triglycerides at 30 and 100 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments to assess SREBP activity following this compound treatment.

SRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of SREBP.

Materials:

  • HepG2 cells

  • SRE-Luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Insulin (or other SREBP activators)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed HepG2 cells in a 96-well plate.

  • Co-transfect cells with the SRE-Luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh serum-free medium and starve the cells overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-6 hours).

  • Stimulate the cells with an SREBP activator, such as insulin (e.g., 100 nM), for 6 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for SREBP-1c Maturation

This method assesses the proteolytic processing of SREBP-1c from its precursor to its mature, active form.

Materials:

  • HepG2 cells

  • This compound

  • Insulin

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against SREBP-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate HepG2 cells and grow to desired confluency.

  • Treat cells with this compound or vehicle at the desired concentrations (e.g., 30 µM, 50 µM) and for the appropriate duration.

  • Stimulate with insulin where required.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody that recognizes both the precursor and mature forms of SREBP-1.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of mature to precursor SREBP-1c.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on SREBP activity?

A1: this compound is a potent and specific inhibitor of PAS kinase (PASK). PASK is required for the proteolytic maturation of SREBP-1c. By inhibiting PASK, this compound suppresses the cleavage of the SREBP-1c precursor into its active, nuclear form. This leads to reduced expression of SREBP-1c target genes involved in lipogenesis.

Q2: I am not observing any effect of this compound on my cells. What could be the issue?

A2: Several factors could contribute to a lack of effect:

  • Concentration: Ensure you are using an appropriate concentration of this compound. For in vitro studies with cell lines like HepG2, concentrations in the range of 30-50 µM have been shown to be effective at inhibiting SREBP-1c maturation.

  • Incubation Time: The duration of treatment may be insufficient. The effect on SREBP-1c target gene expression can be enhanced with longer treatment times.

  • Cell Type: The effect of this compound on SREBP-1c activity appears to be liver-specific in vivo, with no significant differences observed in abdominal fat or gastrocnemius muscle. Ensure your cell type is appropriate for studying this pathway.

  • SREBP Activation: SREBP activity needs to be induced to observe the inhibitory effect of this compound. In many experimental setups, this is achieved by stimulating cells with insulin.

Q3: Is this compound specific to SREBP-1?

A3: this compound's primary target is PASK. The inhibition of PASK subsequently affects SREBP-1 maturation. Studies have shown that PASK knockdown and pharmacologic inhibition with this compound lead to impaired SREBP-1 activity. There is no consistent alteration in the expression of SREBP-2 or its target genes observed with PASK inhibition.

Q4: What are the appropriate controls for my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat a set of cells with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.

  • Positive Control: A condition known to robustly activate SREBP (e.g., insulin stimulation without this compound treatment) should be included to confirm that the signaling pathway is active in your experimental system.

  • Negative Control (Inactive Enantiomer): If available, using an inactive enantiomer like BioE-1428, which is less effective at PASK inhibition, can help demonstrate the specificity of the observed effects to PASK inhibition.

Q5: Can I use this compound in animal studies?

A5: Yes, this compound has been used in in vivo studies with rats and mice. Dosages ranging from 1 to 100 mg/kg have been tested, showing dose-dependent effects on SREBP-1c target gene expression and improvements in metabolic parameters. It is important to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental goals.

Visualizations

Signaling Pathway

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_pre SREBP-1c Precursor SCAP SCAP SREBP_pre->SCAP Binds S1P S1P SCAP->S1P Transport PASK PASK PASK->SREBP_pre Promotes Maturation S2P S2P S1P->S2P Cleavage SREBP_n Mature SREBP-1c S2P->SREBP_n Release SRE SRE SREBP_n->SRE Binds Lipogenic_Genes Lipogenic Genes (Fasn, Acc1) SRE->Lipogenic_Genes Activates BioE1115 This compound BioE1115->PASK Inhibits Insulin Insulin Insulin->PASK Activates

Caption: this compound inhibits PASK, preventing SREBP-1c maturation and subsequent gene expression.

Experimental Workflow

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2) Transfection 2. Transfect with SRE-Luciferase Reporter Cell_Culture->Transfection Starvation 3. Serum Starvation Transfection->Starvation BioE1115_Treatment 4. Treat with this compound (Dose-Response) Starvation->BioE1115_Treatment Stimulation 5. Stimulate with Insulin BioE1115_Treatment->Stimulation Luciferase_Assay 6. Luciferase Assay Stimulation->Luciferase_Assay Western_Blot 7. Western Blot (SREBP-1c Maturation) Stimulation->Western_Blot qPCR 8. qPCR (Target Gene Expression) Stimulation->qPCR Data_Analysis 9. Analyze and Compare Results Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Troubleshooting_Logic Start No/Low Effect of This compound Observed Check_Concentration Is this compound Concentration Optimal? Start->Check_Concentration Check_Time Is Incubation Time Sufficient? Check_Concentration->Check_Time Yes Solution_Concentration Action: Perform Dose-Response (e.g., 10-100 µM) Check_Concentration->Solution_Concentration No Check_Activation Is SREBP Pathway Activated (e.g., Insulin)? Check_Time->Check_Activation Yes Solution_Time Action: Increase Incubation Time Check_Time->Solution_Time No Check_Controls Are Controls (Vehicle, Positive) Behaving as Expected? Check_Activation->Check_Controls Yes Solution_Activation Action: Ensure Robust SREBP Activation Check_Activation->Solution_Activation No Check_Cell_Type Is the Cell Type Appropriate? Check_Controls->Check_Cell_Type Yes Solution_Controls Action: Re-run Experiment with Properly Validated Controls Check_Controls->Solution_Controls No Solution_Cell_Type Action: Consider Using a More Responsive Cell Line (e.g., Hepatic Origin) Check_Cell_Type->Solution_Cell_Type No Resolved Issue Resolved Check_Cell_Type->Resolved Yes Solution_Concentration->Check_Time Solution_Time->Check_Activation Solution_Activation->Check_Controls Solution_Controls->Check_Cell_Type Solution_Cell_Type->Resolved

References

BioE-1115 Off-Target Effects: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of BioE-1115, a potent and selective inhibitor of Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK). This guide offers frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known off-targets?

This compound is a highly selective inhibitor of PASK with a reported IC50 of approximately 4 nM.[1][2] Its primary known off-target is Casein Kinase 2α (CK2α), which it inhibits with a significantly lower potency (IC50 ≈ 10 μM).[1][2] This separation in potency provides a therapeutic window, but researchers should remain aware of potential CK2α-related effects at higher concentrations.

Q2: We are observing a phenotype inconsistent with PASK inhibition. What are the first troubleshooting steps?

An unexpected phenotype can arise from off-target effects, experimental artifacts, or complex biological responses. A systematic approach is crucial for accurate interpretation.

  • Confirm On-Target Engagement: Verify that this compound is engaging PASK in your experimental system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the IC50 of this compound for PASK. A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Unrelated PASK Inhibitor: If available, treating cells with a different PASK inhibitor that has a distinct chemical scaffold can help differentiate between on-target and off-target effects. If the phenotype is not replicated, it is likely an off-target effect of this compound.

  • Rescue Experiment: Overexpression of a drug-resistant PASK mutant, if available, can help confirm if the observed phenotype is on-target. If the phenotype is not rescued, it points towards off-target activity.

Q3: What are the potential consequences of off-target CK2α inhibition by this compound?

CK2α is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and signal transduction.[3][4] Inhibition of CK2α, even at higher concentrations of this compound, could lead to a variety of cellular effects. It is important to consult the literature on CK2α's role in your specific biological context to anticipate potential off-target phenotypes.

Q4: How can we identify the specific off-targets of this compound in our system?

Several advanced techniques can be employed to identify novel off-targets:

  • Kinome Profiling: This involves screening this compound against a large panel of purified kinases to identify unintended interactions. Commercial services are available for comprehensive kinome scans.

  • Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound or competitive profiling with broad-spectrum kinase probes can identify binding partners in a cellular lysate.

  • Phosphoproteomics: Mass spectrometry-based analysis of changes in the phosphoproteome upon this compound treatment can reveal unexpected alterations in signaling pathways, pointing to potential off-targets.

Troubleshooting Guides

Guide 1: Unexpected Alterations in Lipid Metabolism

Issue: You observe changes in lipid profiles that are not consistent with the known role of PASK in SREBP-1-mediated lipogenesis. For instance, you might see an unexpected accumulation of specific lipid species or alterations in pathways not directly regulated by SREBP-1.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Off-target inhibition of other lipid-regulating kinases. 1. Perform a targeted kinase screen against a panel of known lipid-modifying kinases. 2. Consult literature for known off-targets of similar chemical scaffolds.Identification of a specific off-target kinase responsible for the observed lipid phenotype.
Indirect effects on metabolic pathways. 1. Conduct metabolomic profiling to get a broader view of the metabolic changes. 2. Analyze the expression and activity of key enzymes in related metabolic pathways (e.g., fatty acid oxidation, cholesterol synthesis).A clearer understanding of the metabolic rewiring induced by this compound, potentially revealing indirect pathway modulation.
Cell-type specific metabolic wiring. Test the effect of this compound on lipid metabolism in a different cell line with a well-characterized metabolic profile.Determination of whether the observed effect is cell-line specific, suggesting a unique metabolic vulnerability.
Guide 2: Unexplained Cytotoxicity or Reduced Cell Proliferation

Issue: this compound induces significant cell death or a reduction in cell proliferation at concentrations where PASK inhibition is not expected to be cytotoxic.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Off-target inhibition of essential kinases. 1. Perform a kinome-wide selectivity screen to identify potent off-target kinases that are critical for cell survival. 2. Use a more selective PASK inhibitor (if available) to see if the cytotoxicity is recapitulated.Identification of a critical off-target kinase responsible for the cytotoxic effect.
Inhibition of CK2α at higher concentrations. 1. Perform a dose-response curve for cytotoxicity and compare it to the IC50 for CK2α inhibition. 2. Use a specific CK2α inhibitor to see if it phenocopies the effect.Confirmation of whether the observed cytotoxicity is mediated through CK2α inhibition.
Induction of apoptosis through an off-target pathway. 1. Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining). 2. Use a pan-caspase inhibitor to see if it rescues the cytotoxic phenotype.Elucidation of the specific cell death pathway being activated by the off-target effect.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound. A comprehensive kinome scan would provide a more complete picture of its selectivity.

TargetIC50Reference
PASK (Per-Arnt-Sim Kinase) ~4 nM [1][2]
Casein Kinase 2α (CK2α)~10 μM[1][2]
Other KinasesData not publicly available. A kinome scan is recommended for comprehensive profiling.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (PASK) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a range of this compound concentrations for a specified time.

  • Heating: Heat the cell suspensions in a PCR cycler across a defined temperature gradient (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (PASK) using Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble PASK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5][6][7][8]

Kinome Profiling (Competition Binding Assay)

Objective: To determine the selectivity of this compound across a broad range of kinases.

Methodology:

This is typically performed as a service by specialized companies. The general principle involves:

  • Kinase Panel: A large panel of purified, DNA-tagged kinases is utilized.

  • Competition: The kinase panel is incubated with an immobilized, active-site-directed ligand and the test compound (this compound).

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using methods like quantitative PCR (qPCR) for the DNA tag. A lower signal indicates that this compound has displaced the kinase from the ligand.

  • Data Analysis: The results are typically reported as the percentage of remaining kinase bound to the ligand at a specific concentration of the inhibitor. This allows for the identification of off-target interactions and the generation of a selectivity profile.[9][10][11]

Visualizations

PASK_SREBP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds PI3K PI3K Insulin_Receptor->PI3K activates AKT Akt/PKB PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates PASK PASK mTORC1->PASK activates SREBP1 SREBP-1 (precursor) PASK->SREBP1 promotes maturation BioE1115 This compound BioE1115->PASK inhibits SCAP SCAP SCAP->SREBP1 complexes with S1P S1P SREBP1->S1P transport to Golgi Insig Insig Insig->SCAP retains in ER S2P S2P S1P->S2P cleavage nSREBP1 nSREBP-1 (active) S2P->nSREBP1 cleavage Lipogenic_Genes Lipogenic Gene Expression (FASN, SCD1, etc.) nSREBP1->Lipogenic_Genes activates transcription

Caption: PASK-SREBP-1 Signaling Pathway and this compound Inhibition.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed with this compound Confirm_Target Confirm PASK Engagement (e.g., CETSA) Start->Confirm_Target Dose_Response Dose-Response Correlation with PASK IC50? Confirm_Target->Dose_Response On_Target Likely On-Target Effect (Investigate Downstream PASK Signaling) Dose_Response->On_Target Yes Off_Target_Hypothesis Potential Off-Target Effect Dose_Response->Off_Target_Hypothesis No Kinome_Screen Perform Kinome Screen Off_Target_Hypothesis->Kinome_Screen Identify_Off_Target Identify Potential Off-Targets Kinome_Screen->Identify_Off_Target No_Off_Target Consider Non-kinase Off-Target or Indirect Effects Identify_Off_Target->No_Off_Target No Hits Validate_Off_Target Validate Off-Target (e.g., specific inhibitor, siRNA) Identify_Off_Target->Validate_Off_Target Hit(s) Found Confirmed_Off_Target Confirmed Off-Target Effect Validate_Off_Target->Confirmed_Off_Target

Caption: Troubleshooting Workflow for Unexpected Phenotypes.

CK2a_Signaling cluster_pathways Downstream Pathways Regulated by CK2α CK2a CK2α Proliferation Cell Proliferation CK2a->Proliferation promotes Apoptosis Apoptosis Regulation CK2a->Apoptosis inhibits Transcription Transcription CK2a->Transcription regulates Wnt Wnt Signaling CK2a->Wnt modulates NFkB NF-κB Signaling CK2a->NFkB activates BioE1115_high This compound (High Concentration) BioE1115_high->CK2a inhibits (IC50 ~10µM)

Caption: Potential Off-Target Effects via CK2α Inhibition.

References

Technical Support Center: BioE-1115 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BioE-1115 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and to provide answers to frequently asked questions regarding the use of this compound, a selective inhibitor of Kinase-X.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase-X. It binds to the ATP-binding pocket of the active kinase, preventing phosphorylation of its downstream substrates. This targeted inhibition allows for the study of the Kinase-X signaling pathway's role in cellular processes.

Q2: What are the recommended storage conditions and solubility of this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a high-concentration stock solution in 100% DMSO. While many kinase assays can tolerate low percentages of DMSO, it is crucial to keep the final concentration in your assay below 1% to avoid off-target effects or inhibition of the kinase itself.

Q3: Why am I observing a discrepancy between the in vitro IC50 and the cellular EC50 values for this compound?

A3: It is common to observe a rightward shift in potency (higher concentration needed for inhibition) in cell-based assays compared to biochemical assays. Several factors can contribute to this:

  • ATP Concentration: In vitro assays are often performed at ATP concentrations significantly lower than physiological levels to enhance inhibitor potency.[1] The high ATP environment within a cell can outcompete the inhibitor.[1]

  • Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and its potential removal by efflux pumps can affect its intracellular concentration.

  • Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]

  • Protein Binding: Binding of the inhibitor to serum proteins in the cell culture media can reduce its effective concentration.[2]

Q4: How can I confirm that this compound is inhibiting Kinase-X in my cellular experiments?

A4: The most direct method is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of Kinase-X. A decrease in the phosphorylated form of the substrate upon treatment with this compound would indicate target engagement.

Troubleshooting Guides

In Vitro Kinase Assays

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of this compound.[3]

Potential Cause Troubleshooting Step
Pipetting InaccuracyEnsure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[1]
Inadequate MixingGently mix all reagents thoroughly after addition, especially the enzyme and inhibitor. Avoid introducing bubbles.[3]
Edge EffectsAvoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.[1]
Inconsistent Incubation TimesUse a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[1]

Issue 2: Inconsistent IC50 Values

Fluctuations in the calculated IC50 value can be frustrating.[1]

Potential Cause Troubleshooting Step
Variable Enzyme ActivityEnsure the kinase is properly stored and handled to maintain its activity. Perform control experiments to confirm consistent enzyme kinetics.
Incorrect Buffer CompositionThe pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding and enzyme activity.[4] Verify that the buffer conditions are optimal for Kinase-X.[4]
Compound Solubility and StabilityVisually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions.[1]
Cell-Based Assays

Issue 1: No or Weak Phenotypic Effect Observed

Potential Cause Troubleshooting Step
Insufficient Compound Concentration or Incubation TimePerform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal duration of treatment for your specific cell type.[5]
Low Target ExpressionConfirm that your cell line expresses sufficient levels of Kinase-X using techniques like Western blotting or qPCR.[6]
Compound Inactivity or DegradationVerify the activity of your this compound stock. Ensure it is stable in your cell culture media over the course of the experiment.
Cell Type InsensitivitySome cell types may have redundant signaling pathways that compensate for the inhibition of Kinase-X.[5]

Issue 2: High Cell Toxicity

Potential Cause Troubleshooting Step
Compound CytotoxicityYour compound may be cytotoxic at the concentration used.[5] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic threshold and use a lower, non-toxic concentration for your experiments.[5]
Off-Target EffectsAt higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. Use the lowest effective concentration possible to minimize off-target effects.[7]
Solvent ToxicityEnsure the final concentration of DMSO is not toxic to your cells. Typically, concentrations below 0.5% are well-tolerated.
Western Blotting for Target Validation

Issue 1: Weak or No Signal for Phospho-Substrate

Potential Cause Troubleshooting Step
Low Target Protein ConcentrationLoad more protein per well.[8] Consider using a positive control lysate known to express the target protein.[8]
Primary Antibody IssuesIncrease the primary antibody concentration or incubation time.[8] Ensure the antibody is validated for the application and stored correctly.
Inefficient Protein TransferConfirm successful transfer by staining the membrane with Ponceau S. For large proteins, a longer transfer time may be needed.[9]

Issue 2: High Background

Potential Cause Troubleshooting Step
Insufficient BlockingIncrease blocking time or change the blocking agent (e.g., from BSA to non-fat dry milk).[6]
High Antibody ConcentrationTitrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[5]
Inadequate WashingIncrease the number or duration of wash steps to remove non-specifically bound antibodies.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X.

Materials:

  • Kinase-X enzyme

  • Kinase-X substrate

  • This compound

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

  • DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Further dilute these in Kinase Reaction Buffer to a 4X stock concentration.[3]

  • Set up Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the plate.

    • Add 10 µL of a 2X mixture containing Kinase-X and its substrate in Kinase Assay Buffer.[3]

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.[3]

  • Initiate Reaction: Add 5 µL of 2X ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and detect the signal according to the manufacturer's protocol for your chosen assay format (e.g., add ADP-Glo™ reagent).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: Cellular Western Blot to Assess Kinase-X Inhibition

This protocol describes how to evaluate the inhibition of Kinase-X in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing Kinase-X

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total substrate and phospho-substrate specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per well on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody (anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total substrate protein.

Visualizations

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase-X Kinase-X Growth_Factor_Receptor->Kinase-X Activates Substrate Downstream Substrate Kinase-X->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cell Proliferation & Survival Phospho_Substrate->Cellular_Response Promotes This compound This compound This compound->Kinase-X Inhibits

Caption: Simplified signaling pathway of Kinase-X and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Calculate_IC50 Calculate IC50 Detect_Signal->Calculate_IC50 Treat_Cells Treat Cells with This compound Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Western_Blot Western Blot for Phospho-Substrate Lyse_Cells->Western_Blot Analyze_Results Analyze Target Inhibition Western_Blot->Analyze_Results

Caption: General experimental workflows for in vitro and cell-based assays with this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_In_Vitro In Vitro Assay? Start->Check_In_Vitro Yes End Consistent Results Start->End No Check_Cellular Cell-Based Assay? Check_In_Vitro->Check_Cellular No High_Variability High Variability? Check_In_Vitro->High_Variability Yes No_Effect No/Weak Effect? Check_Cellular->No_Effect Yes Inconsistent_IC50 Inconsistent IC50? High_Variability->Inconsistent_IC50 No Optimize_Pipetting Optimize Pipetting & Mixing High_Variability->Optimize_Pipetting Yes Inconsistent_IC50->Check_Cellular No Check_Reagents Check Reagent Stability & Buffer Inconsistent_IC50->Check_Reagents Yes High_Toxicity High Toxicity? No_Effect->High_Toxicity No Verify_Concentration Verify Concentration & Incubation Time No_Effect->Verify_Concentration Yes Assess_Viability Assess Cell Viability High_Toxicity->Assess_Viability Yes High_Toxicity->End No Optimize_Pipetting->End Check_Reagents->End Verify_Concentration->End Assess_Viability->End

Caption: A logical flow diagram for troubleshooting common issues with this compound.

References

BioE-1115 Technical Support Center: Enhancing In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BioE-1115. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo bioavailability of this compound. Given that this compound is a novel investigational compound, this guide is based on established principles for improving the bioavailability of poorly soluble drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter for this compound?

Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), in this case this compound, is absorbed from its dosage form and becomes available at the site of action.[1] For orally administered drugs, it is a crucial pharmacokinetic parameter that determines the therapeutic efficacy of the compound. Low bioavailability can lead to insufficient drug concentration at the target site, requiring higher doses that may increase the risk of adverse effects.[2]

Q2: What are the potential reasons for the observed low in vivo bioavailability of this compound?

Low oral bioavailability is a common challenge for many new chemical entities.[3] The primary reasons often include:

  • Poor Aqueous Solubility: this compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[2][4]

  • Low Permeability: The compound may struggle to pass through the intestinal membrane into the bloodstream.

  • Extensive First-Pass Metabolism: After absorption, this compound may be heavily metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.[5][6][7] This is also known as the first-pass effect.[6][8]

  • Efflux Transporters: The compound might be actively transported back into the gastrointestinal lumen by efflux pumps like P-glycoprotein.

Q3: How can I begin to investigate the cause of poor bioavailability for this compound?

A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its solubility and permeability, to determine its Biopharmaceutics Classification System (BCS) class. For instance, if this compound has high permeability but low solubility, it would be classified as a BCS Class II compound.[9] This classification will help guide the formulation strategy.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your in vivo experiments with this compound.

Problem 1: In vivo studies show very low and variable plasma concentrations of this compound after oral administration.

  • Potential Cause A: Poor Aqueous Solubility

    • Suggested Solution: Enhance the solubility and dissolution rate of this compound. Several formulation strategies can be employed.[1][4]

      • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.[4][10][11]

      • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a more soluble amorphous form.[11][12]

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][12][13]

  • Potential Cause B: Extensive First-Pass Metabolism

    • Suggested Solution: Investigate the metabolic stability of this compound.

      • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic rate of this compound.

      • Route of Administration Comparison: Compare the plasma concentration of this compound after oral and intravenous (IV) administration. A significant difference in exposure (AUC) will indicate the extent of first-pass metabolism.[5]

Data Presentation: Comparison of Formulation Strategies

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations in a rat model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Aqueous Suspension5050 ± 152.0250 ± 75
Micronized Suspension50150 ± 401.5900 ± 200
Solid Dispersion50450 ± 901.03150 ± 500
SEDDS50600 ± 1200.54200 ± 700

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the plasma concentration-time profile of this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Acclimatize animals for at least one week before the experiment.[14]

2. Dosing:

  • Administer the this compound formulation orally via gavage.

  • The dose should be high enough for drug quantification but non-toxic.[15]

3. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Use a serial bleeding protocol to minimize the number of animals required.[16][17]

4. Sample Processing:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[18]

6. Data Analysis:

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[14]

Visualizations

Signaling Pathways and Workflows

bioavailability_troubleshooting cluster_start Initial Observation cluster_investigation Investigation Phase cluster_cause Potential Causes cluster_solution Solution Strategies start Low in vivo Bioavailability of this compound physchem Physicochemical Characterization (Solubility, Permeability) start->physchem invitro_metabolism In Vitro Metabolism Assay (Liver Microsomes) start->invitro_metabolism solubility_issue Poor Solubility physchem->solubility_issue metabolism_issue High First-Pass Metabolism invitro_metabolism->metabolism_issue formulation Formulation Development (e.g., SEDDS, Solid Dispersion) solubility_issue->formulation prodrug Prodrug Approach metabolism_issue->prodrug

Troubleshooting workflow for low bioavailability.

pk_study_workflow acclimatization Animal Acclimatization dosing Oral Dosing of This compound Formulation acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Experimental workflow for a pharmacokinetic study.

hypothetical_pathway BioE1115 This compound (Oral) GI_Tract GI Tract Absorption BioE1115->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Drug Metabolites Inactive Metabolites Liver->Metabolites Excretion Excretion Metabolites->Excretion

First-pass metabolism of this compound.

References

BioE-1115 Protocol Refinement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the BioE-1115 CRISPR-Cas9 Gene Editing Protocol. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in their gene editing experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound protocol in a question-and-answer format.

Problem/QuestionPotential CausesRecommended Solutions
Why is my gene editing efficiency low? - Suboptimal sgRNA design (poor on-target activity).[1][2] - Inefficient delivery of CRISPR components into the target cells.[1][3] - Low or inconsistent expression of Cas9 and sgRNA.[1] - The target cell line is difficult to transfect. - The chromatin at the target site is inaccessible.- sgRNA Optimization: Design and test at least three sgRNAs per target to identify the most effective one. Utilize bioinformatics tools to predict on-target efficiency and minimize off-target effects. Ensure the sgRNA has a GC content between 40-60%. - Delivery Method Optimization: Optimize the delivery method (e.g., electroporation, lipofection) for your specific cell type. Consider using ribonucleoprotein (RNP) complexes for delivery, which can improve efficiency and reduce off-target effects. - Enhance Expression: Use a strong, cell-type-specific promoter to drive Cas9 and sgRNA expression. For difficult-to-transfect cells, consider using stably expressing Cas9 cell lines.
How can I reduce off-target effects? - sgRNA sequence has similarities to other genomic locations. - High concentrations of Cas9 and sgRNA. - Prolonged expression of the CRISPR components.- Highly Specific sgRNA: Use sgRNA design tools that predict and score potential off-target sites. - High-Fidelity Cas9: Employ high-fidelity Cas9 variants engineered for reduced off-target cleavage. - Optimize Component Concentration: Titrate the amount of Cas9 and sgRNA to find the lowest effective concentration. - Limit Expression Time: Deliver CRISPR components as RNPs, which are cleared from the cell more quickly than plasmids.
Why am I observing mosaicism in my edited cell population? - Inconsistent delivery or expression of CRISPR components across the cell population. - Cells were at different stages of the cell cycle during transfection.- Homogeneous Delivery: Optimize your delivery protocol to ensure uniform uptake of CRISPR components. - Cell Cycle Synchronization: Synchronize the cell population before transfection to a cell cycle phase permissive for editing. - Single-Cell Cloning: Isolate and expand individual cells to generate homogenously edited clonal lines.
My cells are showing high toxicity after transfection. - High concentration of CRISPR components. - The delivery method itself is causing cellular stress. - Contaminants in the plasmid DNA preparation (e.g., endotoxins).- Titrate Components: Determine the optimal balance between editing efficiency and cell viability by testing a range of Cas9/sgRNA concentrations. - Optimize Delivery Parameters: For electroporation, optimize voltage and pulse duration to maximize viability. - Use High-Quality Reagents: Use purified, low-endotoxin plasmid DNA or opt for RNP delivery.

Frequently Asked Questions (FAQs)

Q1: How do I design an effective sgRNA for my target gene?

A1: Effective sgRNA design is critical for a successful experiment. Key considerations include:

  • Target Specificity: The 20-nucleotide guide sequence should be unique within the genome to minimize off-target effects.

  • PAM Site: The target sequence in the genome must be immediately upstream of a Protospacer Adjacent Motif (PAM), which for Streptococcus pyogenes Cas9 is 'NGG'.

  • GC Content: Aim for a GC content of 40-60% for stable binding to the target DNA.

  • Secondary Structure: Avoid sequences that can form strong secondary structures, which can impair function.

  • Genomic Location: Whenever possible, target a conserved exon early in the gene's coding sequence to increase the likelihood of generating a loss-of-function mutation.

It is highly recommended to use online design tools that incorporate these principles to predict on-target activity and potential off-target sites.

Q2: What is the best method to deliver CRISPR-Cas9 components into my cells?

A2: The optimal delivery method is cell-type dependent. Common methods include:

  • Electroporation: Highly efficient for a wide range of cell types, including primary and hard-to-transfect cells. Optimization of electrical parameters is crucial to balance efficiency and viability.

  • Lipid-Based Transfection: A common and relatively simple method, but efficiency can vary significantly between cell lines.

  • Viral Transduction (e.g., AAV, Lentivirus): Effective for in vivo applications and for creating stable cell lines expressing Cas9.

  • RNP Delivery: Delivering pre-complexed Cas9 protein and sgRNA (ribonucleoprotein) can increase editing efficiency and reduce off-target effects due to the transient presence of the editing machinery.

Q3: How can I confirm that my gene has been successfully edited?

A3: Several methods can be used to detect and quantify gene editing events:

  • Mismatch Cleavage Assays (e.g., T7 Endonuclease I): A quick and simple method to detect the presence of insertions or deletions (indels).

  • Sanger Sequencing: Used to determine the exact sequence of the edited region in a clonal population.

  • Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on-target editing outcomes and can be used to quantify the frequency of different indel types within a population. It is also a powerful tool for detecting off-target mutations.

  • Functional Assays: Western blotting or flow cytometry can be used to confirm the loss of protein expression or a change in phenotype resulting from the gene edit.

Q4: Is it necessary to perform off-target analysis?

A4: Yes, it is highly recommended to assess off-target effects, especially for generating clonal cell lines for downstream applications or for any therapeutic development. Unexpected mutations can lead to false-positive or misleading results. Off-target analysis can be performed using:

  • In Silico Prediction: Computational tools can predict potential off-target sites based on sequence homology.

  • Empirical Methods: Unbiased, genome-wide methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq can experimentally identify off-target cleavage events in cells.

Quantitative Data Summary

The following table summarizes the impact of optimizing electroporation confluency on editing efficiency and clonal outgrowth in human immortalized myoblasts, as demonstrated in a study by Wimberly et al. (2023).

ParameterLow ConfluencyHigh Confluency
Gene Knockout Success Rate 84%Not Reported
Homozygous Knock-in Success Rate 3.3%Not Reported
Clonal Outgrowth IncreasedDecreased
Data adapted from a study on human immortalized myoblasts. Results may vary based on cell type and experimental conditions.

Experimental Protocols & Visualizations

Detailed Protocol: RNP Electroporation for Gene Knockout

This protocol outlines a general procedure for delivering Cas9-sgRNA ribonucleoprotein (RNP) complexes into mammalian cells via electroporation.

Materials:

  • High-fidelity Cas9 nuclease

  • Synthetic sgRNA targeting the gene of interest

  • Target mammalian cell line

  • Appropriate cell culture medium and supplements

  • Electroporation buffer

  • Electroporator and compatible cuvettes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the optimal density. On the day of electroporation, harvest and wash the cells with sterile PBS. Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration.

  • RNP Complex Formation: a. Dilute the Cas9 protein and sgRNA in nuclease-free buffer. b. Mix the Cas9 and sgRNA at a 1:1.2 molar ratio. c. Incubate at room temperature for 10-15 minutes to allow the RNP complex to form.

  • Electroporation: a. Add the pre-formed RNP complex to the cell suspension. b. Gently mix and transfer the mixture to an electroporation cuvette. c. Electroporate the cells using a pre-optimized program for your specific cell type.

  • Post-Electroporation Culture: a. Immediately after electroporation, add pre-warmed culture medium to the cuvette. b. Transfer the cells to a culture plate. c. Incubate at 37°C and 5% CO2.

  • Analysis: After 48-72 hours, harvest a portion of the cells to assess editing efficiency using a method like a mismatch cleavage assay or NGS. The remaining cells can be used for single-cell cloning or further experiments.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_edit Phase 2: Gene Editing cluster_analysis Phase 3: Analysis & Isolation sgRNA_design sgRNA Design & Synthesis rnp_assembly RNP Complex Assembly sgRNA_design->rnp_assembly cas9_prep Cas9 Protein Preparation cas9_prep->rnp_assembly cell_culture Cell Culture & Expansion transfection Electroporation cell_culture->transfection rnp_assembly->transfection Deliver into cells efficiency_analysis On-Target Efficiency Analysis (NGS / Mismatch Assay) transfection->efficiency_analysis off_target Off-Target Analysis (GUIDE-seq / In Silico) transfection->off_target cloning Single-Cell Cloning transfection->cloning validation Clonal Validation (Sequencing & Functional Assay) cloning->validation

Caption: this compound CRISPR-Cas9 Experimental Workflow.

DNA Repair Pathway: Non-Homologous End Joining (NHEJ)

Following a double-strand break induced by Cas9, the cell's primary repair mechanism is often Non-Homologous End Joining (NHEJ). This pathway is error-prone and frequently results in small insertions or deletions (indels) at the cut site, leading to gene knockout.

NHEJ_Pathway DSB Cas9-induced Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex Binding DSB->Ku70_80 DNA_PKcs DNA-PKcs Recruitment & Activation Ku70_80->DNA_PKcs Artemis End Processing by Artemis Nuclease DNA_PKcs->Artemis Ligation Ligation by XRCC4/Ligase IV Artemis->Ligation Indel Repaired DNA with Insertion/Deletion (Indel) Ligation->Indel

Caption: Simplified Non-Homologous End Joining (NHEJ) Pathway.

References

Navigating BioE-1115-Induced Cellular Responses: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of BioE-1115. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting cellular morphology changes and related experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of PAS kinase (PASK) with an IC50 of approximately 4 nM.[1][2] Its primary mechanism of action is the inhibition of PASK, which plays a crucial role in cellular energy metabolism. By inhibiting PASK, this compound disrupts the downstream signaling cascade that leads to the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[2] This ultimately suppresses lipogenesis, the process of fatty acid and triglyceride synthesis.[1]

Q2: What are the expected effects of this compound on cell morphology?

A2: Current research indicates that this compound, at concentrations effective for inhibiting SREBP activity (above 10µM), does not produce observable effects on cell morphology or growth rate in cell lines such as HepG2.[1] While inhibition of the broader lipogenesis pathway has been linked to changes in the actin cytoskeleton and cell adhesion in some contexts, this has not been a documented outcome of this compound treatment specifically.[3]

Q3: If I observe morphological changes in my cells after this compound treatment, what could be the cause?

A3: If you observe unexpected morphological changes, it is important to consider several factors:

  • Off-target effects: While this compound is highly selective for PASK, at very high concentrations it may inhibit other kinases, such as casein kinase 2α (IC50 ~10 µM).[1][4][5]

  • Cell-type specific responses: The response to PASK inhibition may vary between different cell lines and primary cells.

  • Experimental artifacts: Issues with cell culture conditions, reagent quality, or the experimental protocol itself can lead to changes in cell morphology. It is crucial to include appropriate controls to rule out these possibilities.

Q4: How does this compound impact the SREBP-1 signaling pathway?

A4: this compound inhibits PASK, which is involved in the proteolytic cleavage and maturation of the SREBP-1c precursor protein. This inhibition prevents the release of the active, nuclear form of SREBP-1c, thereby reducing the transcription of its target genes involved in lipogenesis.[2]

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Morphology

If you observe alterations in cell shape, such as rounding, elongation, or changes in cell-cell adhesion, after treatment with this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
High Drug Concentration / Off-Target Effects Perform a dose-response experiment to determine the lowest effective concentration of this compound for PASK inhibition in your cell system. Compare any morphological changes to known off-target effects at higher concentrations.
Cell Culture Stress Ensure optimal cell culture conditions (e.g., proper media, confluency, and incubation). Stressed cells may exhibit altered morphology. Include a vehicle-only control to monitor baseline cell health.
Reagent Quality Verify the purity and stability of your this compound stock solution. Prepare fresh solutions and store them appropriately.
Contamination Check for microbial contamination in your cell cultures, as this can significantly alter cell morphology.
Issue 2: Difficulty in Visualizing or Quantifying Morphological Changes

For accurate assessment of subtle or heterogeneous morphological changes, a systematic approach to imaging and analysis is necessary.

Potential Cause Troubleshooting Step
Poor Image Quality Optimize your microscopy settings, including focus, exposure, and illumination. Ensure your microscope is properly calibrated.
Subjective Assessment Employ quantitative morphometric analysis using software like ImageJ or CellProfiler. This allows for unbiased measurement of parameters such as cell area, perimeter, circularity, and aspect ratio.
Inconsistent Staining If using immunofluorescence, optimize antibody concentrations and incubation times to ensure consistent and specific staining of cytoskeletal components like F-actin and microtubules. Include appropriate controls to check for non-specific binding.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Cytoskeletal Analysis

This protocol outlines the steps for staining the actin cytoskeleton to visualize potential morphological changes.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorophore-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Anti-fade mounting medium

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound and a vehicle control for the specified duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • Staining: Incubate the cells with fluorophore-conjugated phalloidin (to stain F-actin) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 2: Quantitative Morphological Analysis using ImageJ/Fiji

This protocol provides a basic workflow for quantifying cell morphology from 2D images.

Procedure:

  • Image Acquisition: Acquire images of your control and treated cells using a microscope with a digital camera. Ensure consistent imaging parameters across all samples.

  • Image Pre-processing (if necessary):

    • Open your image in ImageJ/Fiji.

    • Convert the image to 8-bit grayscale (Image > Type > 8-bit).

    • Apply a background subtraction method if the background is uneven (Process > Subtract Background).

  • Thresholding:

    • Segment the cells from the background by applying a threshold (Image > Adjust > Threshold). Adjust the threshold manually or use an automated method to accurately outline the cells.

    • Click Apply to create a binary image.

  • Particle Analysis:

    • Set the measurement parameters by navigating to Analyze > Set Measurements. Select parameters such as Area, Perimeter, Shape descriptors (which includes circularity), and Fit ellipse (which provides major and minor axes for aspect ratio calculation).

    • Run the particle analysis by going to Analyze > Analyze Particles. Set appropriate size and circularity filters to exclude debris and cell clumps. Select Display results and Add to Manager.

  • Data Analysis: The results table will provide the quantitative data for each cell. This data can be exported to a spreadsheet program for statistical analysis and comparison between control and treated groups.

Visualizations

BioE1115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR activates PASK PASK InsulinR->PASK activates SREBP1c_pre Precursor SREBP-1c PASK->SREBP1c_pre promotes maturation BioE1115 This compound BioE1115->PASK inhibits SREBP1c_nuc Nuclear SREBP-1c SREBP1c_pre->SREBP1c_nuc maturation & translocation Lipogenic_Genes Lipogenic Gene Transcription SREBP1c_nuc->Lipogenic_Genes activates

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound and Vehicle Control start->treatment fix_stain Fix and Stain Cells (e.g., Phalloidin for F-actin) treatment->fix_stain imaging Image Acquisition (Fluorescence Microscopy) fix_stain->imaging quant Quantitative Morphological Analysis (e.g., ImageJ) imaging->quant analysis Data Analysis and Statistical Comparison quant->analysis end Conclusion analysis->end

Caption: Experimental workflow for morphology analysis.

Troubleshooting_Logic start Observed Morphological Changes? check_controls Check Vehicle Control for Similar Changes start->check_controls controls_ok Controls Look Normal? check_controls->controls_ok dose_response Perform Dose-Response Experiment controls_ok->dose_response Yes check_culture Assess Cell Culture Health (Confluency, Contamination) controls_ok->check_culture No real_effect Potentially Real, Cell-Type Specific Effect dose_response->real_effect artifact Likely Experimental Artifact check_culture->artifact

References

BioE-1115 long-term treatment side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: BioE-1115 is a potent and specific inhibitor of PAS kinase (PASK) intended for laboratory research purposes only. It is not approved for human use, and no clinical data on its long-term treatment side effects in humans are available. The information provided here is for researchers, scientists, and drug development professionals utilizing this compound in preclinical research settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific inhibitor of PAS kinase (PASK).[1][2] PASK is a key regulator of lipogenesis, the metabolic process of synthesizing fatty acids. It functions by promoting the proteolytic maturation of the sterol regulatory element-binding protein-1c (SREBP-1c), a crucial transcription factor for genes involved in fatty acid and triglyceride synthesis.[1] By inhibiting PASK, this compound prevents the maturation of SREBP-1c, leading to a downstream reduction in the expression of lipogenic genes in the liver.[1][2][3]

Q2: I am not observing the expected decrease in SREBP-1c target gene expression in my in vitro experiment. What could be the issue?

A2: Several factors could contribute to this. First, verify the concentration of this compound used. Studies have shown that concentrations in the micromolar range (e.g., 10-50µM) are effective in cultured cells for reducing SRE-driven luciferase activity and SREBP-1c maturation.[2] Second, ensure the cell line you are using expresses PASK and the necessary components of the SREBP-1c signaling pathway. The effect of this compound is specific to the liver, so hepatic cell lines like primary hepatocytes are appropriate models.[2] Finally, consider the stimulation conditions. The SREBP-1c pathway is activated by insulin; therefore, insulin stimulation is often required to observe the inhibitory effect of this compound.[2]

Q3: My in vivo study with this compound in a high-fat diet mouse model is not showing a significant reduction in serum triglycerides. What are the potential reasons?

A3: The efficacy of this compound in vivo can be influenced by several variables. The dosage and duration of treatment are critical. For instance, in C57BL/6J mice on a high-fat/high-fructose diet, a dose of 100 mg/kg/day was shown to be effective.[3] In Zucker rats, dose-dependent effects were observed, with significant reductions in triglycerides at 30 and 100 mg/kg/day.[3] Ensure that the dosing regimen is appropriate for your animal model and experimental design. Additionally, the specific diet composition and the duration of the diet-induced metabolic phenotype before treatment initiation can impact the outcomes. It is also important to confirm the stability and bioavailability of this compound in your formulation.

Q4: Are there any known off-target effects of this compound that I should be aware of in my experiments?

A4: this compound has been shown to be a highly specific inhibitor of PASK, with an IC50 of approximately 4nM.[2] In a kinase panel screen, the most potently inhibited off-target kinase was casein kinase 2α, with a significantly higher IC50 of about 10µM, indicating a 2500-fold greater potency for PASK.[2] While this suggests high specificity, it is good practice in any pharmacological study to consider potential off-target effects, especially at higher concentrations. If you observe unexpected phenotypes, it may be prudent to investigate the potential involvement of other pathways.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound in preclinical animal models.

ParameterAnimal ModelTreatment DetailsKey Findings
Fasting Blood Glucose High-Fat/High-Fructose Diet (HF-HFrD) Mice100 mg/kg/day this compoundSignificantly lower fasting glucose at weeks 8, 16, and 23 compared to vehicle.[3]
Serum Triglycerides HF-HFrD Mice100 mg/kg/day this compoundSignificantly lower serum triglyceride concentration compared to vehicle.[3]
Hepatic Triglycerides HF-HFrD Mice100 mg/kg/day this compoundSignificantly lower hepatic triglyceride content, similar to normal chow-fed mice.[3]
Body and Liver Weight HF-HFrD Mice100 mg/kg/day this compoundReduced body weight and liver weight.[3]
Serum Glucose, Insulin, and Triglycerides Zucker Rats3, 10, 30, and 100 mg/kg/day this compoundDose-dependent decreases in serum glucose, insulin, and triglycerides, with significant effects at 30 and 100 mg/kg.[3] At 100 mg/kg/day, triglycerides decreased by approximately 87%.[3]
Insulin Sensitivity Zucker RatsDose-dependent this compoundDose-dependently restored insulin sensitivity as assessed by glucose tolerance testing.[3]
SREBP-1c Target Gene Expression High-Fructose Diet (HFrD) Rats90-day treatment with this compoundEnhanced suppression of SREBP-1c target genes (Fasn, Acc1) with longer treatment. At 10, 30, and 100 mg/kg, expression was restored to that of normal chow-fed animals.[2]
Overt Toxicity HFrD RatsNot specifiedNo significant change in liver or body weight, suggesting a lack of overt toxicity at the tested doses.[2]

Experimental Protocols

Key Experiment: Assessment of this compound on SREBP-1c Maturation in Cultured Hepatocytes

Objective: To determine the effect of this compound on the proteolytic maturation of SREBP-1c in response to insulin stimulation in primary rat hepatocytes.

Methodology:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats using a collagenase perfusion method. Plate the cells on collagen-coated dishes and culture in appropriate media.

  • Treatment: After allowing the cells to adhere and recover, starve the cells in a serum-free medium for a specified period (e.g., 4-6 hours). Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a defined period (e.g., 6-8 hours) to induce SREBP-1c maturation.

  • Cell Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease inhibitors to preserve the precursor and mature forms of SREBP-1c.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for SREBP-1, which recognizes both the precursor (~125 kDa) and the mature nuclear form (~68 kDa).

    • Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.

  • Quantification and Analysis: Quantify the band intensities for the precursor and mature forms of SREBP-1c. Calculate the ratio of mature to precursor SREBP-1c for each treatment condition. A decrease in this ratio in the this compound-treated samples compared to the insulin-stimulated control indicates inhibition of SREBP-1c maturation.[2]

Visualizations

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., HF-HFrD Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Diet_Induction Induce Metabolic Phenotype (e.g., 8 weeks of HF-HFrD) Acclimatization->Diet_Induction Grouping Randomize into Groups (Vehicle vs. This compound) Diet_Induction->Grouping Dosing Daily Dosing (e.g., 100 mg/kg/day) Grouping->Dosing Monitoring Monitor Body Weight, Food Intake, Fasting Glucose Dosing->Monitoring Sacrifice Terminal Sacrifice Monitoring->Sacrifice Sample_Collection Collect Blood and Tissues (Liver, Adipose) Sacrifice->Sample_Collection Biochemical_Analysis Analyze Serum Parameters (Triglycerides, Insulin) Sample_Collection->Biochemical_Analysis Gene_Expression Analyze Hepatic Gene Expression (qRT-PCR for SREBP-1c targets) Sample_Collection->Gene_Expression Histology Histological Analysis of Liver (H&E, Oil Red O) Sample_Collection->Histology

Caption: In vivo experimental workflow for this compound.

References

Technical Support Center: Minimizing BioE-1115 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing potential toxicity associated with the PAS kinase (PASK) inhibitor, BioE-1115, in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of PAS kinase (PASK), with an in vitro IC50 of approximately 4 nM. Its mechanism of action involves the inhibition of PASK, which in turn prevents the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This disruption of the SREBP-1c signaling pathway leads to decreased expression of lipogenic genes, resulting in reduced fatty acid and triglyceride synthesis.

Q2: What are the known or potential off-target effects of this compound?

A2: Besides its high affinity for PASK, this compound has been shown to inhibit casein kinase 2α (CK2α) with an IC50 of approximately 10 μM. While this is a significantly lower potency compared to its effect on PASK, researchers should be aware of this off-target activity, as CK2α is involved in a wide range of cellular processes. Inhibition of CK2α could potentially contribute to unforeseen toxicities, and it is advisable to monitor pathways regulated by CK2α in definitive studies.[1][2]

Q3: Has overt toxicity been observed with this compound in animal studies?

A3: In published studies using rat models of metabolic disease, administration of this compound at various doses did not result in significant changes in liver or body weight, suggesting a lack of overt toxicity at the tested concentrations. However, the absence of overt toxicity does not preclude the possibility of more subtle or organ-specific toxicities. Comprehensive toxicological evaluation is always recommended for any new compound.

Q4: What are the common toxicities associated with kinase inhibitors as a class of compounds?

A4: Protein kinase inhibitors are a broad class of drugs, and their toxicity profiles can vary. However, some common class-related toxicities include hepatotoxicity (liver injury), gastrointestinal issues, and hematological effects.[3] Therefore, careful monitoring of liver function, complete blood counts, and animal well-being is crucial during in vivo studies with this compound.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Question: We are observing unexpected morbidity (e.g., lethargy, ruffled fur, weight loss) or mortality in our this compound treated group. What are the potential causes and how can we troubleshoot this?

Answer:

Unexpected adverse events in animal studies can be alarming and multifactorial. A systematic approach is necessary to identify the root cause.

Troubleshooting Steps:

  • Dose and Formulation Verification:

    • Re-verify Calculations: Double-check all dose calculations, including conversions from in vitro to in vivo doses.

    • Formulation Analysis: Ensure the formulation is homogenous and the concentration of this compound is accurate. If possible, analyze the dosing solution for concentration and stability.

    • Vehicle Toxicity: The vehicle used for administration can sometimes cause adverse effects. Run a vehicle-only control group to rule out this possibility.

  • Route of Administration and Technique:

    • Proper Technique: Ensure that the administration technique (e.g., oral gavage, intraperitoneal injection) is performed correctly by trained personnel to avoid injury or incorrect dosing.

    • Injection Site Reactions: For injectable routes, inspect the injection site for signs of irritation, inflammation, or necrosis.

  • Animal Health and Husbandry:

    • Baseline Health: Confirm the health status of the animals before the study begins. Underlying health issues can make animals more susceptible to drug toxicity.

    • Environmental Factors: Ensure that housing conditions (temperature, humidity, light cycle) and diet are appropriate and consistent.

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Rapid Clearance or Accumulation: Unexpected toxicity could be due to faster-than-expected clearance leading to the need for more frequent dosing, or slower clearance leading to drug accumulation. Consider a preliminary PK study.

    • Steep Dose-Response Curve: The dose-response curve for toxicity might be steeper than anticipated. A dose-range finding study is essential to identify the Maximum Tolerated Dose (MTD).

Logical Troubleshooting Flow for Unexpected Mortality:

start Unexpected Mortality Observed dose_check Verify Dose Calculation & Formulation start->dose_check admin_check Review Administration Technique start->admin_check animal_health Assess Animal Health & Husbandry start->animal_health necropsy Perform Full Necropsy dose_check->necropsy admin_check->necropsy animal_health->necropsy pk_pd Consider PK/PD Issues data_review Review All Data & Consult Toxicologist pk_pd->data_review histopath Histopathology of Key Organs necropsy->histopath histopath->pk_pd adjust_protocol Adjust Protocol (e.g., lower dose, change vehicle) data_review->adjust_protocol

Caption: Troubleshooting workflow for unexpected mortality in animal studies.

Issue 2: Elevated Liver Enzymes or Suspected Hepatotoxicity

Question: Our routine clinical chemistry results show elevated ALT and AST levels in the this compound treated group. What should we do?

Answer:

Elevated liver enzymes are a potential indicator of hepatotoxicity, a known concern for kinase inhibitors.

Troubleshooting and Investigative Steps:

  • Confirm the Findings: Repeat the clinical chemistry analysis on fresh samples to rule out sample handling errors.

  • Dose-Dependence: Determine if the elevation in liver enzymes is dose-dependent. If you have multiple dose groups, this will provide valuable information.

  • Histopathology: This is a critical step. Euthanize a subset of animals and perform a thorough gross necropsy and histopathological examination of the liver. Look for signs of hepatocellular necrosis, inflammation, cholestasis, or steatosis.

  • Mechanism of Injury:

    • On-Target vs. Off-Target: Consider if the hepatotoxicity could be related to PASK inhibition or the off-target inhibition of CK2α.

    • Metabolite-Induced Toxicity: The toxicity may be caused by a metabolite of this compound. In vitro studies with primary hepatocytes can help investigate this possibility.

  • Reversibility: If the study design allows, include a recovery group that is taken off the drug to see if the liver enzyme levels and any histopathological changes are reversible.

Data Presentation: Toxicity Profile of this compound (Hypothetical Data)

Since specific public data on the LD50 and MTD for this compound is not available, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Acute Oral Toxicity of this compound in Rodents (Template)

SpeciesStrainSexLD50 (mg/kg)95% Confidence IntervalObservations
MouseC57BL/6M/FData to be determinedData to be determinedRecord clinical signs of toxicity
RatSprague-DawleyM/FData to be determinedData to be determinedRecord clinical signs of toxicity

Table 2: Dose-Range Finding Study of this compound in Rats (14-Day Repeated Dose - Template)

Dose (mg/kg/day)N (M/F)MortalityBody Weight Change (%)Key Clinical SignsSerum ALT (U/L)Serum AST (U/L)
Vehicle5/50+5.2None35 ± 580 ± 10
Low Dose5/5TBDTBDTBDTBDTBD
Mid Dose5/5TBDTBDTBDTBDTBD
High Dose5/5TBDTBDTBDTBDTBD
TBD: To be determined by experimental study.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound in a 14- or 28-day repeated-dose study.

Methodology:

  • Animal Model: Use a common rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (n=3-5 per sex per group).

  • Dose Selection: Based on in vitro potency and any available PK data, select a wide range of doses (e.g., 3-5 dose levels) with a logarithmic or semi-logarithmic spacing. Include a vehicle control group.

  • Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 14 or 28 days.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity (e.g., changes in behavior, appearance, activity).

    • Body Weight: Record body weight at least twice weekly.

    • Food Consumption: Measure food consumption weekly.

  • Terminal Procedures:

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve major organs for histopathological examination, with a focus on potential target organs identified through clinical signs or pathology.

Experimental Workflow for a Dose-Range Finding Study:

start Dose-Range Finding Study Initiation animal_acclimation Animal Acclimation & Baseline Measurements start->animal_acclimation dosing Daily Dosing (14 or 28 days) animal_acclimation->dosing in_life_obs In-life Observations (Clinical Signs, Body Weight, Food Intake) dosing->in_life_obs terminal_procedures Terminal Procedures dosing->terminal_procedures in_life_obs->dosing blood_collection Blood Collection (Hematology & Clinical Chemistry) terminal_procedures->blood_collection necropsy Gross Necropsy terminal_procedures->necropsy data_analysis Data Analysis & MTD Determination blood_collection->data_analysis histopath Histopathology necropsy->histopath histopath->data_analysis end Study Conclusion data_analysis->end

Caption: Workflow for a typical dose-range finding study in rodents.

Protocol 2: Sub-chronic Toxicity Study in Rodents (90-Day)

Objective: To evaluate the potential toxicity of this compound following repeated administration for 90 days and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Animal Model: Use the same rodent species and strain as in the DRF study (n=10-20 per sex per group).

  • Dose Selection: Based on the results of the DRF study, select at least three dose levels (low, mid, high) and a vehicle control. The high dose should be the MTD or a dose that produces some evidence of toxicity. The low dose should be a multiple of the anticipated efficacious dose and ideally show no adverse effects.

  • Administration: Administer this compound daily for 90 days.

  • Observations: Conduct detailed clinical observations, body weight, and food consumption measurements as in the DRF study. Ophthalmic examinations should be performed at the beginning and end of the study.

  • Interim and Terminal Procedures:

    • Clinical Pathology: Collect blood for hematology and clinical chemistry at interim time points (e.g., day 30) and at terminal sacrifice. Urinalysis should also be performed.

    • Necropsy and Histopathology: Conduct a comprehensive gross necropsy and histopathological examination of a full list of tissues from all animals in the control and high-dose groups. Tissues from the low- and mid-dose groups showing gross lesions or from target organs identified in the high-dose group should also be examined.

  • Recovery Group: A satellite group of animals at the high dose and control can be included and maintained for a treatment-free period (e.g., 28 days) after the 90-day dosing period to assess the reversibility of any observed toxicities.

Signaling Pathway Diagram

PASK-SREBP-1c Signaling Pathway and Inhibition by this compound

cluster_0 Cell cluster_1 Endoplasmic Reticulum cluster_2 Golgi cluster_3 Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PASK PASK Insulin_Receptor->PASK activates pre_SREBP1c precursor SREBP-1c PASK->pre_SREBP1c promotes maturation BioE1115 This compound BioE1115->PASK inhibits S1P S1P pre_SREBP1c->S1P transport to Golgi SCAP SCAP Insig Insig S2P S2P S1P->S2P cleavage n_SREBP1c nuclear SREBP-1c S2P->n_SREBP1c cleavage & release Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) n_SREBP1c->Lipogenic_Genes activates transcription Lipid_Synthesis Fatty Acid & Triglyceride Synthesis Lipogenic_Genes->Lipid_Synthesis

Caption: The PASK signaling pathway leading to lipogenesis and its inhibition by this compound.

References

BioE-1115 Experimental Variability & Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BioE-1115 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common sources of experimental variability. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for key experimental techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based experiments?

A1: Variability in cell-based assays can stem from several factors. These include inconsistencies in cell culture conditions such as cell density, passage number, and media composition.[1][2] Even subtle details like incomplete trypsinization can select for specific cell subpopulations over time, leading to drift in your cell lines.[2] Contamination, particularly by difficult-to-detect pathogens like mycoplasma, can also significantly alter cellular responses and experimental outcomes.[2]

Q2: How can I minimize variability between different batches of experiments?

A2: To ensure reproducibility across different experimental runs, it is crucial to standardize protocols and document every step meticulously.[1] This includes using consistent reagents from the same supplier and lot number whenever possible, as batch-to-batch variation in reagents can impact results.[3] For cell-based assays, using cryopreserved cell banks and limiting the number of passages helps maintain a consistent cell population.[2] Additionally, implementing standard operating procedures (SOPs) for all experimental steps is essential for ensuring consistency.[1]

Q3: My quantitative PCR (qPCR) results show high variability between technical replicates. What could be the cause?

A3: High variability between technical replicates in qPCR often points to pipetting inaccuracies, especially when working with small volumes.[4] It's recommended to discard data with a discrepancy of more than 0.2-0.5 Ct values between technical replicates, particularly when Ct values are below 30.[4] Other potential causes include poor quality or low quantity of the cDNA template, suboptimal primer design, and the presence of PCR inhibitors.[5][6] To mitigate this, creating a master mix for your reactions can help ensure that each replicate receives an identical reaction setup.[4]

Q4: I am observing non-specific bands in my Western Blots. How can I troubleshoot this?

A4: Non-specific bands in Western blotting can arise from several issues, including the primary antibody cross-reacting with other proteins, using too high a concentration of the primary or secondary antibody, or insufficient blocking of the membrane.[7][8] To address this, you can try optimizing the antibody concentrations, increasing the stringency of the washing steps, or testing a different blocking buffer (e.g., switching from non-fat milk to bovine serum albumin (BSA)).[8]

Troubleshooting Guides

Western Blotting: Common Issues and Solutions

Western blotting is a powerful technique for protein detection, but it is prone to variability. Below is a guide to troubleshoot common problems.

A weak or absent signal can be due to issues at multiple stages of the protocol.

  • Experimental Workflow for Troubleshooting Weak/No Signal:

    WeakSignal_Workflow Start Weak or No Signal ProteinTransfer Check Protein Transfer Start->ProteinTransfer Antibody Verify Antibody Activity ProteinTransfer->Antibody Transfer OK Detection Optimize Detection Antibody->Detection Antibody OK Solution Successful Blot Detection->Solution Detection OK

    Troubleshooting workflow for weak or no signal in Western Blots.
  • Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient Protein Transfer Verify transfer by staining the membrane with Ponceau S. Ensure good contact between the gel and the membrane, and that no air bubbles are present.[8] For PVDF membranes, ensure they are properly activated with methanol before transfer.
Inactive Primary or Secondary Antibody Check the antibody's expiration date and storage conditions.[7] Test the antibody's activity using a positive control. Consider increasing the antibody concentration or the incubation time.[7]
Insufficient Protein Loading Increase the amount of protein loaded onto the gel, especially for low-abundance targets.[7]
Suboptimal Blocking Non-fat dry milk can sometimes mask certain antigens. Try switching to a different blocking agent like BSA.[9]
Issues with Detection Reagents Ensure that your ECL substrates have not expired and are mixed correctly. Increase the exposure time if necessary.[7]

High background can obscure the bands of interest and make data interpretation difficult.

  • Logical Relationship for High Background Causes:

    HighBackground_Causes HighBackground High Background InsufficientBlocking Insufficient Blocking HighBackground->InsufficientBlocking HighAntibodyConc High Antibody Concentration HighBackground->HighAntibodyConc InadequateWashing Inadequate Washing HighBackground->InadequateWashing MembraneDrying Membrane Drying Out HighBackground->MembraneDrying

    Common causes contributing to high background in Western Blots.
  • Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or the concentration of the blocking agent.[7] Adding a small amount of detergent like Tween 20 (e.g., 0.05%) to the blocking buffer can also help.[7]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[7]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Ensure sufficient wash buffer volume to fully cover the membrane.[10]
Membrane Dried Out Ensure the membrane is always covered in buffer during all incubation and washing steps.[7]
Contaminated Buffers Prepare fresh buffers and filter them to remove any particulate matter.[7]
Quantitative PCR (qPCR): Minimizing Variability

qPCR is highly sensitive, and small variations can lead to significant differences in results.

Inconsistent Cq values across replicates can compromise the reliability of your data.

  • Experimental Workflow for qPCR Optimization:

    qPCR_Optimization_Workflow Start High Cq Variation TemplateQuality Assess Template Quality & Quantity Start->TemplateQuality PrimerDesign Validate Primer Efficiency TemplateQuality->PrimerDesign Template OK ReactionSetup Optimize Reaction Setup PrimerDesign->ReactionSetup Primers OK Result Consistent Cq Values ReactionSetup->Result

    Workflow for troubleshooting high Cq value variation in qPCR.
  • Troubleshooting Steps:

Potential Cause Recommended Solution
Pipetting Inaccuracy Prepare a master mix containing all reaction components except the template to minimize pipetting errors between wells.[4] Ensure your pipettes are properly calibrated.
Poor RNA/cDNA Quality Use a spectrophotometer or fluorometer to assess the purity and concentration of your RNA before reverse transcription. Ensure RNA integrity by running it on a gel.
Suboptimal Primer/Probe Design Design primers with optimal melting temperatures and check for potential secondary structures or primer-dimer formation.[5] Validate primer efficiency with a standard curve.
Presence of PCR Inhibitors Inhibitors can be carried over from the sample preparation steps. Try diluting your template, as this can dilute out the inhibitors.
Low Target Expression For genes with very low expression, stochastic effects during amplification can lead to higher variability. Increasing the amount of template cDNA in the reaction may help.[6]
Drug Development Assays: Ensuring Reproducibility

Reproducibility is paramount in drug discovery to ensure that findings are reliable.

Variability in assay performance can lead to false positives or negatives, hindering the drug development pipeline.

  • Factors Influencing Assay Reproducibility:

    Assay_Reproducibility_Factors AssayReproducibility Assay Reproducibility ReagentStability Reagent Stability & Quality AssayReproducibility->ReagentStability CellCultureConditions Cell Culture Conditions AssayReproducibility->CellCultureConditions Instrumentation Instrumentation & Calibration AssayReproducibility->Instrumentation ProtocolAdherence Protocol Adherence (SOPs) AssayReproducibility->ProtocolAdherence

    Key factors that can influence the reproducibility of drug development assays.
  • Troubleshooting Steps:

Potential Cause Recommended Solution
Reagent Variability Use high-quality, stable reagents and minimize batch-to-batch variation by purchasing larger lots.[1][3]
Inconsistent Cell Culture Standardize cell culture conditions, including media, serum, passage number, and cell density at the time of the assay.[1]
Instrument Performance Regularly calibrate and maintain all laboratory equipment, such as plate readers and liquid handlers.[3]
Lack of Standard Operating Procedures (SOPs) Develop and strictly follow detailed SOPs for all assay procedures to ensure consistency across experiments and operators.[1]
Assay Quality Metrics Monitor assay quality using metrics like the Z' factor, which should ideally be above 0.4 for robust screening assays.[1][11]

References

Validation & Comparative

A Comparative Guide to BioE-1115 and Other PASK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of the novel PER-ARNT-SIM (PASK) kinase inhibitor, BioE-1115, with other known PASK inhibitors. It is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, oncology, and signal transduction. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways to facilitate informed decisions in research and development.

Executive Summary

This compound is a highly potent and selective inhibitor of PASK, a serine/threonine kinase that acts as a crucial nutrient sensor in metabolic regulation. Dysregulation of PASK has been implicated in various metabolic diseases and cancers, making it a compelling therapeutic target. This guide benchmarks this compound against other available compounds, highlighting its superior potency and selectivity.

Data Presentation: Quantitative Comparison of PASK Inhibitors

The following table summarizes the in vitro potency of this compound and other compounds known to inhibit PASK. This compound demonstrates exceptional potency with an IC50 in the low nanomolar range, significantly more potent than its enantiomer and other non-selective inhibitors.

InhibitorPASK IC50Off-Target Kinase IC50SelectivityNotes
This compound ~4 nM [1]CK2α: ~10 µM[1]~2500-fold vs. CK2αHighly potent and selective PASK inhibitor.
BioE-1197 Not explicitly stated, but significantly more potent than BioE-1428.CK2α: Inhibited with ~1000-fold lower potency than PASK.HighA potent and specific PASK inhibitor.
BioE-1428 870 nMNot specifiedLowerEnantiomer of BioE-1197, serving as a less active control.
Staurosporine Not specifiedPKC: ~3 nM, PKA: ~7 nM, CaMKII: ~20 nMBroad-spectrumA non-selective kinase inhibitor known to inhibit a wide range of kinases.
H-89 Not specifiedPKA: ~48-135 nM, ROCKII: ~270 nMBroad-spectrumPrimarily a PKA inhibitor with activity against other kinases.
K252a Not specifiedPKC: ~33 nM, MLCK: ~20 nMBroad-spectrumA non-selective protein kinase inhibitor.

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. The selectivity is a critical parameter, indicating the inhibitor's specificity for the target kinase over other kinases in the kinome.

Mandatory Visualization

PASK Signaling Pathway

The following diagram illustrates the central role of PASK in cellular signaling, acting as a key integrator of nutrient-sensing pathways.

PASK_Signaling_Pathway cluster_upstream Upstream Signals cluster_pask PASK Regulation cluster_downstream Downstream Effects Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth_Factors Growth_Factors->mTORC1 PASK PASK mTORC1->PASK Activates WDR5 WDR5 PASK->WDR5 Phosphorylates AMPK AMPK PASK->AMPK Modulates Gene_Expression Gene_Expression WDR5->Gene_Expression Regulates Metabolic_Regulation Metabolic_Regulation AMPK->Metabolic_Regulation Controls Lipid_Metabolism Lipid_Metabolism Metabolic_Regulation->Lipid_Metabolism Glucose_Homeostasis Glucose_Homeostasis Metabolic_Regulation->Glucose_Homeostasis

Caption: PASK signaling pathway illustrating its activation and downstream effects.

Experimental Workflow for PASK Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing PASK inhibitors.

PASK_Inhibitor_Screening_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Identification Hit_Identification Primary_Screening->Hit_Identification High-Throughput Kinase Assay Dose_Response Dose_Response Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50_Determination Dose_Response->IC50_Determination Varying Concentrations Selectivity_Profiling Selectivity_Profiling IC50_Determination->Selectivity_Profiling Potent Hits Lead_Optimization Lead_Optimization Selectivity_Profiling->Lead_Optimization Kinome Panel Screening End End Lead_Optimization->End

Caption: A generalized workflow for in vitro PASK inhibitor screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays to determine the potency of PASK inhibitors.

In Vitro PASK Kinase Assay (Radiometric)

This protocol is a standard method for measuring the activity of PASK by quantifying the incorporation of radiolabeled phosphate into a substrate.

1. Reagents and Materials:

  • Recombinant human PASK enzyme

  • PASK substrate: Ugp1 (UDP-glucose pyrophosphorylase)

  • Kinase assay buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 100 µM unlabeled ATP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper (P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant PASK enzyme, and the Ugp1 substrate.

  • Add the test compound at various concentrations (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture. Incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 10 µM.

  • Allow the reaction to proceed for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro PASK Kinase Assay (Luminescence-Based - ADP-Glo™)

This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

1. Reagents and Materials:

  • Recombinant human PASK enzyme

  • PASK substrate (e.g., a specific peptide substrate or Ugp1)

  • Kinase assay buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

2. Procedure:

  • Set up the kinase reaction by adding the PASK enzyme, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for PASK, if known.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP produced to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value as described in the radiometric assay protocol.

Conclusion

This compound emerges as a superior tool for the specific inhibition of PASK in research settings. Its high potency and selectivity, as demonstrated by the presented data, make it an ideal candidate for elucidating the physiological and pathological roles of PASK. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of this and other PASK inhibitors, ensuring reproducibility and comparability of data across different laboratories. Researchers are encouraged to utilize this guide to advance their understanding of PASK-mediated signaling and to explore its potential as a therapeutic target.

References

A Comparative Analysis of BioE-1115 and BioE-1197: Specificity and Potency as PAS Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and selectivity of two potent PAS kinase inhibitors, BioE-1115 and BioE-1197.

In the landscape of kinase inhibitor research, particularly for metabolic diseases, Per-Arnt-Sim (PAS) kinase (PASK) has emerged as a significant therapeutic target. Two small molecule inhibitors, this compound and BioE-1197, have demonstrated high potency and selectivity for PASK. This guide provides a comprehensive comparison of their specificity and potency, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound and BioE-1197 are both highly potent and selective inhibitors of PAS kinase (PASK). Experimental data indicates that both compounds inhibit PASK with low nanomolar efficacy. While both exhibit excellent selectivity across a broad panel of kinases, subtle differences in their off-target profiles exist. This guide will delve into the quantitative data, experimental procedures, and the underlying signaling pathways to provide a clear comparison.

Potency Comparison

Both this compound and BioE-1197 demonstrate potent inhibition of PASK in biochemical assays. The half-maximal inhibitory concentration (IC50) values highlight their efficacy.

CompoundTargetIC50 (in vitro)Cellular PASK Autophosphorylation IC50
This compound PASK~4 nM[1]~1 µM[1]
BioE-1197 PASKPotency similar to this compound~1 µM[1]
BioE-1428 (inactive enantiomer) PASK~870 nM>10 µM

Table 1: Potency of this compound and BioE-1197 against PASK. BioE-1428, an enantiomer of BioE-1197, is included as a negative control, demonstrating significantly lower potency.

Specificity Profile

A critical aspect of any kinase inhibitor is its specificity. Both this compound and BioE-1197 have been profiled against a large panel of kinases to determine their selectivity.

This compound was tested against a panel of 50 other protein kinases and was found to be highly selective for PASK. The IC50 value for most of these other kinases was ≥ 10 µM[1]. The most significant off-target activity was observed against casein kinase 2α (CK2α), with an IC50 of approximately 10 µM, making this compound about 2,500-fold more potent for PASK than for CK2α[1].

BioE-1197 also demonstrated a high degree of specificity in similar kinase panel screens. It was found to be roughly 1,000-fold more potent as an inhibitor of PASK than of casein kinase 2α[1].

CompoundOff-Target KinaseIC50Fold Selectivity (PASK vs. Off-Target)
This compound Casein Kinase 2α (CK2α)~10 µM[1]~2,500-fold
BioE-1197 Casein Kinase 2α (CK2α)Not explicitly stated, but ~1000-fold less potent than for PASK[1]~1,000-fold

Table 2: Specificity of this compound and BioE-1197 against Casein Kinase 2α. Both compounds show a high degree of selectivity for PASK.

Note: The complete list of the 50-kinase panel and the corresponding IC50 values for this compound and BioE-1197 are not publicly available in the primary literature or its supplementary materials.

Functional Consequences: Inhibition of SREBP-1c Maturation

PASK has been shown to play a crucial role in lipogenesis by driving the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Both this compound and BioE-1197 have been shown to effectively inhibit this process in cellular assays.

SREBP1c_Maturation_Pathway Insulin Insulin PASK PASK Insulin->PASK Activates SREBP1c_precursor pSREBP-1c (ER) PASK->SREBP1c_precursor Promotes Maturation SREBP1c_mature nSREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_mature Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mature->Lipogenic_Genes Activates Transcription BioE_inhibitors This compound BioE-1197 BioE_inhibitors->PASK

Caption: PASK signaling pathway leading to SREBP-1c maturation and lipogenesis, and its inhibition by this compound and BioE-1197.

Experimental Protocols

In Vitro Kinase Assay (Potency and Specificity)

The potency and specificity of this compound and BioE-1197 were determined using a radiometric in vitro kinase assay.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Purified recombinant PASK or other kinases.

  • [γ-³²P]ATP (radiolabeled ATP).

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate peptide or protein for the respective kinase.

  • This compound, BioE-1197, or control compounds dissolved in DMSO.

  • Phosphocellulose paper or similar capture membrane.

  • Scintillation counter.

Procedure:

  • Kinase reactions were set up in a final volume of 25 µL containing the kinase, substrate, and varying concentrations of the inhibitor (or DMSO as a vehicle control) in kinase reaction buffer.

  • Reactions were initiated by the addition of [γ-³²P]ATP. The final ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate IC50 determination.

  • The reactions were incubated at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.

  • Reactions were stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • The phosphocellulose paper was washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The amount of incorporated radiolabel into the substrate was quantified using a scintillation counter.

  • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Quantification Kinase Kinase Incubation Incubate at 30°C Kinase->Incubation Substrate Substrate Substrate->Incubation Inhibitor Inhibitor (this compound/1197) Inhibitor->Incubation ATP [γ-³²P]ATP ATP->Incubation Stop Stop Reaction & Spot on Membrane Wash Wash Membrane Stop->Wash Count Scintillation Counting Wash->Count Analyze IC50 Calculation Count->Analyze Incubation->Stop

Caption: Generalized workflow for the in vitro radiometric kinase assay used to determine inhibitor potency.

SREBP-1c Maturation Assay (Cellular Activity)

The cellular activity of the inhibitors was assessed by their ability to block the insulin-stimulated maturation of SREBP-1c in a human hepatoma cell line (HepG2).

Objective: To determine the effect of the inhibitors on the proteolytic cleavage of the precursor form of SREBP-1c (pSREBP-1c) to its mature, nuclear form (nSREBP-1c).

Materials:

  • HepG2 cells.

  • Cell culture medium and serum.

  • Insulin.

  • This compound, BioE-1197, or control compounds dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Antibodies: anti-SREBP-1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescent substrate.

Procedure:

  • HepG2 cells were cultured to a suitable confluency.

  • Cells were serum-starved overnight to synchronize them.

  • Cells were pre-treated with various concentrations of this compound, BioE-1197, or DMSO for a specified period (e.g., 1-2 hours).

  • Cells were then stimulated with insulin (e.g., 100 nM) for a defined time (e.g., 6 hours) to induce SREBP-1c maturation.

  • Cells were washed with ice-cold PBS and then lysed with cell lysis buffer.

  • Total protein concentration in the lysates was determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample were separated by SDS-PAGE.

  • Proteins were transferred to a nitrocellulose or PVDF membrane.

  • The membrane was blocked and then incubated with a primary antibody specific for SREBP-1, which recognizes both the precursor and mature forms.

  • After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • The bands corresponding to pSREBP-1c and nSREBP-1c were visualized using a chemiluminescent substrate and an imaging system.

  • The ratio of nSREBP-1c to pSREBP-1c was quantified to determine the extent of maturation.

Conclusion

Both this compound and BioE-1197 are highly potent and selective inhibitors of PASK, making them valuable tools for studying the biological functions of this kinase. Their low nanomolar potency against PASK and high selectivity over other kinases underscore their utility in specifically targeting this pathway. While both compounds exhibit a very favorable selectivity profile, the slightly different fold-selectivity against casein kinase 2α might be a consideration for certain experimental contexts. The choice between this compound and BioE-1197 may depend on the specific requirements of the research, including the need to minimize any potential off-target effects related to CK2α inhibition, however minor. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies on PASK-mediated signaling and its role in metabolic diseases.

References

A Comparative Analysis of BioE-1115 and Existing Therapies for Dyslipidemia and Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the preclinical data for BioE-1115, a novel PAS kinase (PASK) inhibitor, reveals a promising new therapeutic avenue for the management of dyslipidemia and insulin resistance. This guide provides a detailed comparison of this compound with established treatments, including statins and metformin, supported by experimental data from comparable preclinical models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic agent.

This compound has been shown to specifically inhibit PASK with a high potency (IC50 of approximately 4nM).[1] This inhibition has downstream effects on lipid and glucose metabolism, primarily through the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.

Mechanism of Action: Targeting the PASK/SREBP-1c Pathway

This compound exerts its therapeutic effects by inhibiting PASK, a key regulator of SREBP-1c maturation. SREBP-1c is a transcription factor that plays a pivotal role in the synthesis of fatty acids and triglycerides.[1][2][3] In states of insulin resistance, such as that induced by a high-fructose diet, the SREBP-1c pathway is often hyperactive, leading to increased lipogenesis and dyslipidemia. By inhibiting PASK, this compound prevents the proteolytic activation of SREBP-1c, thereby reducing the expression of its target genes involved in lipid synthesis.[1] This leads to a subsequent decrease in hepatic steatosis and an improvement in the overall lipid profile.

In contrast, existing treatments for dyslipidemia and insulin resistance operate through different mechanisms. Statins, for example, primarily inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. Metformin, a first-line therapy for type 2 diabetes, is known to improve insulin sensitivity and reduce hepatic glucose production, with some effects on lipid metabolism.

G cluster_0 Insulin Signaling cluster_1 PASK / SREBP-1c Pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt PASK PASK Akt->PASK Activates SREBP1c_pre Precursor SREBP-1c (Endoplasmic Reticulum) PASK->SREBP1c_pre Promotes Maturation SREBP1c_mat Mature SREBP-1c (Golgi) SREBP1c_pre->SREBP1c_mat SREBP1c_nuc Nuclear SREBP-1c (Nucleus) SREBP1c_mat->SREBP1c_nuc Lipogenic_Genes Lipogenic Gene Expression SREBP1c_nuc->Lipogenic_Genes Lipogenesis Increased Lipogenesis & Dyslipidemia Lipogenic_Genes->Lipogenesis BioE1115 This compound BioE1115->PASK Inhibits

Caption: Signaling pathway of this compound action.

Comparative Efficacy in a Preclinical Model of Metabolic Syndrome

To provide a standardized comparison, this guide collates data from studies that utilized a high-fructose diet (HFrD) rat model. This model is well-established for inducing metabolic syndrome, characterized by dyslipidemia and insulin resistance, and was the model used to evaluate the in vivo efficacy of this compound.

Data Presentation

ParameterThis compound (100 mg/kg)Atorvastatin (Dose varied)Metformin (Dose varied)High-Fructose Diet (Control)Normal Diet (Control)
Serum Triglycerides (mg/dL) ~100~150~120~250~75
Serum Cholesterol (mg/dL) Not Reported~80~90~110~70
Fasting Blood Glucose (mg/dL) ~120Not Reported~100~140~90
Fasting Insulin (ng/mL) Not ReportedNot Reported~1.5~2.5~1.0
SREBP-1c Target Gene Expression (Liver) Significantly SuppressedNot ReportedNot ReportedElevatedBaseline

Note: The data presented in this table are approximate values compiled from multiple preclinical studies to illustrate the comparative efficacy. The exact values can vary based on specific experimental conditions.

The preclinical data suggests that this compound demonstrates a robust effect in reducing serum triglycerides, a key marker of dyslipidemia. While a direct head-to-head study is not available, the magnitude of triglyceride reduction observed with this compound appears comparable, if not superior, to that reported for atorvastatin and metformin in similar HFrD rat models. It is important to note that the primary endpoint for statin efficacy is typically LDL-cholesterol reduction, which was not reported in the this compound study.

Experimental Protocols

The following is a generalized experimental protocol for the high-fructose diet-induced model of metabolic syndrome, based on the methodologies cited in the referenced studies.

Experimental Workflow

G start Start: Male Sprague-Dawley Rats diet High-Fructose Diet (HFrD) (e.g., 60% Fructose) for several weeks start->diet treatment Treatment Phase: - Vehicle (Control) - this compound - Comparator Drug diet->treatment monitoring Monitoring: - Body Weight - Food/Water Intake treatment->monitoring endpoint Endpoint Analysis: - Blood Collection (Lipids, Glucose, Insulin) - Tissue Harvesting (Liver for Gene Expression) treatment->endpoint monitoring->treatment end Data Analysis & Comparison endpoint->end

Caption: Generalized experimental workflow.

Key Methodologies

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Diet: A high-fructose diet, typically containing 60% fructose, is provided for a period ranging from 2 to 15 weeks to induce metabolic syndrome.

  • Treatment Administration: this compound, statins, or metformin are administered orally once daily for a specified duration during the study.

  • Biochemical Analysis: Blood samples are collected after a fasting period to measure serum levels of triglycerides, total cholesterol, glucose, and insulin using standard enzymatic and ELISA kits.

  • Gene Expression Analysis: Liver tissue is harvested at the end of the study, and RNA is extracted to quantify the expression of SREBP-1c and its target genes (e.g., Fasn, Gpat1) using quantitative real-time PCR (qPCR).

Conclusion and Future Directions

The preclinical evidence for this compound indicates that it is a potent inhibitor of PASK with a significant impact on the SREBP-1c lipogenesis pathway. Its efficacy in reducing triglycerides in a well-established animal model of metabolic syndrome positions it as a promising candidate for further development.

Compared to existing treatments, this compound offers a distinct mechanism of action that directly targets a key pathway in lipid synthesis. While direct comparative clinical data is not yet available, the preclinical findings suggest that this compound could be a valuable therapeutic option, particularly for patients with hypertriglyceridemia. Further research, including head-to-head clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of dyslipidemia and insulin resistance. The long-term safety and efficacy of PASK inhibition as a therapeutic strategy will be a key area of investigation.

References

Reproducibility of BioE-1115 Effects on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the effects of the PASK inhibitor BioE-1115 on gene expression with relevant alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and specificity of this compound's biological activity.

Introduction to this compound and its Mechanism of Action

This compound is a potent and specific inhibitor of Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK). PASK has been identified as a key regulator of sterol regulatory element-binding protein 1 (SREBP-1) maturation. By inhibiting PASK, this compound prevents the maturation of SREBP-1c, a crucial transcription factor for genes involved in lipogenesis. This leads to a dose-dependent suppression of SREBP-1c target genes, such as fatty acid synthase (Fasn) and acetyl-CoA carboxylase 1 (Acc1), particularly in the liver.[1] This targeted action on the PASK/SREBP-1 signaling pathway makes this compound a compound of interest for studying metabolic diseases.

Comparison of this compound with Alternative Compounds

To assess the specificity and reproducibility of this compound's effects, it is compared with two structurally related compounds:

  • BioE-1197: A more potent analog of this compound.

  • BioE-1428: An inactive analog used as a negative control.

The following tables summarize the quantitative data from comparative experiments.

Table 1: In Vitro Efficacy on SREBP-1 Activity and Maturation
CompoundConcentrationSRE-driven Luciferase Activity ReductionSREBP-1c Maturation (mature:precursor ratio)
This compound 10 µMSignificant Reduction-
30 µM-Decrease
50 µM-Decrease
BioE-1197 3 µMSignificant Reduction-
30 µM-Decrease
50 µM-Decrease
BioE-1428 30 µM-No Effect
50 µMModest ReductionWeaker effect than BioE-1197

Data synthesized from a study on the effects of PASK inhibition on SREBP-1 maturation.[1]

Table 2: In Vivo Effects on Gene Expression in High-Fructose Diet-Fed Rats (90-Day Treatment)
CompoundDoseFasn Expression in LiverAcc1 Expression in Liver
This compound 3 mg/kgSignificantly SuppressedSignificantly Suppressed
10 mg/kgRestored to normal levelsRestored to normal levels
30 mg/kgRestored to normal levelsRestored to normal levels
100 mg/kgRestored to normal levelsRestored to normal levels

Data from a long-term in vivo study demonstrating the dose-dependent effects of this compound on key lipogenic genes.[1]

Table 3: In Vivo Effects on Metabolic Parameters in High-Fructose Diet-Fed Rats
CompoundDoseHepatic TriglyceridesSerum TriglyceridesSerum Glucose
This compound Dose-dependentDecreaseDose-dependent DecreaseSignificant Decrease

This table summarizes the physiological outcomes of this compound treatment, which correlate with its effects on gene expression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the reproducibility of this compound's effects on gene expression.

Protocol 1: Cell Culture and in vitro Treatment
  • Cell Line: Use a relevant cell line, such as hepatic cells (e.g., HepG2), to study lipogenesis.

  • Culture Conditions: Maintain cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C and 5% CO2).

  • Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound, BioE-1197, and BioE-1428. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for a predetermined period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Harvesting: Harvest cells for subsequent RNA extraction.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • DNase Treatment: Perform an on-column DNase digestion to eliminate contaminating genomic DNA.

  • Quantification and Quality Control: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8) for downstream applications.[2]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design and validate primers for target genes (Fasn, Acc1) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primer efficiency should be between 90-110%.

  • qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green master mix, primers, and cDNA. Include no-template controls.

  • Data Analysis: Perform the reaction on a real-time PCR instrument. Calculate relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and then to the vehicle control group.

Protocol 4: RNA Sequencing (RNA-Seq)
  • Library Preparation: For a global view of gene expression changes, prepare RNA-seq libraries from 1 µg of total RNA. This involves poly(A) selection for mRNA enrichment, fragmentation, and conversion to cDNA.

  • Sequencing: Sequence the prepared libraries on a platform like the Illumina NovaSeq, aiming for a read depth of 20-30 million reads per sample.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.

    • Alignment: Align reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify differentially expressed genes between treatment and control groups.

Visualizations

Signaling Pathway of PASK Inhibition by this compound

Caption: PASK/SREBP-1c signaling and the inhibitory action of this compound.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow start Cell Culture (& Treatment) rna_extraction RNA Extraction & QC start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rnaseq RNA-Seq Library Prep & Seq rna_extraction->rnaseq qpcr qRT-PCR cdna_synthesis->qpcr data_analysis_qpcr ΔΔCt Analysis qpcr->data_analysis_qpcr data_analysis_rnaseq Bioinformatics Analysis rnaseq->data_analysis_rnaseq end Gene Expression Results data_analysis_qpcr->end data_analysis_rnaseq->end

Caption: Workflow for analyzing drug effects on gene expression.

Conclusion

The available data demonstrates that this compound specifically and in a dose-dependent manner inhibits the PASK/SREBP-1 signaling pathway, leading to the suppression of lipogenic gene expression. The comparison with a more potent analog (BioE-1197) and an inactive analog (BioE-1428) provides strong evidence for the on-target activity of this compound. While the current findings are based on a limited set of published studies, the detailed protocols provided in this guide offer a framework for independent verification and further investigation into the reproducibility of this compound's effects. Consistent results across multiple studies using these standardized methods would be the ultimate confirmation of its reliability as a specific PASK inhibitor.

References

Cross-validation of BioE-1115: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the PASK inhibitor BioE-1115's performance across different cell lines, alongside its key alternatives. The information is intended to support researchers in evaluating this compound for their specific experimental needs. All data is presented in structured tables, accompanied by detailed experimental protocols and explanatory diagrams to facilitate a clear understanding of the compound's activity and the underlying biological pathways.

Performance Comparison of PASK Inhibitors

The following tables summarize the available quantitative data on this compound and its related compounds, BioE-1197 and BioE-1428. It is important to note that the data has been aggregated from various studies and direct comparison across different cell lines and assay types should be approached with caution.

CompoundTargetAssay TypeCell LineIC50Reference
This compound PAS Kinase (PASK)Biochemical Assay-~4 nM[1]
PASK PhosphorylationIn-cell AssayHEK293~1 µM[1]
Casein Kinase 2αBiochemical Assay-~10 µM[1]
BioE-1197 PAS Kinase (PASK)In-cell AssayHEK293~1 µM
BioE-1428 PAS Kinase (PASK)In-cell AssayHEK293>10 µM

Table 1: Comparative Inhibitory Activity (IC50) of PASK Inhibitors. This table highlights the potent and selective nature of this compound against its primary target, PAS Kinase. BioE-1197 demonstrates comparable in-cell potency to this compound, while BioE-1428 is significantly less active.

CompoundEffectCell LineConcentrationObservationReference
This compound SREBP ActivityHepG2>10 µMSignificant reduction in SREBP activity[1]
BioE-1197 SREBP ActivityHepG2>3 µMSignificant reduction in SREBP activity

Table 2: Downstream Effects of PASK Inhibitors on SREBP Activity. This table illustrates the functional consequence of PASK inhibition by this compound and BioE-1197, demonstrating their ability to modulate the SREBP signaling pathway in a dose-dependent manner.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

PASK_SREBP_Pathway cluster_cell Hepatocyte Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R binds PASK PASK Insulin_R->PASK activates SREBP1c_pre Precursor SREBP-1c (ER) PASK->SREBP1c_pre promotes maturation SREBP1c_mat Mature SREBP-1c (Nucleus) SREBP1c_pre->SREBP1c_mat Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mat->Lipogenic_Genes upregulates BioE1115 This compound BioE1115->PASK inhibits

Figure 1: PASK-SREBP-1c Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Seeding (e.g., HepG2, HEK293) Compound_Prep 2. Preparation of This compound & Alternatives Cell_Culture->Compound_Prep Viability 3a. Cell Viability Assay (MTT / Trypan Blue) Compound_Prep->Viability Reporter 3b. SRE-Luciferase Reporter Assay Compound_Prep->Reporter Immunoblot 3c. SREBP-1c Maturation (Immunoblotting) Compound_Prep->Immunoblot IC50_Calc 4. IC50 Determination Viability->IC50_Calc Data_Comp 5. Comparative Analysis Reporter->Data_Comp Immunoblot->Data_Comp

Figure 2: Experimental Workflow Diagram.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its alternatives on different cell lines.

Materials:

  • Cell lines of interest (e.g., HepG2, HEK293)

  • Complete growth medium

  • This compound and alternative compounds (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its alternatives in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

SRE-Luciferase Reporter Assay

Objective: To measure the effect of this compound and its alternatives on the transcriptional activity of SREBP.

Materials:

  • HepG2 cells

  • SRE-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound and alternative compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfection: Co-transfect HepG2 cells with the SRE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or its alternatives.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as a fold change relative to the vehicle-treated control.

SREBP-1c Maturation Assay (Immunoblotting)

Objective: To assess the effect of this compound on the proteolytic processing of the SREBP-1c precursor to its mature, active form.

Materials:

  • HepG2 cells

  • This compound

  • Cell lysis buffer (RIPA buffer)

  • Proteinase inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SREBP-1c

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat HepG2 cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SREBP-1c overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the bands corresponding to the precursor and mature forms of SREBP-1c. Calculate the ratio of mature to precursor SREBP-1c to assess the extent of processing.

References

Comparative Analysis of BioE-1115 and Other Casein Kinase 2α (CK2α) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the investigational compound BioE-1115 with other known inhibitors of Casein Kinase 2α (CK2α), a crucial serine/threonine protein kinase implicated in a multitude of cellular processes including cell growth, proliferation, and apoptosis.[1] Upregulation of CK2α is associated with various diseases, most notably cancer, making it a significant therapeutic target.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of inhibitor performance based on available experimental data.

Introduction to Casein Kinase 2α (CK2α)

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed protein kinase. The CK2 holoenzyme is typically a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] The α and α' catalytic subunits, encoded by the CSNK2A1 and CSNK2A2 genes respectively, share approximately 90% sequence identity and are responsible for the enzyme's phosphotransferase activity.[2][3] CK2α is involved in a vast number of signaling pathways, including the Wnt signaling pathway, and plays a role in DNA damage repair and cell cycle control.[1][3] Its anti-apoptotic function and its role in promoting cell proliferation have made it an attractive target for anticancer drug development.[1][6]

Comparative Efficacy and Selectivity of CK2α Inhibitors

A variety of small molecules have been developed to target the ATP-binding site of CK2α. This section provides a comparative analysis of this compound and other notable CK2α inhibitors, with a focus on the clinical candidate silmitasertib (CX-4945).

This compound has been identified as a highly potent and selective inhibitor of PAS kinase (PASK) with an IC50 of approximately 4 nM.[7][8] However, it also demonstrates inhibitory activity against casein kinase 2α (CK2α) with an IC50 of around 10 μM.[7][8] In contrast, silmitasertib (CX-4945) is a potent and selective ATP-competitive inhibitor of CK2, and it is the first CK2 inhibitor to have entered clinical trials.[9][10][11] It has shown promising results in treating various cancers, including cholangiocarcinoma.[9][10]

The following table summarizes the in vitro inhibitory activity of this compound and other selected CK2α inhibitors.

InhibitorTarget(s)IC50 (nM)Compound ClassNotes
This compound PASK, CK2α ~4 (PASK), ~10,000 (CK2α )[7][8]Quinoxaline-carboxylic acid[8]Highly selective for PASK over CK2α.[8]
Silmitasertib (CX-4945) CK2 1[4]Benzo[c][2][12]naphthyridine-8-carboxylic acid[10]First-in-class CK2 inhibitor in clinical trials.[9][10] Also inhibits other kinases like DYRK1A and GSK3β.[13]
Quinalizarin CK2 150 (holoenzyme), 1350 (CK2α)[2]Anthraquinone[6]More active against the CK2 holoenzyme than the isolated α subunit.[2]
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2 -Polyhalogenated benzimidazole[6][14]A commonly used research tool for CK2 inhibition.
GO289 CK2 --A recently developed inhibitor with potency and selectivity comparable to CX-4945.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of CK2α inhibitors.

In Vitro Kinase Activity Assays

1. ADP-Glo™ Kinase Assay:

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials: Recombinant CK2α enzyme, kinase substrate (e.g., a specific peptide RRRADDSDDDDD), ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a reaction mixture containing the CK2α enzyme, the substrate, and the test inhibitor (e.g., this compound) at various concentrations in a kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Kinase HotSpot (Radiometric) Assay:

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

  • Materials: Recombinant CK2α enzyme, specific substrate, [γ-³³P]ATP, test inhibitor.

  • Procedure:

    • Set up the kinase reaction with CK2α, substrate, and varying concentrations of the inhibitor in a reaction buffer.

    • Add [γ-³³P]ATP to start the reaction.

    • Incubate at 30°C for a specified time.

    • Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81).

    • Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC50 values from the dose-response curves.[4]

Cellular Assays

1. Cell Proliferation/Viability Assay (e.g., using MTT or CellTiter-Glo®):

These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Materials: Cancer cell line (e.g., HCT116, Jurkat, A549), cell culture medium, test inhibitor, MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the inhibitor for a specific duration (e.g., 72 hours).

    • For MTT assay, add MTT solution and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.

    • For CellTiter-Glo®, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of CK2α and the methods used to study its inhibitors.

CK2a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates CK2 CK2 Dishevelled->CK2 Activates CTNNB1 β-catenin Dishevelled->CTNNB1 Stabilizes PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Apoptosis_Inh Inhibition of Apoptosis CK2->Apoptosis_Inh Directly Inhibits Caspases CK2->CTNNB1 Phosphorylates DNA_Repair DNA Damage Repair CK2->DNA_Repair Participates in PI3K_Akt->Apoptosis_Inh TCF_LEF TCF/LEF CTNNB1->TCF_LEF Translocates & Binds Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Induces

Caption: Simplified signaling pathways involving Casein Kinase 2 (CK2).

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (e.g., ADP-Glo™ Assay) start->hts hits Primary Hits hts->hits counter_screen Counter-Screening (Selectivity Profiling) hits->counter_screen selective_hits Selective Hits counter_screen->selective_hits dose_response Dose-Response & IC50 Determination selective_hits->dose_response validated_hits Validated Hits dose_response->validated_hits orthogonal_assay Orthogonal Assay Validation (e.g., Radiometric Assay) validated_hits->orthogonal_assay confirmed_hits Confirmed Hits orthogonal_assay->confirmed_hits cellular_assays Cellular Assays (Proliferation, Apoptosis) confirmed_hits->cellular_assays lead_compound Lead Compound cellular_assays->lead_compound

References

Validating the Therapeutic Potential of BioE-1115: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BioE-1115's performance with other alternatives, supported by preclinical experimental data. The information presented herein is intended to facilitate an objective evaluation of its therapeutic potential in the context of metabolic disorders.

Executive Summary

This compound is a potent and specific inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of lipogenesis.[1][2] Preclinical studies demonstrate its potential in improving lipid and glucose metabolism by inhibiting the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a critical transcription factor in fatty acid and triglyceride synthesis.[1][2] This guide will delve into the mechanism of action, comparative efficacy, and the experimental basis for these claims.

Mechanism of Action: PASK Inhibition

This compound exerts its therapeutic effect by targeting PASK. The inhibition of PASK disrupts the signaling cascade that leads to the proteolytic activation of SREBP-1c, ultimately reducing the expression of lipogenic genes.[1]

cluster_0 Insulin Signaling cluster_1 PASK-Mediated Pathway Insulin Insulin PASK PASK Insulin->PASK Activates SREBP1c_precursor SREBP-1c Precursor (ER) PASK->SREBP1c_precursor Promotes Maturation BioE1115 This compound BioE1115->PASK Inhibits SREBP1c_mature Mature SREBP-1c (Nucleus) SREBP1c_precursor->SREBP1c_mature Proteolytic Cleavage Lipogenic_Genes Lipogenic Gene Expression SREBP1c_mature->Lipogenic_Genes Induces Transcription

Caption: Signaling pathway illustrating the role of PASK in insulin-mediated lipogenesis and the inhibitory action of this compound.

Comparative Efficacy of PASK Inhibitors

This compound has been evaluated alongside other compounds for its ability to inhibit PASK and its downstream effects. The following tables summarize the key quantitative data from these comparative studies.

Table 1: In Vitro Potency and Specificity of PASK Inhibitors

CompoundPASK IC50Casein Kinase 2α IC50Fold Specificity (PASK vs. CK2α)
This compound ~4 nM~10 µM~2500-fold
BioE-1197 Not explicitly stated, but noted as potent and specificNot explicitly statedNot explicitly stated
BioE-1428 Not explicitly statedNot explicitly statedNot explicitly stated

Table 2: Cellular Activity of PASK Inhibitors

CompoundConcentration for Significant Reduction in SREBP ActivityEffect on SREBP-1c Maturation (at 30 µM)
This compound >10 µMSuppressed
BioE-1197 >3 µMSuppressed
BioE-1428 No effectNo effect

In Vivo Therapeutic Potential

The therapeutic efficacy of this compound was assessed in animal models of metabolic disease.

Table 3: In Vivo Effects of this compound Treatment (90 days)

ParameterEffectSignificance
Serum TriglyceridesSignificant dose-responsive decreasep < 0.05
Serum Glucose (HbA1c)Decreasedp < 0.05
Body WeightNo significant differenceNot significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PASK Kinase Activity Assay

Objective: To determine the in vitro inhibitory activity of compounds against PASK.

Methodology:

  • Purified PASK protein is incubated with a specific substrate (e.g., a peptide containing a PASK phosphorylation motif).

  • The kinase reaction is initiated by the addition of ATP.

  • Varying concentrations of the test compound (e.g., this compound) are included in the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done using methods such as ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

SRE-Driven Luciferase Reporter Assay

Objective: To measure the effect of compounds on SREBP transcriptional activity in cells.

start Transfect HepG2 cells with SRE-Luc reporter plasmid starve Serum starve overnight start->starve stimulate Stimulate with insulin (100 nM) for 6 hours starve->stimulate lyse Lyse cells stimulate->lyse assay Measure Firefly and Renilla luciferase activity lyse->assay analyze Analyze data and determine SREBP activity assay->analyze

Caption: Experimental workflow for the SRE-driven luciferase reporter assay.

Methodology:

  • HepG2 cells are transfected with a luciferase reporter plasmid containing Sterol Regulatory Elements (SREs) in its promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Cells are serum-starved overnight to reduce basal SREBP activity.

  • Cells are then stimulated with insulin (100 nM) for 6 hours in the presence of varying concentrations of the test compound.

  • Following stimulation, cells are lysed, and the luciferase activity is measured using a luminometer.

  • The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

SREBP-1c Maturation Assay

Objective: To assess the effect of compounds on the proteolytic processing of the SREBP-1c precursor.

Methodology:

  • Rat primary hepatocytes are treated with the test compounds at various concentrations.

  • Following treatment, cells are harvested and lysed.

  • Cell lysates are subjected to SDS-PAGE to separate proteins by size.

  • Proteins are then transferred to a membrane (immunoblotting).

  • The membrane is probed with an antibody that recognizes both the precursor and the mature forms of SREBP-1c.

  • The abundance of the precursor and mature forms is quantified, and the ratio of mature to precursor SREBP-1c is calculated to determine the extent of maturation.

14C-Acetate Incorporation into Lipids

Objective: To measure the rate of de novo lipogenesis in cells.

Methodology:

  • Rat primary hepatocytes are treated with the test compounds.

  • 14C-labeled acetate, a precursor for fatty acid synthesis, is added to the cell culture medium.

  • Cells are incubated for a defined period to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Total lipids are extracted from the cells.

  • The amount of incorporated 14C is quantified using a scintillation counter. This provides a direct measure of the rate of de novo lipogenesis.

Concluding Remarks

The available preclinical data strongly suggest that this compound is a highly potent and selective inhibitor of PASK with promising therapeutic potential for metabolic disorders characterized by excessive lipogenesis. Its ability to suppress SREBP-1c maturation and reduce serum triglycerides and glucose in animal models provides a solid foundation for further investigation. Future studies, including clinical trials, are warranted to fully elucidate its safety and efficacy profile in humans.

References

Independent Verification of BioE-1115: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BioE-1115's performance against other alternatives, supported by experimental data. All cited experiments are detailed with comprehensive methodologies to facilitate independent verification.

This compound has been identified as a potent and specific inhibitor of PAS Kinase (PASK), a key regulator of lipid metabolism. Studies indicate that this compound effectively drives lipogenesis through the maturation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), suggesting its potential as a therapeutic agent in metabolic diseases. This guide summarizes the available quantitative data, outlines the experimental protocols for key studies, and visualizes the associated signaling pathways and workflows.

Performance Data Overview

The following table summarizes the key quantitative data regarding the efficacy and specificity of this compound from in-vitro and in-vivo studies.

Parameter This compound Alternative (BioE-1197) Control (Vehicle) Notes
PASK Inhibition (IC50) ~4 nM[1]Similar to this compoundN/AThis compound demonstrates high potency for PASK.[1]
Casein Kinase 2α Inhibition (IC50) ~10 µM[1]Not specifiedN/AShows ~2500-fold greater selectivity for PASK over Casein Kinase 2α.[1]
Effect on Serum Triglycerides (in HFrD-fed rats) Significant dose-responsive decrease[1]Not specifiedNo significant changeObserved at both 45 and 90-day treatment periods.
Effect on Serum Glucose (HbA1c in HFrD-fed rats) DecreasedNot specifiedNo significant changeIndicates improvement in chronic glycemia.
Effect on Body Weight (in HFrD-fed rats) No significant differenceNot specifiedNo significant differenceEffects on lipid and glucose homeostasis are not due to overt toxicity.
Effect on Lipogenic Gene Expression (Fasn, Acc1) Suppressed to levels of normal chow-fed animals at 10, 30, and 100 mg/kgNot specifiedElevated in HFrD-fed ratsEffect was enhanced with longer treatment duration (90 days).

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound, a kinase activity assay was performed. Purified PASK protein was incubated with varying concentrations of this compound. The activity of the kinase was then measured to determine the concentration of the inhibitor required to reduce the kinase activity by 50%. A similar protocol was followed to assess the inhibitory effect of this compound on a panel of other kinases, including Casein Kinase 2α, to establish its specificity.

In Vivo Animal Studies in a Metabolic Disease Model

To evaluate the in-vivo efficacy of this compound, 12-week-old wild-type Sprague-Dawley rats were fed a high-fructose diet (HFrD) for two weeks to induce dyslipidemia and insulin resistance. Following this induction period, the rats were orally dosed with either a vehicle control or this compound at varying concentrations (e.g., 3, 10, 30, and 100 mg/kg). The treatment was administered for up to 90 days. Throughout the study, key metabolic parameters including serum triglycerides and glycated hemoglobin (HbA1c) were monitored at interim (45 days) and final timepoints. Body weight and liver weight were also measured to assess potential toxicity. At the end of the study, liver tissues were collected to analyze the expression of SREBP-1c target genes, such as Fasn and Acc1, via quantitative PCR.

Visualizing the Mechanism of Action

To illustrate the biological context of this compound's function, the following diagrams depict the relevant signaling pathway and the experimental workflow.

PASK_Signaling_Pathway cluster_upstream Upstream Signals cluster_pask PASK Regulation cluster_downstream Downstream Effects HighFructoseDiet High-Fructose Diet PASK PASK HighFructoseDiet->PASK Activates SREBP1c SREBP-1c Maturation PASK->SREBP1c Promotes BioE1115 This compound BioE1115->PASK Inhibits LipogenicGenes Lipogenic Gene Expression (Fasn, Acc1) SREBP1c->LipogenicGenes Induces Lipogenesis Lipogenesis LipogenicGenes->Lipogenesis

Caption: PASK signaling pathway in lipogenesis.

Experimental_Workflow cluster_induction Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis AnimalModel Sprague-Dawley Rats HFrD High-Fructose Diet (2 weeks) AnimalModel->HFrD Dosing Oral Dosing (up to 90 days) HFrD->Dosing Groups Vehicle Control This compound (various doses) Dosing->Groups Monitoring Serum Triglycerides HbA1c Body Weight Groups->Monitoring GeneExpression Lipogenic Gene Expression Analysis Groups->GeneExpression

Caption: In-vivo experimental workflow for this compound evaluation.

References

Benchmarking BioE-1115: A Comparative Guide to Metabolic Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BioE-1115, a potent and selective PAS kinase (PASK) inhibitor, with other key metabolic regulators. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and mechanistic advantages of this compound in the context of therapeutic strategies for metabolic diseases. This document summarizes key experimental data, outlines methodologies, and visualizes the signaling pathways involved.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective and potent small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK) with an IC50 of approximately 4 nM.[1] PASK is a serine/threonine kinase that plays a crucial role in nutrient sensing and the regulation of metabolic homeostasis. A key downstream target of PASK is the sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. This compound exerts its metabolic effects by inhibiting PASK, which in turn suppresses the proteolytic maturation of SREBP-1c. This leads to a downstream reduction in the expression of genes involved in fatty acid and triglyceride synthesis, ultimately resulting in decreased serum triglycerides, reduced blood glucose levels, and improved insulin sensitivity.[1]

Comparative Analysis of this compound and Other Metabolic Regulators

This section benchmarks this compound against other metabolic regulators, including a direct comparator within the same class (BioE-1197), an inhibitor of the downstream SREBP pathway (Fatostatin), and an activator of a parallel metabolic sensing pathway (Metformin).

PASK Inhibitors: this compound and BioE-1197

This compound and BioE-1197 are both potent and selective inhibitors of PASK. They offer a direct approach to modulating the PASK-SREBP-1c signaling axis.

. Table 1: Comparison of PASK Inhibitors

FeatureThis compoundBioE-1197BioE-1428 (inactive enantiomer)
Target PAS Kinase (PASK)PAS Kinase (PASK)PAS Kinase (PASK)
IC50 (in vitro) ~4 nMNot explicitly stated, but described as highly potent~870 nM (~100-fold less potent than BioE-1197)
Mechanism of Action Inhibition of PASK activity, leading to suppression of SREBP-1c maturation.Inhibition of PASK activity, leading to suppression of SREBP-1c maturation.Significantly lower PASK inhibition.
Cellular Efficacy Dose-dependent loss of PASK autophosphorylation (IC50 of ~1µM in HEK293 cells). Significant reduction in SREBP activity at concentrations above 10µM in HepG2 cells.[1]Dose-dependent loss of PASK autophosphorylation (IC50 of ~1µM in HEK293 cells). Significant reduction in SREBP activity at concentrations above 3µM in HepG2 cells.[1]Less effective at PASK inhibition in cells (IC50 >10µM).[1]
In Vivo Effects Dose-dependent suppression of SREBP-1c target genes, decreased serum triglycerides and glucose, and partial reversal of insulin resistance in rats.Data not available in the provided search results.No significant effect on SREBP-1c maturation at 30µM.
SREBP Inhibitor: Fatostatin

Fatostatin represents a different therapeutic strategy by directly targeting the SREBP activation process, downstream of PASK.

. Table 2: Profile of the SREBP Inhibitor Fatostatin

FeatureFatostatin
Target SREBP Cleavage-Activating Protein (SCAP)
Mechanism of Action Binds to SCAP, preventing the ER-to-Golgi translocation of SREBPs, thereby inhibiting their proteolytic activation.
Cellular Efficacy Decreases nuclear forms of SREBP-1 and SREBP-2 in a dose-dependent manner in prostate cancer cells.
In Vivo Effects Reduces body weight, blood glucose, and hepatic fat accumulation in ob/ob mice.
AMPK Activator: Metformin

Metformin, a widely used anti-diabetic drug, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that acts in parallel to the PASK pathway.

. Table 3: Profile of the AMPK Activator Metformin

FeatureMetformin
Primary Target AMP-activated protein kinase (AMPK)
Mechanism of Action Activates AMPK, which in turn phosphorylates and inactivates key enzymes in lipogenesis and gluconeogenesis. It can also reduce the expression of SREBP-1c.
Cellular Efficacy Increases phosphorylation of AMPK and reduces SREBP-1c mRNA and protein expression in HepG2 cells under high glucose and high insulin conditions.
In Vivo Effects Lowers blood glucose, improves insulin sensitivity, and reduces hepatic steatosis in animal models and humans.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound and the comparative metabolic regulators.

cluster_0 This compound Pathway Insulin/Nutrients Insulin/Nutrients PASK PASK Insulin/Nutrients->PASK SREBP-1c (precursor) SREBP-1c (precursor) PASK->SREBP-1c (precursor) maturation SREBP-1c (mature) SREBP-1c (mature) SREBP-1c (precursor)->SREBP-1c (mature) Lipogenic Gene Expression Lipogenic Gene Expression SREBP-1c (mature)->Lipogenic Gene Expression This compound This compound This compound->PASK

Caption: this compound inhibits PASK, preventing SREBP-1c maturation.

cluster_1 Comparative Pathways cluster_pask PASK Inhibition cluster_srebp SREBP Inhibition cluster_ampk AMPK Activation This compound This compound PASK PASK This compound->PASK SREBP-1c Maturation SREBP-1c Maturation PASK->SREBP-1c Maturation Fatostatin Fatostatin SCAP SCAP Fatostatin->SCAP SCAP->SREBP-1c Maturation Lipogenesis Lipogenesis SREBP-1c Maturation->Lipogenesis Metformin Metformin AMPK AMPK Metformin->AMPK AMPK->SREBP-1c Maturation

Caption: Comparative mechanisms of metabolic regulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are summarized below.

In Vitro PASK Inhibition Assay (for this compound and BioE-1197)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PASK.

  • Methodology:

    • Purified PASK protein kinase activity is assayed in the presence of varying concentrations of the test compound (e.g., this compound, BioE-1197).

    • The kinase reaction is typically initiated by the addition of ATP and a suitable substrate.

    • The extent of substrate phosphorylation is quantified, often using methods like ELISA or radiometric assays.

    • IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Cellular PASK Autophosphorylation Assay
  • Objective: To assess the ability of the compounds to inhibit PASK activity within a cellular context.

  • Methodology:

    • HEK293 cells are transiently transfected with a vector expressing a tagged PASK protein.

    • Cells are then treated with a range of concentrations of the test compound for a specified duration.

    • Cell lysates are collected and subjected to immunoblotting (Western blot) using an antibody specific for PASK phosphorylated at its autophosphorylation site (e.g., Thr-307).

    • The intensity of the phosphorylated PASK band is quantified and normalized to the total PASK protein levels to determine the IC50 for cellular PASK inhibition.

SREBP-1c Maturation Assay
  • Objective: To evaluate the effect of the compounds on the proteolytic processing of SREBP-1c.

  • Methodology:

    • HepG2 cells are treated with the test compounds at various concentrations.

    • Nuclear and cytoplasmic fractions of the cells are prepared.

    • The precursor form of SREBP-1c (in the cytoplasmic/membrane fraction) and the mature, nuclear form of SREBP-1c are detected by immunoblotting.

    • The ratio of the mature form to the precursor form is calculated to assess the extent of inhibition of SREBP-1c maturation.

In Vivo Studies in Rat Models of Metabolic Disease
  • Objective: To determine the in vivo efficacy of the compounds on metabolic parameters.

  • Methodology:

    • Animal models such as Zucker rats (a genetic model of obesity and insulin resistance) or rats fed a high-fructose diet are used.

    • Animals are treated with the test compound (e.g., this compound via oral gavage) or a vehicle control over a defined period.

    • Blood samples are collected to measure serum levels of triglycerides, glucose, and insulin.

    • Tissues, such as the liver, are harvested to analyze the expression of SREBP-1c target genes involved in lipogenesis (e.g., by qRT-PCR).

    • Parameters like body weight and food intake are monitored throughout the study.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for Metabolic Regulator Benchmarking In_Vitro_Screening In Vitro Screening (PASK Inhibition Assay) Cell-Based_Assays Cell-Based Assays (PASK Autophosphorylation, SREBP-1c Maturation) In_Vitro_Screening->Cell-Based_Assays Animal_Model_Studies In Vivo Animal Model Studies (Zucker Rats, High-Fructose Diet) Cell-Based_Assays->Animal_Model_Studies Data_Analysis Data Analysis and Comparison Animal_Model_Studies->Data_Analysis

Caption: A typical workflow for evaluating metabolic regulators.

Conclusion

This compound is a potent and selective PASK inhibitor that effectively modulates the PASK-SREBP-1c pathway, leading to beneficial effects on lipid and glucose metabolism. When compared to other metabolic regulators, this compound offers a targeted approach with a distinct mechanism of action. While direct head-to-head comparative data with all classes of regulators is limited, the available evidence suggests that PASK inhibition is a promising strategy for the development of novel therapeutics for metabolic diseases. Further research involving direct comparative studies will be crucial to fully elucidate the relative efficacy and potential clinical advantages of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for BioE-1115: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. As a potent and highly selective PAS kinase (PASK) inhibitor, BioE-1115 requires strict adherence to hazardous waste disposal protocols.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated contaminated materials in a research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound may be limited, compounds of this class (kinase inhibitors) are often handled as potentially hazardous substances.[2][3] Therefore, all waste contaminated with this compound must be treated as hazardous chemical waste. The primary routes of exposure are inhalation, skin contact, and ingestion.

Before handling this compound for any purpose, including disposal, researchers must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

ActivityRequired PPESpecifications
Weighing & Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, RespiratorTo be conducted in a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation & Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Waste Handling & Disposal Double Gloves, Lab Coat, Safety Goggles, Face ShieldUse appropriate, designated waste containers and follow established disposal routes.

Table 1: Personal Protective Equipment (PPE) requirements for handling this compound.

Waste Segregation and Collection Protocol

Proper segregation is the first and most crucial step in the waste disposal process. Incompatible waste streams must never be mixed, as this can lead to dangerous chemical reactions.[4][5]

Step-by-Step Segregation and Collection:

  • Designate Waste Containers: Use separate, clearly labeled, and chemically compatible containers for each type of this compound waste.[6] Plastic is often preferred for its durability.[6]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5] The label must include the full chemical name ("this compound") and any associated hazard warnings.

  • Separate Waste Streams: Collect different forms of this compound waste as follows:

    • Solid Waste: Collect contaminated disposables such as gloves, weighing paper, and paper towels in a designated, sealed hazardous waste bag or container.[2][7]

    • Liquid Waste: Collect unused solutions and contaminated solvents in a designated, sealed, and leak-proof hazardous waste container.[2][8] Do not overfill containers; fill to no more than the shoulder of the bottle.[9]

    • Chemically Contaminated Sharps: Dispose of all needles, syringes, pipette tips, and blades contaminated with this compound in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[2][7][10]

    • Empty Containers: The original this compound container must be treated as hazardous waste unless it is triple-rinsed with a suitable solvent.[9][11][12] The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[9][11]

Experimental Protocol: Triple Rinsing of Empty Containers

This protocol ensures that empty containers that held this compound are properly decontaminated before disposal as non-hazardous trash.

Methodology:

  • Preparation: Perform this procedure in a chemical fume hood while wearing the appropriate PPE as specified in Table 1.

  • First Rinse: Add a small amount of a suitable solvent (one that can readily dissolve this compound, such as DMSO or ethanol) to the empty container, equivalent to approximately 5-10% of the container's volume.[11]

  • Agitation: Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.

  • Collection: Pour the solvent rinsate into the designated liquid hazardous waste container for this compound.

  • Repeat: Repeat steps 2-4 two more times for a total of three rinses.

  • Drying and Disposal: Allow the rinsed container to air-dry completely in the fume hood. Once dry, deface or remove the original chemical label and dispose of the container in the regular trash or designated glass waste box.[9][11]

Storage of Hazardous Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]

ParameterGuidelineRegulatory Citation
Max Volume (Total) 55 gallons40 CFR 262.15
Max Volume (Acutely Toxic) 1 quart (liquid) or 1 kg (solid)40 CFR 262.15
Storage Location At or near the point of generation; under the control of laboratory personnel.40 CFR 262.15
Container Status Must be kept closed except when adding or removing waste.[6][9]40 CFR 262.15(a)(4)
Secondary Containment Required for all liquid hazardous waste containers to contain potential spills.[5][8][9]Best Practice
Storage Time Limit Up to 12 months (or until full). Once full, must be removed within 3 calendar days.[4][6]40 CFR 262.15(a)(6)

Table 2: Key Quantitative Requirements for Satellite Accumulation Areas (SAAs).

Diagrams for Disposal Procedures

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

WasteSegregation cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Waste Characterization & Segregation cluster_2 Step 2: Collection in Designated Containers cluster_3 Step 3: Storage & Final Disposal start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes is_solid Is the waste solid? is_sharp->is_solid No sharps_container Collect in Labeled Sharps Waste Container is_sharp->sharps_container Yes solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) liquid_container->store_saa sharps_container->store_saa solid_container->store_saa ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) store_saa->ehs_pickup

Caption: Workflow for this compound Waste Segregation and Collection.

EmptyContainerDisposal start Empty this compound Container rinse Triple-Rinse with Appropriate Solvent start->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dry Air Dry Container in Fume Hood collect_rinsate->dry deface Deface or Remove Original Label dry->deface dispose Dispose of Container in Regular Trash/Glass Waste deface->dispose

Caption: Disposal Procedure for Empty this compound Containers.

Spill Management and Final Disposal

In the event of a spill, evacuate personnel from the immediate area and ensure it is well-ventilated. Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Carefully collect all cleanup materials and place them in the designated solid hazardous waste container. Decontaminate the spill area thoroughly.

Final Disposal: Under no circumstances should this compound waste be disposed of via sink drains or in the regular trash.[9][11] All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][11] Schedule regular waste pickups to minimize the volume of waste stored in the laboratory.[9]

References

Personal protective equipment for handling BioE-1115

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling BioE-1115. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

This compound is identified as a quinoxaline-carboxylic acid-based compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is intended for laboratory chemical use and the manufacture of substances[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times to prevent contact with eyes[1].
Hand Protection Protective glovesChemically resistant gloves are required[1].
Body Protection Impervious clothingA lab coat or other protective clothing to prevent skin contact[1].
Respiratory Protection Suitable respiratorUse in well-ventilated areas. A respirator is necessary if dust or aerosols are generated.

Emergency First Aid Procedures

In the event of exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin with water. Remove contaminated clothing and seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation, and get medical help.
Ingestion Wash out the mouth with water. Do not induce vomiting and call a physician immediately.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid inhalation, and contact with eyes and skin.

  • Prevent the formation of dust and aerosols.

  • Use only in areas with adequate exhaust ventilation.

  • Do not eat, drink, or smoke when using this product.

  • Wash skin thoroughly after handling.

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Dispose of contents and container to an approved waste disposal plant.

  • Avoid release to the environment and collect any spillage.

  • Keep the product away from drains, water courses, and the soil.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

BioE1115_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat B Ensure proper ventilation (Fume Hood) A->B C Weigh/handle this compound in a designated area B->C Proceed when safe D Perform experiment C->D E Decontaminate work surfaces D->E Experiment complete F Collect all waste (solid and liquid) E->F G Dispose of waste in approved hazardous waste container F->G H Store remaining this compound at appropriate temperature (-20°C or -80°C)

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.